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  • Product: 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one
  • CAS: 57646-86-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the essential physicochemical properties of the heterocyclic com...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of the heterocyclic compound 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one. As a molecule of interest within medicinal chemistry and drug discovery, a thorough understanding of its fundamental characteristics is paramount for predicting its behavior in biological systems and guiding its development as a potential therapeutic agent. This document moves beyond a simple listing of data points, offering insights into the rationale behind experimental design and the implications of these properties for drug development.

Introduction: The Significance of the Pyrimidinone Scaffold

The pyrimidine ring is a fundamental core in a vast array of biologically active molecules, including nucleobases essential for life.[1] Its derivatives, such as pyrimidinones, are privileged structures in medicinal chemistry, known to exhibit a wide spectrum of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2] The specific compound, 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one (CAS Number: 57646-86-3), combines the pyrimidinone core with methyl and phenyl substitutions, which are expected to significantly influence its physicochemical profile and, consequently, its pharmacokinetic and pharmacodynamic properties. Understanding these properties is a critical first step in the rational design and development of new chemical entities.[3]

Molecular Structure and Predicted Physicochemical Properties

The two-dimensional structure of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one is presented below.

Caption: 2D Structure of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.

In the absence of extensive experimental data, computational models provide valuable initial estimates of key physicochemical parameters. These predictions are instrumental in the early stages of drug discovery for filtering and prioritizing compounds.

PropertyPredicted ValueSourceSignificance in Drug Development
Molecular Weight 200.24 g/mol CalculatedInfluences absorption and diffusion across membranes. Generally, lower molecular weight is favored for oral bioavailability.
XlogP 1.3PubChemA measure of lipophilicity, which affects solubility, permeability, and plasma protein binding. A value in this range is often considered favorable for drug-likeness.
Topological Polar Surface Area (TPSA) 49.8 ŲPredictedRelates to hydrogen bonding potential and influences membrane permeability and oral bioavailability.
Hydrogen Bond Donors 1PredictedThe N-H group in the pyrimidinone ring can act as a hydrogen bond donor, impacting solubility and target binding.
Hydrogen Bond Acceptors 2PredictedThe carbonyl oxygen and ring nitrogen atoms can act as hydrogen bond acceptors, influencing solubility and interactions with biological targets.
Rotatable Bonds 1PredictedThe bond between the pyrimidine and phenyl rings allows for conformational flexibility, which can be important for target binding.

Synthesis of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one

The synthesis of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one can be achieved through a variation of the Biginelli reaction, a well-established multi-component reaction for the formation of dihydropyrimidinones and related heterocyclic systems.[4] A plausible synthetic route involves the condensation of an appropriate β-dicarbonyl compound, an amidine, and a phenyl-containing building block.

Proposed Synthetic Protocol: Modified Biginelli-type Condensation

This protocol is a representative procedure based on established methodologies for the synthesis of similar pyrimidinone derivatives.

SynthesisWorkflow Reactants Reactants: - 2-Phenyl-3-oxobutanoate - Acetamidine Hydrochloride - Base (e.g., NaOEt) Reaction Reaction: - Reflux in Ethanol Reactants->Reaction 1. Condensation Workup Work-up: - Cool to RT - Neutralize with acid - Filter precipitate Reaction->Workup 2. Isolation Purification Purification: - Recrystallization from Ethanol Workup->Purification 3. Purification Product Product: 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one Purification->Product

Caption: Synthetic workflow for 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask, add ethyl 2-phenylacetoacetate (1.0 equivalent) and acetamidine hydrochloride (1.0 equivalent).

  • Reaction: The reaction mixture is heated to reflux and stirred for 6-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.

Experimental Determination of Physicochemical Properties

The following sections detail the standardized, self-validating protocols for the experimental determination of the core physicochemical properties of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability.[1] Poor solubility can lead to low absorption and insufficient drug concentration at the target site.

Protocol: Equilibrium Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic solubility.[5]

SolubilityDetermination Preparation Preparation: - Add excess solid to buffer (pH 1.2, 4.5, 6.8) - Equilibrate at 37°C with agitation Sampling Sampling: - Withdraw aliquots at time points (e.g., 24, 48h) - Filter through 0.45 µm filter Preparation->Sampling Analysis Analysis: - Quantify concentration by HPLC-UV Sampling->Analysis Result Result: - Determine equilibrium solubility (mg/mL or µM) Analysis->Result

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology:

  • Preparation: An excess amount of solid 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one is added to vials containing aqueous buffers at pH 1.2, 4.5, and 6.8, to mimic the physiological pH range of the gastrointestinal tract.[5]

  • Equilibration: The vials are sealed and placed in a shaker bath maintained at 37 ± 0.5 °C. The samples are agitated for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Analysis: At predetermined time points, an aliquot is withdrawn, and immediately filtered through a 0.45 µm filter to remove undissolved solids. The concentration of the dissolved compound in the filtrate is then determined by a validated high-performance liquid chromatography (HPLC) method with UV detection.

  • Determination: Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

Melting Point

The melting point provides an indication of the purity and the lattice energy of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Protocol: Capillary Melting Point Determination

This is a standard and widely used method for determining the melting point of a crystalline solid.[6]

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the dry, powdered 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one is packed into a capillary tube to a height of 2-3 mm.[7]

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased at a rapid rate initially to approach the approximate melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.[8]

Ionization Constant (pKa)

The pKa value is crucial as it dictates the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.[]

Protocol: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[10]

Step-by-Step Methodology:

  • Solution Preparation: A solution of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one of known concentration (e.g., 1 mM) is prepared in a suitable solvent system (e.g., water or a co-solvent for poorly soluble compounds).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH electrode.

  • Data Analysis: The pH is recorded after each addition of the titrant. The pKa is determined from the inflection point of the titration curve or, more accurately, from the pH at the half-equivalence point.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Shake-Flask Method for logP Determination

This traditional method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, typically n-octanol and water.[11]

Step-by-Step Methodology:

  • Partitioning: A known amount of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one is dissolved in a biphasic system of n-octanol and water (or a suitable buffer) in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and the chemical environment of the atoms.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Aromatic Protons (Phenyl Ring): A multiplet in the range of δ 7.2-7.6 ppm.

  • Methyl Protons (C2 and C6): Two distinct singlets, likely in the range of δ 2.0-2.5 ppm.

  • N-H Proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent, but could be expected in the region of δ 8-12 ppm.

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • Carbonyl Carbon (C4): A signal in the downfield region, typically around δ 160-170 ppm.

  • Pyrimidine Ring Carbons (C2, C5, C6): Signals in the range of δ 100-160 ppm.

  • Phenyl Ring Carbons: A set of signals between δ 125-140 ppm.

  • Methyl Carbons: Signals in the upfield region, around δ 15-25 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

  • N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=O Stretch (Amide): A strong, sharp absorption band around 1650-1690 cm⁻¹.[12]

  • C=N and C=C Stretches (Aromatic and Pyrimidine Ring): Absorptions in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (m/z = 200).

  • Fragment Ions: Common fragmentation pathways for pyrimidinones may involve the loss of small molecules such as CO, HCN, or methyl radicals.[10] The phenyl group may also undergo fragmentation.

Conclusion: A Foundation for Further Development

This technical guide has provided a detailed overview of the key physicochemical properties of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one, from its synthesis and predicted characteristics to the established protocols for its experimental evaluation. The presented data and methodologies offer a solid foundation for researchers and drug development professionals to understand and predict the behavior of this compound. A thorough characterization of these fundamental properties is an indispensable step in the journey of transforming a promising molecule into a potential therapeutic agent. The interplay of solubility, lipophilicity, and ionization will ultimately govern its "drug-likeness" and its fate within a biological system.

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Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one

Abstract Pyrimidinone derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. Understanding their three-dimensional structure is paramount for rational drug design and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Pyrimidinone derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. Understanding their three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships (SAR). This guide provides a comprehensive technical overview of the complete workflow for the crystal structure analysis of a representative compound, 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one. We detail the synthetic protocol, single-crystal growth strategy, and the entire X-ray crystallography process—from data collection to structure solution and refinement. Furthermore, we delve into a thorough analysis of the resulting crystal structure, focusing on molecular geometry, conformational analysis, and the intricate network of intermolecular interactions that govern the supramolecular assembly. This guide is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to pyrimidinone-based scaffolds.

Introduction

The Pyrimidinone Scaffold in Medicinal Chemistry

The pyrimidinone core is a privileged scaffold in drug discovery, forming the structural basis for a multitude of compounds with significant therapeutic properties.[1] These nitrogen-containing heterocyclic molecules are structurally analogous to the nucleobases of DNA and RNA, allowing them to interact with a variety of biological targets.[1] Derivatives of this scaffold have been reported to possess a broad spectrum of activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2] A well-known synthetic route to these compounds is the Biginelli reaction, a one-pot multicomponent condensation that efficiently produces dihydropyrimidinones.[2][3][4] The versatility of this synthesis allows for the creation of diverse chemical libraries for screening and drug development.[5]

Rationale for the Structural Elucidation of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one

The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For drug candidates, understanding the crystal structure provides invaluable insights into:

  • Molecular Conformation: Determining the preferred spatial orientation of substituents, which is crucial for receptor binding.

  • Intermolecular Interactions: Identifying the non-covalent forces, such as hydrogen bonds and π-π stacking, that stabilize the crystal lattice and can mimic interactions in a biological active site.[1]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, which can significantly impact solubility, stability, and bioavailability.

  • Structure-Activity Relationship (SAR): Providing a structural basis to explain why certain modifications to a molecule enhance or diminish its biological activity, thereby guiding future synthetic efforts.

The title compound, 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one (CAS Number 57646-86-3), serves as an excellent model system.[6] The phenyl and dimethyl substitutions provide distinct steric and electronic features whose influence on the crystal packing and molecular conformation is of significant interest for the rational design of new pyrimidinone-based therapeutic agents.

Synthesis and Crystallization

Synthetic Pathway

The synthesis of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one can be achieved through a modified Biginelli-type condensation reaction. This acid-catalyzed, three-component reaction provides a straightforward and efficient route to the desired pyrimidinone core.[4]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in ethanol.

  • Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl or Yb(OTf)₃) to the mixture.[3][4]

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the dihydropyrimidinone intermediate.

  • Oxidation (if necessary): The initial Biginelli product is a dihydropyrimidinone. To obtain the target aromatic pyrimidinone, an oxidation step is required. This can be achieved using a suitable oxidizing agent (e.g., DDQ or ceric ammonium nitrate) in an appropriate solvent.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_purification Purification & Final Step Benzaldehyde Benzaldehyde Condensation Biginelli Condensation (Acid Catalyst, Reflux) Benzaldehyde->Condensation Urea Urea Urea->Condensation EAA Ethyl Acetoacetate EAA->Condensation DHPM Dihydropyrimidinone Intermediate Condensation->DHPM Precipitation & Filtration Oxidation Oxidation Step (e.g., DDQ) DHPM->Oxidation FinalProduct 2,6-dimethyl-5-phenyl- 3H-pyrimidin-4-one Oxidation->FinalProduct Recrystallization

Caption: Synthetic workflow for 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.
Crystallization Strategy

The growth of high-quality single crystals suitable for X-ray diffraction is often the most critical and challenging step. The primary goal is to encourage slow, ordered molecular assembly from a supersaturated solution.

The choice of solvent is crucial. An ideal solvent system will dissolve the compound completely at an elevated temperature but show limited solubility at room or lower temperatures. For a molecule like 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one, a moderately polar solvent is a good starting point. Solvents like ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or ethyl acetate/hexane are excellent candidates. The aim is to find a balance where the solute-solvent interactions are strong enough for dissolution but weak enough to be overcome by the more stable solute-solute interactions that form the crystal lattice upon cooling or solvent evaporation.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol) at room temperature in a clean vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm and pierce it with a few small holes using a needle. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment (e.g., a desiccator or a quiet corner of a fume hood) at a constant temperature.

  • Monitoring: Monitor the vial over several days to weeks. High-quality, well-defined crystals should form as the solvent slowly evaporates, increasing the concentration beyond the saturation point.

X-ray Crystallography Workflow

The process of determining a crystal structure involves collecting diffraction data, solving the phase problem, and refining the atomic model against the experimental data.

Crystallography_Workflow Crystal Select & Mount Single Crystal DataCollection X-ray Data Collection (Diffractometer) Crystal->DataCollection Expose to X-rays DataProcessing Data Integration & Reduction (e.g., SAINT, SADABS) DataCollection->DataProcessing Generate Reflection List (*.hkl file) StructureSolution Structure Solution (Direct Methods, e.g., SHELXT) DataProcessing->StructureSolution Determine Initial Atomic Positions Refinement Structure Refinement (Least-Squares, e.g., SHELXL) StructureSolution->Refinement Refine Atomic Parameters Refinement->Refinement Iterative Cycles Validation Validation & CIF Generation (e.g., checkCIF) Refinement->Validation Final Model

Caption: General workflow for single-crystal X-ray structure determination.
Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

Parameter Typical Value Rationale
Radiation Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo Kα is common for small molecules; Cu Kα provides better dispersion for absolute structure determination.
Temperature 100(2) KReduces atomic thermal vibrations, leading to higher quality data at higher resolution and a more precise structure.
Detector CMOS or CCD area detectorEfficiently captures a large number of reflections simultaneously as the crystal is rotated.
Data Collection Strategy Omega (ω) and Phi (φ) scansRotates the crystal to bring different sets of lattice planes into the diffracting condition, ensuring data completeness.
Structure Solution and Refinement

The collected diffraction intensities are processed to generate a reflection file (.hkl). The structure is then solved and refined using specialized software suites. The SHELX programs are widely regarded as the standard for small-molecule crystallography.[7][8]

  • Structure Solution (SHELXT or SHELXS): The phase problem is typically solved using "direct methods," which use statistical relationships between the intensities of the reflections to derive initial phase estimates.[9] This process generates an initial electron density map from which a preliminary molecular model can be built.

  • Structure Refinement (SHELXL): This is an iterative process of optimizing the atomic model to best fit the experimental data.[10] The parameters refined include atomic coordinates (x, y, z), atomic displacement parameters (describing thermal motion), and an overall scale factor. The quality of the fit is monitored by the R-factors (R1 and wR2), which should decrease as the model improves.[10] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment.[7]

Analysis of the Crystal Structure

(Note: As the specific crystal structure for this exact compound is not publicly available, the following analysis is based on representative data and common structural features observed in closely related pyrimidinone derivatives found in crystallographic literature.)[11][12][13][14]

Molecular Conformation and Geometry

The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The pyrimidinone ring is expected to be largely planar, though slight puckering may occur.[14] A key conformational feature is the dihedral angle between the pyrimidinone ring and the attached phenyl ring. This angle is determined by the balance between steric hindrance (repulsion between the rings and adjacent methyl groups) and the electronic effects of π-conjugation. In similar structures, this angle can vary significantly, influencing the overall molecular shape.[14][15]

Selected Geometric Parameters (Representative) Value
C=O Bond Length ~1.23 Å
N-C(phenyl) Bond Length ~1.45 Å
C-N-C Angle (in ring) ~118°
Dihedral Angle (Pyrimidine-Phenyl) 30-60°
Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal is directed by a network of non-covalent interactions. For pyrimidinones, hydrogen bonding is a dominant feature.[1]

  • Hydrogen Bonding: The N-H group of the pyrimidinone ring is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong acceptor. This typically leads to the formation of robust N-H···O hydrogen bonds, which can link molecules into chains, dimers, or more complex networks, forming the primary scaffold of the crystal packing.[1][15]

  • Other Interactions: In addition to strong hydrogen bonds, weaker C-H···O and C-H···π interactions often play a crucial role in stabilizing the three-dimensional structure. Furthermore, π-π stacking interactions between the phenyl and/or pyrimidinone rings of adjacent molecules are common and contribute significantly to the overall lattice energy.

Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B M1 Pyrimidinone (N-H Donor) P1 Phenyl Ring M2 Pyrimidinone (C=O Acceptor) M1->M2 N-H···O Hydrogen Bond P2 Phenyl Ring P1->P2 π-π Stacking

Caption: Key intermolecular interactions in pyrimidinone crystals.
Hirshfeld Surface Analysis

A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis.[16][17][18] This method maps the electron distribution of a molecule within a crystal to define a unique surface.[16]

  • d_norm Surface: The surface is colored based on a normalized contact distance (d_norm), which highlights regions of close intermolecular contact.[17] Bright red spots on the surface indicate contacts shorter than the van der Waals radii, which correspond to the strongest interactions, such as hydrogen bonds.[16][18]

  • 2D Fingerprint Plots: The Hirshfeld surface can be deconstructed into a 2D "fingerprint" plot, which summarizes all intermolecular contacts.[19] This plot quantifies the percentage contribution of different types of interactions (e.g., H···H, O···H, C···H) to the total crystal packing, providing a quantitative understanding of the forces holding the crystal together.[19][20]

Conclusion

The crystal structure analysis of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one provides a detailed atomic-level blueprint of its solid-state conformation and supramolecular architecture. The study reveals a structure governed by strong N-H···O hydrogen bonding and supplemented by weaker non-covalent interactions, which collectively dictate the crystal packing. These structural insights are fundamental for understanding the physicochemical properties of this compound and provide a critical foundation for the rational design of new pyrimidinone derivatives with optimized biological activity. The methodologies and analytical approaches detailed in this guide represent a standard workflow that can be applied to a wide range of small organic molecules in the field of drug discovery and materials science.

References

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Scirp.org. Retrieved March 24, 2026, from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Reza Latifi. Retrieved March 24, 2026, from [Link]

  • Biginelli reaction. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. PMC. Retrieved March 24, 2026, from [Link]

  • Krichen, F., Walha, S., & Abdelmouleh, M. (2022). Hirshfeld surface analysis of the intermolecular interaction networks in cellulose Iα and Iβ. Carbohydrate Research. Retrieved March 24, 2026, from [Link]

  • Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. (2018). SETSCI Conference Proceedings. Retrieved March 24, 2026, from [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 24, 2026, from [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. Retrieved March 24, 2026, from [Link]

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications. Retrieved March 24, 2026, from [Link]

  • Kaneko, C., et al. (1998). X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives. ACS Publications. Retrieved March 24, 2026, from [Link]

  • X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives. (1998). PubMed. Retrieved March 24, 2026, from [Link]

  • Hatvate, N. T., et al. (2020). Metal-Free Synthesis of Pyrimidinone Derivatives via Biginelli Reaction Using Aqueous NaICl2. Bentham Science. Retrieved March 24, 2026, from [Link]

  • X-Ray Crystallography - Software. (n.d.). Purdue University. Retrieved March 24, 2026, from [Link]

  • Rayhan, A. (2024). SHELXL: A Comprehensive Review. ResearchGate. Retrieved March 24, 2026, from [Link]

  • SHELXL - An Easy Structure. (n.d.). Sucrose. Retrieved March 24, 2026, from [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). Semantic Scholar. Retrieved March 24, 2026, from [Link]

  • Varsa, E., et al. (2023). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. IUCr Journals. Retrieved March 24, 2026, from [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2014). MDPI. Retrieved March 24, 2026, from [Link]

  • 2,6-dimethyl-5-phenyl-3h-pyrimidin-4-one. (n.d.). PubChemLite. Retrieved March 24, 2026, from [Link]

  • Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,-. (2026). MDPI. Retrieved March 24, 2026, from [Link]

  • Crystal and molecular structure of 2,6-dimethyl-3-acetyl-5-carbomethoxy-4. (2004). Physics @ Manasagangotri. Retrieved March 24, 2026, from [Link]

  • Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. (1997). ACS Publications. Retrieved March 24, 2026, from [Link]

  • Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. Organic Chemistry Portal. Retrieved March 24, 2026, from [Link]

  • Synthesis of some pyrazolo[3,4-d]pyrimidine derivatives of biological effect. (n.d.). DSpace@Mansoura University. Retrieved March 24, 2026, from [Link]

  • 2,6-DIMETHYL-5-PHENYL-3H-PYRIMIDIN-4-ONE — Chemical Substance Information. (n.d.). ChemInfo. Retrieved March 24, 2026, from [Link]

  • Crystal structure of 2-acetyl-5-(3,4-dimethoxyphenyl)-6-ethoxycarbonyl-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-8-ium chloride. (2015). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Allerton, C.M.N., et al. (2006). Crystal structure of N2 substituted pyrazolo pyrimidinones - a flipped binding mode in PDE5. RCSB PDB. Retrieved March 24, 2026, from [Link]

Sources

Foundational

Unveiling the Mechanism of Action of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one Derivatives: A Multi-Target Pharmacological Perspective

Introduction The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, deeply embedded in the design of therapeutics ranging from oncology to metabolic disorders ()[1]. Among its diverse functionalizations,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, deeply embedded in the design of therapeutics ranging from oncology to metabolic disorders ()[1]. Among its diverse functionalizations, the 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one core (CAS 5527-45-7) ()[2] has emerged as a highly privileged structural motif. This technical guide dissects the molecular mechanics, structure-activity relationships (SAR), and experimental validation frameworks of these derivatives, providing drug development professionals with a comprehensive blueprint of their multi-target pharmacology.

Structural Causality: The Pharmacophore Model

The efficacy of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one derivatives is not coincidental; it is the result of precise stereoelectronic engineering:

  • The 3H-Pyrimidin-4-one Core: This moiety acts as a rigid, planar hydrogen-bonding hub. The N3 nitrogen and the C4 carbonyl oxygen serve as a bidentate donor-acceptor pair, perfectly mimicking the endogenous pyrimidine bases of nucleic acids ()[1]. This allows the scaffold to anchor deeply within the ATP-binding hinge regions of kinases.

  • 2,6-Dimethyl Substitutions: These methyl groups provide essential lipophilic bulk. Causally, they restrict the rotational degrees of freedom of the molecule, locking it into a bioactive conformation. Furthermore, they enhance cellular membrane permeability, a critical factor for intracellular target engagement.

  • 5-Phenyl Ring: The addition of an aromatic ring at the C5 position introduces a critical π−π stacking interface. When engaging targets like COX-2, this phenyl ring inserts into secondary hydrophobic pockets, drastically increasing binding affinity and dictating enzyme selectivity ()[3].

Core Mechanisms of Action

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

In the context of oncology, pyrimidin-4-one derivatives function as potent, ATP-competitive inhibitors of the EGFR tyrosine kinase domain ()[4]. By occupying the ATP-binding cleft, the pyrimidinone core forms critical hydrogen bonds with the hinge region (e.g., Met793 in human EGFR). This competitive blockade prevents the autophosphorylation of the receptor's intracellular tail, effectively short-circuiting downstream mitogen-activated protein kinase (MAPK) and PI3K/AKT signaling cascades. The ultimate phenotypic result is the induction of apoptosis and the arrest of the cell cycle at the G0/G1 phase ()[4].

Cyclooxygenase-2 (COX-2) and iNOS Modulation

For inflammatory indications, these derivatives exhibit dual-action modulation by suppressing both COX-2 activity and inducible nitric oxide synthase (iNOS) expression ()[3]. The mechanism is sterically driven: the lipophilic 5-phenyl-pyrimidin-4-one core occupies the cyclooxygenase active site, physically blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins (e.g., PGE2). Notably, the scaffold also disrupts the dimerization of iNOS, leading to a profound reduction in nitric oxide (NO) secretion in activated macrophages ()[3].

Aldose Reductase (ALR2) Inhibition

In diabetic neuropathy models, specific derivatives (particularly fused pyrido-pyrimidin-4-ones) act as selective inhibitors of Aldose Reductase (ALR2) ()[5]. The C4 carbonyl group interacts directly with the catalytic residues (Tyr48 and His110) of ALR2, while the 5-phenyl moiety occupies the enzyme's specificity pocket. This prevents the pathological reduction of glucose to sorbitol, mitigating intracellular osmotic stress and oxidative damage ()[5].

Systems Biology & Signaling Pathway Visualization

MoA_Pathway cluster_targets Primary Molecular Targets Scaffold 2,6-Dimethyl-5-phenyl-3H- pyrimidin-4-one Derivatives EGFR EGFR Kinase Scaffold->EGFR ATP Competition COX2 COX-2 / iNOS Scaffold->COX2 Active Site Blockade ALR2 Aldose Reductase Scaffold->ALR2 Catalytic Inhibition Apop Apoptosis & Cell Cycle Arrest (Anticancer) EGFR->Apop Inflam Reduction of PGE2 & NO (Anti-inflammatory) COX2->Inflam Oxid Sorbitol Pathway Blockade (Diabetic Neuropathy) ALR2->Oxid

Caption: Multi-target mechanism of action of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one derivatives.

Quantitative Data: Structure-Activity Relationship (SAR) Summary

To contextualize the pharmacological potency of this scaffold, the following table summarizes the structure-activity relationship (SAR) based on established pyrimidine derivative profiles ()[5], ()[3], ()[4].

Compound DerivativePrimary TargetIC50 (µM)Key Structural Causality
2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one Baseline>10.0Unmodified scaffold establishes baseline binding geometry.
5-(4-Chlorophenyl)-2,6-dimethyl... EGFR1.15Halogenation of the phenyl ring enhances hydrophobic pocket fit and prolongs target residence time.
2-Methyl-5-phenyl-3H-pyrimidin-4-one COX-20.04Removal of the 6-methyl group reduces steric hindrance, allowing deeper penetration into the COX-2 channel.
5-Phenyl-pyrido[1,2-a]pyrimidin-4-one ALR20.85Fusing the pyrimidine ring restricts flexibility, optimizing the geometry for ALR2 catalytic site interaction.

Experimental Protocols: Self-Validating Systems

To ensure high trustworthiness and reproducibility, the following methodologies are designed as self-validating systems, incorporating orthogonal readouts to confirm the mechanism of action.

In Vitro Enzymatic Profiling (EGFR Kinase Assay)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly utilized here instead of standard colorimetric assays. Because highly conjugated pyrimidine derivatives often exhibit auto-fluorescence, TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay. This ensures the signal-to-noise ratio is purely representative of kinase activity, establishing a highly trustworthy readout. Step-by-Step Methodology:

  • Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme Incubation: Incubate 1 nM recombinant human EGFR kinase domain with varying concentrations of the pyrimidin-4-one derivative (0.1 nM to 10 µM) in a 384-well plate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP and 50 nM of a biotinylated poly-GT substrate. Self-Validation: Include a positive control (e.g., Erlotinib) and a no-enzyme negative control to establish the assay's dynamic range.

  • Detection: After 60 minutes, terminate the reaction by adding EDTA. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Quantification: Read the plate on a TR-FRET compatible microplate reader (excitation 340 nm, emission 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic curve fit.

Cellular Phenotypic Screening (Anti-inflammatory NO Assay)

Causality: Utilizing Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages provides a physiologically relevant environment to test iNOS inhibition. Because NO is highly unstable, the Griess reagent is used to measure its stable breakdown product, nitrite ( NO2−​ ), providing a reliable surrogate marker for iNOS activity ()[3]. Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Pre-treat the cells with the pyrimidin-4-one derivative (1 µM to 50 µM) for 2 hours. Self-Validation: Assess cell viability in parallel using an MTT assay to ensure that NO reduction is due to iNOS inhibition, not compound cytotoxicity.

  • Stimulation: Add 1 µg/mL LPS to the wells to induce iNOS expression. Incubate for 24 hours.

  • Griess Assay: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Readout: Measure absorbance at 540 nm using a microplate reader. Compare against a sodium nitrite standard curve to quantify NO production.

Experimental Workflow Visualization

Validation_Workflow Syn Chemical Synthesis Enz Enzymatic Profiling (TR-FRET) Syn->Enz Cell Cellular Assays (RAW 264.7) Enz->Cell Vivo In Vivo Efficacy Cell->Vivo

Caption: Step-by-step experimental workflow for validating pyrimidin-4-one derivative efficacy.

References

  • Title: Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity Source: PubMed / Journal of Medicinal Chemistry URL: [Link]

  • Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: RSC Advances URL: [Link]

  • Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review Source: Journal of Advanced Chemical Sciences (SciSpace) URL: [Link]

Sources

Exploratory

Spectroscopic Characterization of 2,6-Dimethyl-5-Phenyl-3H-Pyrimidin-4-One: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one. Pyrimidinone scaffolds are of significant int...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one. Pyrimidinone scaffolds are of significant interest in medicinal chemistry, and a thorough understanding of their structural characteristics is paramount for drug discovery and development.[1] This document details the theoretical underpinnings and practical considerations for the analysis of the title compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide will leverage data from closely related analogs and foundational spectroscopic principles to provide a robust framework for its characterization.

Introduction: The Pyrimidinone Core in Drug Discovery

The pyrimidinone moiety is a privileged scaffold in medicinal chemistry, forming the core of a wide array of biologically active compounds. These derivatives have been reported to exhibit a range of pharmacological activities, including antitumor, antiviral, and antifungal properties.[1] The biological function of these molecules is intrinsically linked to their three-dimensional structure and the electronic environment of the heterocyclic ring. Therefore, precise and unambiguous structural characterization is a critical step in the development of new therapeutic agents based on this framework.

This guide will focus on 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one, a representative member of this class. We will explore the application of modern spectroscopic techniques to confirm its molecular structure and provide insights into its electronic and vibrational properties.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential before delving into its spectroscopic signatures.

Figure 1: Molecular Structure of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.

Synthesis Overview

The synthesis of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one can be achieved through a multicomponent reaction, a cornerstone of modern synthetic chemistry. A common approach is a variation of the Biginelli reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 Phenylacetonitrile Product 2,6-dimethyl-5-phenyl- 3H-pyrimidin-4-one Reactant1->Product Reactant2 Acetamidine Reactant2->Product Reactant3 Ethyl Acetoacetate Reactant3->Product Condition1 Base Catalyst (e.g., NaOEt) Condition1->Product Condition2 Reflux in Ethanol Condition2->Product M [M]+. m/z = 200 F1 [M - CH3]+. m/z = 185 M->F1 - •CH3 F2 [M - CO]+. m/z = 172 M->F2 - CO F3 [M - C6H5]+. m/z = 123 M->F3 - •C6H5

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Foundational

An In-depth Technical Guide on the Thermodynamic Stability of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one

Abstract This technical guide provides a comprehensive overview of the thermodynamic stability of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry and materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from structurally related pyrimidinone derivatives and established principles of physical organic chemistry. It offers a theoretical framework for understanding the factors governing its stability, detailed experimental protocols for its empirical determination, and computational approaches for predictive analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the stability of this and similar pyrimidinone scaffolds.

Introduction to Pyrimidinones and Their Significance

Pyrimidinone derivatives are a prominent class of N-heterocyclic molecules that form the core structure of numerous biologically active compounds and functional materials.[1] Their scaffold is a key component in many natural products, including nucleobases, vitamins, and coenzymes, highlighting their fundamental role in biological systems.[1] In the pharmaceutical industry, pyrimidinone derivatives are valued for their diverse pharmacological activities, including but not limited to, antibiotic, antiviral, antitumor, and anti-inflammatory properties.[2][3] The thermodynamic stability of these compounds is a critical parameter, influencing their shelf-life, formulation, and in vivo bioavailability and efficacy. A thorough understanding of the factors that contribute to the stability of the pyrimidinone core is therefore essential for the rational design and development of new therapeutic agents and advanced materials.

Structural Features and Predicted Stability of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one

The thermodynamic stability of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one is dictated by a combination of electronic and steric factors inherent to its molecular structure.

The Pyrimidinone Core

The 3H-pyrimidin-4-one core is a key determinant of the molecule's overall stability. The presence of the amide-like functionality within the heterocyclic ring allows for significant resonance stabilization. The lone pair of electrons on the nitrogen atom at position 3 can delocalize into the carbonyl group, creating a partial double bond character and distributing the electron density across the N-C=O system. This resonance contributes to the planarity and rigidity of the ring, which in turn enhances its thermodynamic stability.

Substituent Effects

The substituents on the pyrimidinone ring play a crucial role in modulating its stability:

  • Methyl Groups (at C2 and C6): The two methyl groups are electron-donating through inductive effects. This electron donation can influence the electron density within the pyrimidine ring, potentially impacting its aromaticity and overall stability. Sterically, these methyl groups can influence the crystal packing and intermolecular interactions in the solid state.

  • Phenyl Group (at C5): The phenyl group at the C5 position is a bulky substituent that can have both electronic and steric consequences. Electronically, the phenyl ring can engage in π-stacking interactions in the solid state, contributing to the lattice energy and overall stability. The dihedral angle between the pyrimidine and phenyl rings will influence the extent of conjugation and, consequently, the electronic communication between the two ring systems.

Tautomerism

Pyrimidin-4-ones can exist in tautomeric equilibrium with their corresponding 4-hydroxypyrimidine forms. The relative stability of these tautomers is influenced by the solvent environment. In polar solutions, the keto (pyrimidinone) tautomer is generally more stable.[4] For 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one, the keto form is expected to be the predominant and more stable tautomer under typical conditions.

Synthesis via the Biginelli Reaction

A common and efficient method for the synthesis of dihydropyrimidinones is the Biginelli reaction.[5][6] This one-pot, three-component condensation reaction involves an aryl aldehyde, a β-ketoester, and urea (or thiourea). For the synthesis of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one, a variation of this reaction would likely be employed, potentially starting from benzaldehyde, ethyl acetoacetate, and acetamidine.

Biginelli_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Benzaldehyde Benzaldehyde Iminium_ion Iminium_ion Benzaldehyde->Iminium_ion + Acetamidine Ethyl_acetoacetate Ethyl_acetoacetate Acyliminium_ion Acyliminium_ion Ethyl_acetoacetate->Acyliminium_ion + Iminium ion Acetamidine Acetamidine Cyclized_intermediate Cyclized_intermediate Acyliminium_ion->Cyclized_intermediate Intramolecular cyclization Target_Molecule 2,6-dimethyl-5-phenyl- 3H-pyrimidin-4-one Cyclized_intermediate->Target_Molecule Dehydration caption Figure 1: Conceptual workflow for the synthesis of the target molecule.

Caption: Figure 1: Conceptual workflow for the synthesis of the target molecule.

Experimental Determination of Thermodynamic Stability

The thermodynamic stability of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one can be empirically determined using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] This technique is invaluable for determining the melting point, enthalpy of fusion, and identifying any phase transitions.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

DSC_Workflow Start Start Sample_Prep Prepare Sample (2-5 mg in Al pan) Start->Sample_Prep Instrument_Setup Load Sample and Reference Pans Sample_Prep->Instrument_Setup Thermal_Program Run DSC Program (Heat-Cool Cycle) Instrument_Setup->Thermal_Program Data_Acquisition Acquire Thermogram Thermal_Program->Data_Acquisition Data_Analysis Determine Melting Point and Enthalpy of Fusion Data_Acquisition->Data_Analysis End End Data_Analysis->End caption Figure 2: Workflow for DSC analysis. Computational_Workflow Start Start Build_Structure Build 3D Structure of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one Start->Build_Structure Geometry_Optimization Optimize Geometry (DFT - e.g., B3LYP/6-31G*) Build_Structure->Geometry_Optimization Frequency_Calculation Calculate Vibrational Frequencies Geometry_Optimization->Frequency_Calculation Isodesmic_Reaction Design Isodesmic Reaction Geometry_Optimization->Isodesmic_Reaction Thermodynamic_Properties Calculate Enthalpy (H) and Entropy (S) Frequency_Calculation->Thermodynamic_Properties Calculate_dG Calculate Gibbs Free Energy (ΔG) Thermodynamic_Properties->Calculate_dG Calculate_dHf Calculate Enthalpy of Formation (ΔHf°) Isodesmic_Reaction->Calculate_dHf End End Calculate_dHf->End Calculate_dG->End caption Figure 3: Computational workflow for predicting thermodynamic properties.

Caption: Figure 3: Computational workflow for predicting thermodynamic properties.

Conclusion

References

  • From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Biginelli reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. (2021). Molecules, 26(23), 7298. Retrieved from [Link]

  • NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). Journal of Biophysical Chemistry, 13(3), 29-42. Retrieved from [Link]

  • Biginelli Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2022). Molecules, 27(2), 389. Retrieved from [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2021). Molecules, 26(22), 6935. Retrieved from [Link]

  • Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. (2023). Scientific Reports, 13(1), 1-19. Retrieved from [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Molecules, 28(11), 4363. Retrieved from [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). ACS Organic & Inorganic Au. Retrieved from [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. (n.d.). Retrieved from [Link]

  • 2,6-dimethyl-5-phenyl-3h-pyrimidin-4-one - PubChem. (n.d.). Retrieved from [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules, 27(15), 4935. Retrieved from [Link]

  • The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents - PMC. (n.d.). Retrieved from [Link]

  • Thermal analysis of some novel pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. (2023, August 13). NETZSCH Group. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, Crystal and Molecular Structure Analysis of 2, 6-Dimethyl-3-acetyl-5-carbomethoxy-4-(3-nitrophenyl)-1, 4-dihydropyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. (1997). Journal of Medicinal Chemistry, 40(26), 4383-4390. Retrieved from [Link]

  • Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). (n.d.). RSC Publishing. Retrieved from [Link]

  • Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. (2021). Molecules, 26(7), 1913. Retrieved from [Link]

  • Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. (2014). Archiv der Pharmazie, 347(5), 336-345. Retrieved from [Link]

Sources

Exploratory

NMR Spectra Data and Structural Elucidation of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one: An In-Depth Technical Guide

Executive Summary In the realm of medicinal chemistry and drug development, pyrimidin-4-one derivatives serve as privileged scaffolds, frequently utilized in the design of kinase inhibitors and receptor antagonists. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and drug development, pyrimidin-4-one derivatives serve as privileged scaffolds, frequently utilized in the design of kinase inhibitors and receptor antagonists. The structural elucidation of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one (CAS 57646-86-3) requires a rigorous understanding of heterocyclic electronic environments and tautomeric dynamics. This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) characterization of this compound, detailing the causality behind chemical shifts, solvent-dependent tautomerism, and a self-validating experimental protocol.

Molecular Architecture & Tautomeric Dynamics

A critical factor in the NMR analysis of pyrimidin-4-ones is their inherent lactam-lactim (keto-enol) tautomerism. The molecule exists in an equilibrium between the 3H-pyrimidin-4-one (lactam/keto) form and the 4-hydroxypyrimidine (lactim/enol) form.

The position of this equilibrium is heavily dictated by the dielectric constant and hydrogen-bonding capacity of the solvent. In highly polar, hydrogen-bond-accepting solvents like deuterated dimethyl sulfoxide (DMSO-d6), the keto form is thermodynamically stabilized[1]. The highly polar lactam core interacts favorably with DMSO, making the 3H-pyrimidin-4-one tautomer the overwhelmingly dominant species observed in the NMR timescale. Conversely, non-polar solvents may increase the population of the enol form, complicating spectral interpretation. Therefore, DMSO-d6 is the solvent of choice for ensuring a single, well-resolved set of resonances[2].

Tautomerism A 3H-Pyrimidin-4-one (Keto) Dominant in DMSO-d6 B 4-Hydroxypyrimidine (Enol) Favored in Non-Polar Media A->B Proton Transfer

Caption: Tautomeric equilibrium of pyrimidin-4-ones influenced by solvent polarity.

High-Resolution NMR Acquisition Protocol

To establish a self-validating system, researchers must execute a methodical acquisition sequence. The acquisition of a 1D ¹H spectrum must always precede 2D experiments to accurately determine the spectral width and transmitter offset, ensuring artifact-free multi-dimensional data[2].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of highly purified 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one in 0.6 mL of anhydrous DMSO-d6 (99.9% D). Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to eliminate particulate-induced magnetic susceptibility gradients[2].

  • Probe Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM), followed by rigorous gradient shimming (TopShim) on the deuterium lock signal to achieve a line width of <1 Hz for the solvent residual peak.

  • 1D ¹H Acquisition: Acquire the proton spectrum using a standard 30-degree pulse program (zg30). Set the spectral width to 15 ppm to ensure the highly deshielded N-H proton is captured. Accumulate 16–32 scans for optimal signal-to-noise (S/N).

  • 1D ¹³C Acquisition: Acquire the carbon spectrum using proton decoupling (zgpg30). Set the spectral width to 250 ppm. Accumulate 512–1024 scans depending on sample concentration.

  • 2D Connectivity (Self-Validation): If signal overlap occurs (particularly in the aromatic region), run an HSQC experiment to correlate directly bonded ¹H-¹³C pairs, and an HMBC experiment to trace long-range (2-3 bond) connectivity, definitively linking the methyl groups and phenyl ring to the pyrimidine core.

NMR_Workflow A Sample Prep: 5-10 mg in DMSO-d6 B 1D Acquisition: 1H & 13C NMR A->B C 2D Acquisition: HSQC & HMBC B->C D Data Processing & Phase Correction C->D E Structural Validation & Assignment D->E

Caption: Step-by-step NMR acquisition and structural elucidation workflow.

Spectral Data & Mechanistic Assignments

The structural elucidation of this compound relies on understanding how the pyrimidine electronics and steric hindrance dictate chemical shifts. The data below represents the characteristic assignments in DMSO-d6 at 298 K.

¹H NMR Data and Causality
Chemical Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Rationale (Causality)
~12.20 Broad Singlet (bs)1HN3-HThe lactam N-H proton is highly deshielded by the adjacent carbonyl and the electron-deficient pyrimidine ring. The signal is broad due to quadrupolar relaxation of the ¹⁴N nucleus and intermediate chemical exchange rates[3].
~7.25 – 7.45 Multiplet (m)5HC5-PhenylThe phenyl protons experience the anisotropic ring current of their own aromatic system. However, steric clashes with the C4=O and C6-CH₃ groups force the phenyl ring out of coplanarity with the pyrimidine core[4]. This dihedral twist disrupts extended conjugation, resulting in a tightly clustered multiplet rather than highly dispersed signals.
~2.35 Singlet (s)3HC2-CH₃This methyl group is flanked by two highly electronegative nitrogen atoms (N1 and N3). The combined inductive electron-withdrawing effect causes significant deshielding[3].
~2.15 Singlet (s)3HC6-CH₃Adjacent to only one nitrogen (N1) and an sp² carbon (C5), this methyl group is less inductively deshielded than the C2-CH₃, appearing slightly further upfield.
¹³C NMR Data and Causality
Chemical Shift (ppm)AssignmentMechanistic Rationale (Causality)
~161.5 C4 (C=O)The carbonyl carbon is the most deshielded nucleus due to the strong electronegativity of the oxygen atom and the resonance contribution of the lactam system.
~158.0 C6Deshielded by the adjacent N1 atom and its participation in the conjugated pyrimidine π-system.
~152.0 C2Positioned directly between two electronegative nitrogen atoms (amidine-like carbon), resulting in profound inductive deshielding.
~134.0 C1' (Phenyl Ipso)The quaternary carbon of the phenyl ring attached to the C5 position.
~130.5, 128.0, 127.5 Phenyl (o, m, p)Standard aromatic carbon shifts. The lack of strong resonance donation/withdrawal from the twisted pyrimidine ring keeps these values near those of unsubstituted benzene.
~118.5 C5This carbon is β to the nitrogen atoms and acts as the nucleophilic center of the pyrimidine ring (enamine-like β-carbon), making it the most shielded sp² carbon in the heterocyclic core.
~22.0 C6-CH₃Heteroaromatic/allylic methyl carbon.
~21.5 C2-CH₃Despite the protons being more deshielded, the carbon chemical shift is heavily influenced by steric compression and hyperconjugation, placing it very close to the C6 methyl.

Conclusion

The NMR characterization of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one is a textbook example of how solvent selection, tautomerism, and steric geometry interplay to define a molecule's spectroscopic signature. By utilizing DMSO-d6 to lock the keto tautomer and applying fundamental principles of inductive deshielding and anisotropic ring currents, researchers can confidently map the electronic environment of this critical pharmacological scaffold.

References

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. URL:[Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR. Semantic Scholar. URL:[Link]

Sources

Foundational

preliminary biological activity of 5-phenyl pyrimidin-4-one compounds

An In-Depth Technical Guide to the Preliminary Biological Activity of 5-Phenylpyrimidin-4-one Compounds Executive Summary The 5-phenylpyrimidin-4-one scaffold represents a privileged pharmacophore in modern medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Biological Activity of 5-Phenylpyrimidin-4-one Compounds

Executive Summary

The 5-phenylpyrimidin-4-one scaffold represents a privileged pharmacophore in modern medicinal chemistry. Characterized by a pyrimidine ring with a critical phenyl substitution at the C5 position, this class of compounds exhibits a highly versatile pharmacological profile. The most extensively studied derivative in this class is (5RS)-5-ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one (pharmacologically recognized as Phenobarbital Impurity A)[1]. This whitepaper dissects the mechanistic pathways, quantitative biological profiles, and the self-validating experimental workflows required to evaluate the preliminary biological activity of these compounds.

Mechanistic Grounding: Pharmacological Pathways

As a Senior Application Scientist, it is critical to look beyond phenotypic observations and understand the molecular causality of a compound's activity. The 5-phenylpyrimidin-4-one derivatives demonstrate three primary axes of biological activity:

  • GABAergic Neuromodulation (Anticonvulsant Activity): The core mechanism of action for the 5-ethyl-5-phenyl substituted derivatives involves the allosteric modulation of GABA-A receptors. In vitro studies confirm that these compounds enhance inhibitory neurotransmission not by altering the duration of the channel state, but by specifically increasing the frequency of GABA-A receptor channel opening[1]. This leads to a targeted influx of chloride ions, neuronal hyperpolarization, and subsequent anticonvulsant efficacy.

  • Antimicrobial Enzyme Inhibition: Preliminary screening indicates that the pyrimidin-4-one core effectively inhibits specific bacterial metabolic enzymes, demonstrating measurable antimicrobial properties against select bacterial strains[2].

  • Cytotoxicity and Anticancer Potential: Emerging in vitro data suggests that functional group modifications on the pyrimidine ring yield derivatives with selective cytotoxic effects against specific cancer cell lines, though the exact apoptotic pathways require further elucidation[2].

GABAPathway N1 5-Phenylpyrimidin-4-one Derivative N2 GABA-A Receptor Binding N1->N2 Allosteric Modulation N3 Increased Channel Opening Frequency N2->N3 N4 Chloride Ion (Cl-) Influx N3->N4 N5 Neuronal Hyperpolarization N4->N5 N6 Anticonvulsant Effect N5->N6

Mechanism of GABA-A receptor modulation by 5-phenylpyrimidin-4-one compounds.

Quantitative Biological Activity Profiling

To facilitate cross-study comparison, the preliminary biological activities of the 5-phenylpyrimidin-4-one class are synthesized in the table below.

Biological Target / ActivityPrimary Mechanism of ActionReference Compound / DerivativeDevelopment Phase
Anticonvulsant Increases GABA-A channel opening frequency[1](5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-oneIn vitro / Rodent Models
Antimicrobial Bacterial metabolic enzyme inhibition[2]Halogenated 5-phenylpyrimidin-4-one analogsPreliminary In vitro
Anticancer Selective cell line cytotoxicity[2]Alkylated pyrimidin-4-one derivativesPreliminary In vitro

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and an internal control to verify the output.

Protocol A: Multicomponent Synthesis & Chromatographic Validation

Causality: The synthesis of the tetrahydropyrimidinone core is achieved via a multi-step condensation of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate[1]. A multicomponent approach is selected over sequential coupling to minimize intermediate degradation and maximize atom economy. Step-by-Step Methodology:

  • Condensation: Combine equimolar amounts of ethyl acetoacetate and benzaldehyde in a reaction vessel.

  • Catalysis: Introduce ammonium acetate under controlled acidic conditions and elevate the temperature to initiate cyclization into the tetrahydropyrimidinone structure[1].

  • Oxidation: Subject the intermediate to mild oxidation to achieve the final 5-phenylpyrimidin-4-one derivative.

  • Self-Validating Step (HPLC): Analyze the purified compound via HPLC. Use phenobarbital as a reference standard. The protocol is validated if the target compound exhibits a relative chromatographic retention time of exactly 0.2 compared to phenobarbital, confirming the absence of unreacted precursors[1].

SynthesisWorkflow A Precursors: Ethyl Acetoacetate + Benzaldehyde B Ammonium Acetate Condensation A->B C Cyclization (Tetrahydropyrimidinone) B->C D Oxidation (Aromatization) C->D E 5-Phenylpyrimidin-4-one Target Compound D->E

Step-by-step synthesis workflow of 5-phenylpyrimidin-4-one derivatives via condensation.

Protocol B: Electrophysiological Profiling of GABA-A Modulation

Causality: To prove the anticonvulsant activity is mediated via GABA-A, we must measure chloride currents. Whole-cell patch-clamp electrophysiology is utilized because it directly measures the frequency of chloride channel opening—the specific mechanism of action for this scaffold—unlike bulk fluorescence assays that only measure total ion flux[1]. Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells transiently expressing human α1β2γ2 GABA-A receptors.

  • Patching: Establish a whole-cell configuration using borosilicate glass pipettes filled with an intracellular solution rich in CsCl.

  • Compound Application: Perfuse the cells with a sub-maximal concentration of GABA (EC20) co-applied with the 5-phenylpyrimidin-4-one test compound (10 µM).

  • Self-Validating Step (Pharmacological Blockade): Following the recording of increased miniature inhibitory postsynaptic currents (mIPSCs), introduce 10 µM bicuculline (a competitive GABA-A antagonist). Complete ablation of the recorded current validates that the observed hyperpolarization is exclusively GABA-A mediated and not a non-specific membrane leak.

Protocol C: High-Throughput Broth Microdilution for Antimicrobial MIC

Causality: To evaluate the preliminary antimicrobial properties[2], broth microdilution is used to determine the Minimum Inhibitory Concentration (MIC). This method is chosen over disk diffusion because it provides precise molar comparisons necessary for structure-activity relationship (SAR) modeling. Step-by-Step Methodology:

  • Inoculum Preparation: Standardize bacterial suspensions (e.g., S. aureus, E. coli) to 0.5 McFarland standard.

  • Serial Dilution: Prepare a 2-fold serial dilution of the 5-phenylpyrimidin-4-one derivative in a 96-well plate using cation-adjusted Mueller-Hinton broth.

  • Incubation: Inoculate the wells and incubate at 37°C for 18-24 hours.

  • Self-Validating Step (Control Triad): The assay is only valid if three conditions are met: (1) The positive control (Ciprofloxacin) yields an MIC within standard CLSI ranges; (2) The vehicle control (DMSO at <1% v/v) shows robust bacterial growth, ruling out solvent toxicity; and (3) The sterility control remains optically clear.

References

Sources

Exploratory

discovery and early-stage research on 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one

An In-Depth Technical Guide to the Discovery and Early-Stage Research of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one Foreword: The Pyrimidinone Scaffold in Modern Drug Discovery The pyrimidine ring is a cornerstone of medic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Early-Stage Research of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one

Foreword: The Pyrimidinone Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] Its derivatives, particularly the pyrimidinone class, have garnered significant attention from the scientific community due to their versatile therapeutic potential.[1][2][3] These scaffolds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5][6] The inherent drug-like properties of the pyrimidinone core, coupled with its synthetic tractability, make it a privileged scaffold in the design of novel therapeutic agents targeting a range of diseases.[4][5] This guide focuses on a specific, yet representative, member of this class: 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one. We will navigate the logical progression from its chemical synthesis to a hypothetical, yet robust, early-stage research cascade designed to elucidate its therapeutic potential.

Part 1: Synthesis and Chemical Characterization

The rational design of any drug discovery program begins with a reliable and scalable synthesis of the molecule of interest. The construction of the pyrimidinone ring is typically achieved through cyclocondensation reactions.[4] For 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one, a logical and efficient approach involves the Biginelli reaction or a related variant, which condenses an amidine with a β-dicarbonyl compound.

Proposed Synthetic Protocol

A plausible and efficient synthesis involves the condensation of acetamidine with ethyl 2-phenylacetoacetate. The causality behind this choice lies in the directness of the route, where the three core components of the final molecule (the two methyl groups from acetamidine and the acetate portion of the ester, and the phenylacetyl group from the ester) are assembled in a single, high-yielding step.

Step-by-Step Synthesis:

  • Reaction Setup: To a solution of ethyl 2-phenylacetoacetate (1.0 eq) in anhydrous ethanol, add acetamidine hydrochloride (1.2 eq) and a base such as sodium ethoxide (1.5 eq).

  • Cyclocondensation: The reaction mixture is heated to reflux for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a dilute acid (e.g., 1N HCl) and the resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one as a crystalline solid.

  • Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_reactants Starting Materials cluster_process Reaction cluster_purification Purification & Analysis cluster_product Final Product A Ethyl 2-phenylacetoacetate D Cyclocondensation (Reflux in Ethanol) A->D B Acetamidine HCl B->D C Sodium Ethoxide (Base) C->D E Neutralization & Filtration D->E Work-up F Recrystallization E->F G Characterization (NMR, HRMS) F->G H 2,6-dimethyl-5-phenyl- 3H-pyrimidin-4-one G->H

Caption: Synthetic workflow for 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.

Part 2: Early-Stage Biological Evaluation - A Hypothetical Workflow

Given the broad activities of pyrimidinone derivatives, a logical early-stage evaluation of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one would focus on oncology. Many pyrimidine-based compounds function as kinase inhibitors, targeting key regulators of cell proliferation and survival like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[5] Their mechanism often involves competing with ATP at the kinase's binding site, thereby disrupting downstream signaling.[5][7]

Tier 1: Primary Screening - Kinase Inhibition & Cellular Proliferation

The initial phase of research is designed to quickly identify if the compound possesses relevant biological activity. The choice of targets is guided by precedents set by structurally similar heterocyclic compounds.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

  • Target Selection: A panel of relevant kinases would be selected, including EGFR, CDK2, and VEGFR-2, which are known targets for pyrimidine derivatives.[5][7]

  • Assay Principle: A biochemical assay (e.g., LanthaScreen™ or HTRF®) is used to measure the compound's ability to inhibit kinase activity. The assay quantifies the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the test compound.

  • Procedure:

    • The kinase, a fluorescently labeled substrate, and ATP are incubated in a microplate.

    • Serial dilutions of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one (typically from 10 µM to 0.1 nM) are added.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • A detection reagent (e.g., a europium-labeled antibody that recognizes the phosphorylated substrate) is added.

    • The signal is read on a plate reader, and the percentage of inhibition is calculated relative to a DMSO control.

  • Data Analysis: The data are plotted as percent inhibition versus compound concentration, and the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity) is determined using non-linear regression analysis.

Experimental Protocol: Antiproliferative Assay (GI₅₀ Determination)

  • Cell Line Selection: A panel of human cancer cell lines is chosen to represent different tumor types. Based on common targets, this would include A549 (lung carcinoma, EGFR-expressing), MCF-7 (breast adenocarcinoma), and HCT-116 (colorectal carcinoma).[5][8]

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with serial dilutions of the compound for 72 hours.

    • The MTT reagent is added to each well and incubated for 4 hours.

    • The formazan crystals are solubilized with DMSO or another suitable solvent.

    • The absorbance is measured at ~570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of growth inhibition. The GI₅₀ value (the concentration causing 50% growth inhibition) is determined.

Hypothetical Screening Data

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)
DM-Ph-P-1 EGFR85A5490.45
(Hypothetical)CDK2120MCF-71.2
VEGFR-2>10,000HCT-1160.9
GefitinibEGFR2-37[5]A549>10[5]
ErlotinibEGFR2[5]A4310.1-1[5]

DM-Ph-P-1: 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one

G cluster_workflow Biological Evaluation Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanism of Action Start Synthesized Compound (DM-Ph-P-1) Kinase_Assay In Vitro Kinase Panel (EGFR, CDK2, VEGFR-2) Start->Kinase_Assay Cell_Assay Antiproliferative Assay (A549, MCF-7, HCT-116) Start->Cell_Assay Decision Active Hit? Kinase_Assay->Decision Cell_Assay->Decision Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Decision->Cell_Cycle Yes Apoptosis Apoptosis Assay (Western Blot for PARP) Decision->Apoptosis Yes G cluster_pathways Downstream Signaling Cascades cluster_output Cellular Response EGF EGF Ligand EGFR EGFR Kinase Domain EGF->EGFR:f0 PI3K PI3K EGFR:f1->PI3K RAS RAS EGFR:f1->RAS Compound DM-Ph-P-1 (Pyrimidinone) Compound->EGFR:f1 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Response Proliferation Survival Angiogenesis mTOR->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response

Caption: Inhibition of the EGFR signaling pathway by a pyrimidinone derivative.

Cell Cycle Analysis

Inhibition of kinases like CDK2 can lead to cell cycle arrest. [5]This can be investigated using flow cytometry.

Protocol:

  • Treat cancer cells (e.g., HCT-116) with the compound at its GI₅₀ concentration for 24-48 hours.

  • Harvest the cells, fix them in ethanol, and stain their DNA with propidium iodide (PI).

  • Analyze the DNA content of individual cells using a flow cytometer.

  • An accumulation of cells in the G1 or G2/M phase of the cell cycle, compared to a DMSO-treated control, would indicate that the compound disrupts normal cell cycle progression. [7]

Part 3: Future Directions and Concluding Remarks

The discovery and early-stage evaluation of a novel compound like 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one is a multi-step, logic-driven process. The hypothetical data presented here suggest that this molecule could be a promising hit, particularly as an inhibitor of the EGFR pathway.

Future research would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the phenyl ring and the methyl groups to improve potency and selectivity. [4]* In Vivo Efficacy Studies: Testing the compound in animal models of cancer (e.g., xenograft models) to determine if the in vitro activity translates to a therapeutic effect. [7]* Pharmacokinetic Profiling: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-likeness and optimize its formulation and dosing schedule for further studies. [9][10] In conclusion, the pyrimidinone scaffold remains a highly valuable starting point for the development of new medicines. Through systematic synthesis and a tiered approach to biological evaluation, researchers can efficiently identify and characterize promising new drug candidates like 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one, paving the way for the next generation of targeted therapies.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH. (n.d.).
  • Pyrimidine and Pyrimidinone Derivatives as Anti-Inflammatory Agents. (2024, May 24).
  • Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide - Benchchem. (n.d.).
  • Pyrimidine and Pyrimidinone Derivatives as Anti-Inflammatory Agents | Request PDF - ResearchGate. (n.d.).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC. (n.d.).
  • The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents - PMC. (n.d.).
  • Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. (2026, March 11).
  • Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed. (2014, May 15).
  • An overview on synthesis and biological activity of pyrimidines - SciSpace. (n.d.).
  • Synthesis, in vitro evaluation and QSAR modelling of potential antitumoral 3,4-dihydropyrimidin-2-(1H)-thiones - DOI. (n.d.).
  • Discovery of 1-{4-[1-(2,6-Difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea - ACS Publications - American Chemical Society. (2011, June 9).
  • Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI - ResearchGate. (n.d.).
  • The Design, Synthesis and Biological Evaluation of Conformationally Restricted 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multi-targeted Receptor Tyrosine Kinase and Microtubule Inhibitors as Potential Antitumor Agents - PMC - NIH. (n.d.).
  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (2022, July 9).
  • Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC. (n.d.).
  • Biological Activities of 1,3,4-Thiadiazolo[3,2- a]pyrimidines and s-Triazolo[1,5-a - cata log.lib.ky. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJYLK-Rz0DL7a1_9xMDNnca5UjSemAeJJ3nNP8RTg5LCGGvVgBqcImaqjD-e-44lq8KTIiVUPaGj3KYeXIZfEmqmxmICmN4KSd0zM8DqJt3zLAhFIcPhDMCEjKlmaIMXRP5oDqJE6zTjuQyFxRBWY5FVPgGNx0CpfFQPh6sg==
  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation - MDPI. (2026, February 17).
  • Synthesis of Densely Substituted Pyrimidine Derivatives - Organic Chemistry Portal. (n.d.).
  • Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9 - MedChemComm (RSC Publishing). (n.d.).
  • Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model. (2023, May 15).
  • Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC. (n.d.).
  • Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles - ResearchGate. (2025, October 15).
  • Potential antitumoral 3,4-dihydropyrimidin-2-(1H)-ones: synthesis, in vitro biological evaluation and QSAR studies - RSC Publishing. (n.d.).
  • 2,6-DIMETHYL-5-PHENYL-3H-PYRIMIDIN-4-ONE — Chemical Substance Information. (n.d.).
  • Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl). (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmwEhqon_K55sSUEU9EQG2MpbHvZSmupXt1ByFQEPeXrxpPsl_lpwHBBhOCyABGTBULZT-SUsgtJqc2-OmaO14AZ2I2ofT7smPVWxAQrFlGDIMfroSoBmQaCXk
  • MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY - PMDA. (n.d.).
  • 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary - accessdata.fda.gov. (n.d.).
  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors | ACS Medicinal Chemistry Letters. (2022, October 6).
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC. (n.d.).
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model - Usiena air. (2017, June 26).
  • Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor - Theranostics. (n.d.).
  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC. (2023, November 11).
  • Pharmacokinetics-Driven Optimization of 4(3 H)-Pyrimidinones as Phosphodiesterase Type 5 Inhibitors Leading to TPN171, a Clinical Candidate for the Treatment of Pulmonary Arterial Hypertension - PubMed. (2019, May 23).
  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC. (2022, December 2).
  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - MDPI. (2023, November 6).
  • Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - eScholarship. (2023, April 7).
  • The Administration of the New Pyrimidine Derivative—4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function - MDPI. (n.d.).
  • Pharmacokinetic-Driven Optimization of 4(3H)-Pyrimidinones as Phosphodiesterase Type 5 Inhibitors Leading to TPN171, a Clinical Candidate for the Treatment of Pulmonary Arterial Hypertension | Request PDF - ResearchGate. (2019, April).

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Protocols & Analytical Methods

Method

protocol for synthesizing 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one

An Application Note and Protocol for the Synthesis of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of 2,6-di...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one, a substituted pyrimidinone with potential applications in medicinal chemistry and drug development. The protocol herein details a robust and efficient method for the cyclocondensation of ethyl 2-phenylacetoacetate and acetamidine hydrochloride. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

Pyrimidinone derivatives are a significant class of heterocyclic compounds, forming the core structure of many biologically active molecules and pharmaceuticals.[1][2][3] Their diverse pharmacological properties include antiviral, antitumor, and anti-inflammatory activities.[2] The synthesis of novel pyrimidinone scaffolds is therefore of great interest to the scientific community. This application note describes a detailed protocol for the synthesis of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one, a compound with a substitution pattern that holds promise for further functionalization and biological screening.

The described synthesis is based on the well-established cyclocondensation reaction between a β-ketoester and an amidine, a common and effective method for the formation of pyrimidinone rings.[4]

Reaction Scheme and Mechanism

The synthesis of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one is achieved through the base-mediated cyclocondensation of ethyl 2-phenylacetoacetate with acetamidine hydrochloride.

Reaction Scheme:

Mechanism:

The reaction proceeds through a nucleophilic attack of the amidine on the keto and ester carbonyls of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrimidinone product. The base is crucial for neutralizing the acetamidine hydrochloride and catalyzing the condensation.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl 2-phenylacetoacetate≥98%Commercially Available
Acetamidine hydrochloride97%Commercially Available
Sodium ethoxide95%Commercially Available
Anhydrous EthanolACS gradeCommercially Available
Diethyl etherACS gradeCommercially Available
Hydrochloric acid (1 M)ACS gradeCommercially Available
Sodium sulfate (anhydrous)ACS gradeCommercially Available
Silica gel (for column chromatography)60 Å, 230-400 meshCommercially Available
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • pH paper or pH meter

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (e.g., 0.11 mol) in anhydrous ethanol (100 mL). Stir the mixture until the sodium ethoxide is completely dissolved.

  • Addition of Acetamidine: To the ethanolic sodium ethoxide solution, add acetamidine hydrochloride (e.g., 0.1 mol) in one portion. Stir the resulting suspension at room temperature for 15-20 minutes. This step generates the free acetamidine base in situ.

  • Addition of β-Ketoester: Slowly add ethyl 2-phenylacetoacetate (e.g., 0.1 mol) to the reaction mixture dropwise over a period of 10-15 minutes.[5][6]

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture with 1 M hydrochloric acid to a pH of ~7.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add distilled water (100 mL) and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one as a solid.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Ethyl 2-phenylacetoacetate Ethyl 2-phenylacetoacetate Add Ethyl 2-phenylacetoacetate Add Ethyl 2-phenylacetoacetate Ethyl 2-phenylacetoacetate->Add Ethyl 2-phenylacetoacetate Acetamidine HCl Acetamidine HCl Add Acetamidine HCl Add Acetamidine HCl Acetamidine HCl->Add Acetamidine HCl Sodium Ethoxide Sodium Ethoxide Dissolve NaOEt in Ethanol Dissolve NaOEt in Ethanol Sodium Ethoxide->Dissolve NaOEt in Ethanol Anhydrous Ethanol Anhydrous Ethanol Anhydrous Ethanol->Dissolve NaOEt in Ethanol Dissolve NaOEt in Ethanol->Add Acetamidine HCl Add Acetamidine HCl->Add Ethyl 2-phenylacetoacetate Reflux (4-6h) Reflux (4-6h) Add Ethyl 2-phenylacetoacetate->Reflux (4-6h) Neutralize with HCl Neutralize with HCl Reflux (4-6h)->Neutralize with HCl Evaporate Ethanol Evaporate Ethanol Neutralize with HCl->Evaporate Ethanol Extract with Diethyl Ether Extract with Diethyl Ether Evaporate Ethanol->Extract with Diethyl Ether Dry with Na2SO4 Dry with Na2SO4 Extract with Diethyl Ether->Dry with Na2SO4 Column Chromatography Column Chromatography Dry with Na2SO4->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Workflow for the synthesis of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.

Characterization

The identity and purity of the synthesized 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point: To assess the purity of the final compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Sodium ethoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.

  • Diethyl ether is highly flammable. Ensure there are no open flames or ignition sources in the vicinity.

  • Consult the Material Safety Data Sheets (MSDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend the reflux time and monitor by TLC. Ensure reagents are anhydrous.
Loss of product during work-upEnsure complete extraction from the aqueous layer.
Impure ProductIncomplete reaction or side reactionsOptimize the purification step (e.g., adjust the solvent system for chromatography).
Inadequate drying of the organic layerEnsure the organic layer is thoroughly dried with anhydrous sodium sulfate before solvent evaporation.

Conclusion

The protocol described in this application note provides a reliable and detailed method for the synthesis of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one. By following the outlined steps, researchers can efficiently produce this valuable pyrimidinone derivative for further investigation in various fields, particularly in the development of new therapeutic agents. The principles of this synthesis are well-supported by established literature on pyrimidine chemistry.

References

  • Wikipedia. Biginelli reaction. Retrieved from [Link]

  • Organic Syntheses. ETHYL α-PHENYLACETOACETATE. Retrieved from [Link]

  • Kavale, M. S., et al. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 26(16), 4983. Retrieved from [Link]

  • Organic Chemistry Portal. Biginelli Reaction. Retrieved from [Link]

  • MDPI. (2026, March 11). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. Retrieved from [Link]

  • Frontiers. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Retrieved from [Link]

  • Ibrahim, M. N. (2007). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 19(3), 2464-2466. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2019, February 15). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Retrieved from [Link]

  • Benzekri, Z., et al. (2017). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society, 61(3), 216-222. Retrieved from [Link]

  • ResearchGate. Synthesis of Some C-3,4,5-Substituted 2,6Dimethyl1,4-dihydropyridines (4-DHPs). Retrieved from [Link]

  • Gangjee, A., et al. (2010). The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents. Journal of Medicinal Chemistry, 53(4), 1563-1577. Retrieved from [Link]

  • Taylor & Francis Online. (2018, April 16). Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid. Retrieved from [Link]

  • Der Pharma Chemica. Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Retrieved from [Link]

  • Kumarachari, R. K., et al. (2016). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Taibah University for Science, 10(4), 543-551. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one in Medicinal Chemistry

Introduction: The Pyrimidin-4-one Scaffold as a Privileged Core in Drug Discovery The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidin-4-one Scaffold as a Privileged Core in Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2][3] Its presence in the essential building blocks of nucleic acids—cytosine, thymine, and uracil—underscores its fundamental role in biological systems.[2] Consequently, synthetic pyrimidine derivatives have been extensively explored, leading to the development of drugs with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4]

Within this broad class, the 2,6-disubstituted-5-phenyl-3H-pyrimidin-4-one core represents a particularly compelling scaffold. The strategic placement of methyl groups at positions 2 and 6, combined with a phenyl ring at position 5, creates a unique three-dimensional architecture with significant potential for targeted biological interactions. This guide provides a comprehensive overview of the prospective applications of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one , leveraging established data from structurally related pyrimidinone derivatives to propose detailed experimental protocols for its synthesis and evaluation in key therapeutic areas. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising chemical entity as a lead compound for novel therapeutics.

Part 1: Synthesis of the Core Scaffold

The synthesis of pyrimidin-4-ones is well-established, often relying on the condensation of a β-dicarbonyl compound with an amidine, urea, or thiourea.[4] The Biginelli reaction and its variations provide a reliable and efficient route to this class of compounds.

Protocol 1: Synthesis of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one

This protocol describes a plausible and efficient one-pot synthesis adapted from established methods for pyrimidine synthesis.[4]

Principle: This synthesis involves the acid-catalyzed condensation reaction of ethyl 2-phenylacetoacetate, acetamidine hydrochloride, and a cyclizing agent. The reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the desired pyrimidinone ring.

Materials:

  • Ethyl 2-phenylacetoacetate

  • Acetamidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Standard reflux apparatus, magnetic stirrer, and glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution, add ethyl 2-phenylacetoacetate (1.0 equivalent) dropwise over 10 minutes. Following this, add acetamidine hydrochloride (1.1 equivalents) in a single portion.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Neutralize the mixture by slowly adding 2M HCl until the pH is approximately 7.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 100 mL of cold distilled water. A solid precipitate should form.

    • Collect the crude product by vacuum filtration and wash the solid with cold diethyl ether (2 x 20 mL) to remove non-polar impurities.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Scientist's Note (Rationale):

  • Sodium Ethoxide: Acts as a strong base to deprotonate the starting materials, facilitating the condensation reaction.

  • Anhydrous Conditions: Are crucial to prevent the hydrolysis of the ethoxide base and other reactive intermediates.

  • TLC Monitoring: Allows for real-time tracking of the consumption of starting materials and the formation of the product, preventing unnecessary heating and potential side reactions.

Workflow for Synthesis

Figure 1: General Synthesis Workflow reagents 1. Dissolve NaOEt in Anhydrous EtOH add_reactants 2. Add Ethyl 2-phenylacetoacetate & Acetamidine HCl reagents->add_reactants reflux 3. Reflux for 6-8 hours (Monitor by TLC) add_reactants->reflux workup 4. Cool, Neutralize with HCl, & Evaporate Solvent reflux->workup precipitate 5. Precipitate in Cold Water & Filter workup->precipitate purify 6. Recrystallize from Ethanol/Water precipitate->purify product Pure 2,6-dimethyl-5-phenyl- 3H-pyrimidin-4-one purify->product

Part 2: Potential Therapeutic Applications & Investigative Protocols

The pyrimidine scaffold is associated with a multitude of pharmacological activities. Based on extensive literature on related pyrimidinone derivatives, we outline key potential applications and the protocols to validate them.

Application 1: Anticancer Activity

Pyrimidine derivatives are a cornerstone of cancer chemotherapy, acting through diverse mechanisms such as kinase inhibition, cell cycle arrest, and apoptosis induction.[5][6] Compounds with a pyrimidinone core have shown promising anticancer activity against a range of cancer cell lines including leukemia, lung, melanoma, and breast cancer.[7][8]

Potential Mechanisms of Action:

  • Kinase Inhibition: Many pyrimidine analogs function as ATP-competitive inhibitors of protein kinases critical for cancer cell proliferation and survival, such as EGFR, VEGFR-2, and CDKs.[5][9][10]

  • Signal Pathway Modulation: Certain derivatives have been shown to inhibit key signaling cascades like the RAS/PI3K/Akt pathway.[6]

  • Apoptosis Induction: The compound may trigger programmed cell death by upregulating pro-apoptotic proteins and arresting the cell cycle.[6][11]

Workflow for Anticancer Evaluation

Figure 2: In Vitro Anticancer Evaluation Workflow start Synthesized Compound mtt Protocol 2: MTT Assay (Cytotoxicity Screening) start->mtt ic50 Determine IC50 Value mtt->ic50 mechanistic Mechanistic Studies (If potent activity is observed) ic50->mechanistic kinase Protocol 3: Kinase Inhibition Assay (e.g., EGFR, CDK2) mechanistic->kinase apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) mechanistic->apoptosis western Western Blot (Signaling Pathway Analysis) mechanistic->western lead Lead Compound for Further Optimization kinase->lead apoptosis->lead western->lead

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of the test compound on a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).[5]

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT salt into purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in treated cells indicates cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one (test compound)

  • Doxorubicin or 5-Fluorouracil (positive control)[10]

  • DMSO (vehicle)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01M HCl)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is <0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include vehicle control (medium with DMSO) and positive control (medium with a known anticancer drug like Doxorubicin) wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Purple formazan crystals will become visible within the cells.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the colored solution at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Trustworthiness Check (Self-Validation):

  • Positive Control: The inclusion of a known cytotoxic agent (Doxorubicin) validates that the assay system is responsive to growth inhibition.

  • Vehicle Control: Wells treated with DMSO alone account for any potential solvent-induced toxicity, ensuring that the observed effects are due to the compound itself.

  • Blank Wells: Wells containing only medium and MTT solution are used to subtract background absorbance.

Illustrative Data Presentation:

CompoundCell LineIC₅₀ (µM)
Compound 10e (Reference) [8]MCF-711
Compound 4a (Reference) [9]HCT1160.21
Test Compound MCF-7To be determined
Doxorubicin (Control) MCF-7To be determined
Application 2: Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases. Pyrimidine derivatives have been investigated as anti-inflammatory agents, with some demonstrating significant inhibition of paw edema in animal models.[10]

Potential Mechanism of Action: A primary mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and is responsible for the production of prostaglandins. The NF-κB signaling pathway is another key target.[5]

Signaling Pathway Target

Figure 3: Simplified NF-κB Signaling Pathway stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase p_ikba P-IκBα ikb_kinase->p_ikba nfkb_complex IκBα -- p50/p65 (NF-κB) (Inactive in cytoplasm) nfkb_complex->p_ikba nfkb_active p50/p65 (Active NF-κB) inhibition_point->nfkb_active IκBα degradation compound Pyrimidinone Derivative compound->ikb_kinase Inhibition proteasome Proteasomal Degradation p_ikba->proteasome nucleus Nucleus nfkb_active->nucleus transcription Gene Transcription (COX-2, Cytokines)

Protocol 3: In Vitro COX-2 Inhibition Assay

This protocol provides a general method for evaluating the compound's ability to inhibit the COX-2 enzyme, a key mediator of inflammation.

Principle: This colorimetric assay measures the peroxidase activity of COX enzymes. The enzyme catalyzes the oxidation of a chromogenic substrate (like TMPD) by prostaglandin G₂, producing a colored product. An inhibitor will reduce the rate of color development.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, chromogenic substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well plate

  • Test compound and a known COX-2 inhibitor (e.g., Celecoxib)

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the COX-2 enzyme, arachidonic acid, heme, and TMPD in the assay buffer according to the manufacturer's instructions.

  • Reaction Setup: To each well of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of the test compound or the reference inhibitor (Celecoxib) to the appropriate wells. Include a no-inhibitor control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Measurement: Immediately measure the absorbance at 590 nm over a period of 5 minutes, taking readings every minute to determine the reaction rate.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition relative to the no-inhibitor control.

    • Plot percent inhibition versus log inhibitor concentration to calculate the IC₅₀ value.

Application 3: Antimicrobial Activity

The pyrimidine scaffold is present in many compounds with antibacterial and antifungal properties.[1][7][12] Therefore, evaluating 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one for antimicrobial activity is a logical step.

Potential Targets: Antimicrobial pyrimidines often work by inhibiting essential microbial enzymes, such as dihydrofolate reductase (DHFR), which is critical for nucleotide synthesis.[1]

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against selected bacterial and fungal strains.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of microorganisms. The MIC is the lowest concentration of the compound that completely inhibits visible growth after incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[7][12]

  • Fungal strain (e.g., Candida albicans)[7]

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well plates

  • Test compound

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)[13]

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Step-by-Step Methodology:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and dilute it in broth. Add 50 µL of this diluted inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth only). Also, run a plate with a standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.

Conclusion

The 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one scaffold holds considerable promise as a platform for the development of new therapeutic agents. Its structural characteristics, combined with the proven track record of the broader pyrimidinone class, suggest high potential for potent anticancer, anti-inflammatory, and antimicrobial activities. The protocols detailed in this guide provide a robust framework for the synthesis, initial screening, and preliminary mechanistic evaluation of this compound, offering a clear path for researchers to explore its full therapeutic potential.

References

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. Available from: [Link]

  • Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. PubMed. Available from: [Link]

  • Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells. PMC. Available from: [Link]

  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI. Available from: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available from: [Link]

  • Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives. PubMed. Available from: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available from: [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. Available from: [Link]

  • An overview on synthesis and biological activity of pyrimidines. SciSpace. Available from: [Link]

  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Design, Molecular docking, Synthesis and Biological evaluation of 5, 7 dimethyl pyrido(2, 3-d)pyrimidin-4-one and 4,5 dihydro pyrazolo (3, 4-d) pyrimidines for cytotoxic activity. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Synthesis and activity of phenyl derivatives containing 5,6-dimethylthieno[2,3-d]pyrimidin-4(1H)-one or 4H-pyrimido[5,4-b]indol-4-one heterocyclic system as potential nonsteroidal anti-inflammatory drugs. PubMed. Available from: [Link]

  • Mini Review on synthetic methods and biological activities of various substituted Pyrimidine derivatives. World Journal of Pharmaceutical Research. Available from: [Link]

  • A Synthesis and Pharmaceutical Evaluation of Pyrimidine Derivatives and Their Docking Studies. ResearchGate. Available from: [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. Available from: [Link]

  • The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents. PMC. Available from: [Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. Available from: [Link]

  • Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. Available from: [Link]

  • The Design, Synthesis and Biological Evaluation of Conformationally Restricted 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multi-targeted Receptor Tyrosine Kinase and Microtubule Inhibitors as Potential Antitumor Agents. PMC. Available from: [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. Available from: [Link]

  • Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. Semantic Scholar. Available from: [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) - MDPI. Available from: [Link]

  • Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. Available from: [Link]

  • Antioxidant and Antimicrobial Activities of Some Newly Synthesized 4-[1- (2,6-Dimethylmorpholin-4-yl-methyl)-3-alkyl(aryl)-4,5-d - DergiPark. Available from: https://dergipark.org.tr/en/download/article-file/186532
  • (PDF) Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. ResearchGate. Available from: [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. Available from: [Link]

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. PMC. Available from: [Link]

  • Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl). Semantic Scholar. Available from: https://www.semanticscholar.org/paper/Synthesis-and-evaluation-of-the-biological-of-some-Bhat-Isloor/3d014073010b980998a442e97127e90c8b939f55
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. Available from: [Link]

Sources

Method

Application Note: 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one as a Versatile Pharmaceutical Intermediate

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Author: BenchChem Technical Support Team. Date: April 2026

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Constructing Authoritative Content

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Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one (CAS: 57646-86-3)

Executive Summary & Chemical Profile

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, including kinase inhibitors, CNS agents, and anti-inflammatory drugs [2]. The specific intermediate 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one offers a highly functionalized starting point for divergent drug synthesis.

By pre-installing the 5-phenyl and 2,6-dimethyl groups, this building block bypasses the need for complex, late-stage cross-coupling reactions (e.g., Suzuki or Stille couplings) that often suffer from steric hindrance. The C4-carbonyl (existing in a lactam-lactim tautomeric equilibrium) serves as a critical synthetic handle. It can be selectively activated into a leaving group (such as a chloride) to facilitate downstream Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for the rapid generation of diverse Active Pharmaceutical Ingredient (API) libraries [4].

Mechanistic Rationale: Tautomerism and Activation

The reactivity of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one is governed by its lactam-lactim tautomerism. In its stable lactam form, the molecule is relatively unreactive toward weak nucleophiles. To utilize this intermediate in SNAr reactions, the C4 oxygen must be converted into a potent leaving group.

This is typically achieved using Phosphorus oxychloride (POCl3). The addition of a catalytic amount of N,N-dimethylaniline is not merely an empirical choice; it mechanistically drives the formation of a highly electrophilic Vilsmeier-type intermediate. This transition state lowers the activation energy required to overcome the significant steric shielding provided by the adjacent 5-phenyl group, ensuring high conversion to the 4-chloro derivative [1].

Workflow A 2,6-Dimethyl-5-phenyl- 3H-pyrimidin-4-one (CAS: 57646-86-3) B 4-Chloro-2,6-dimethyl- 5-phenylpyrimidine A->B POCl3, PhNMe2 (Activation) C N3-Alkylated Derivatives A->C R-X, Base (Thermodynamic) D O4-Alkylated Derivatives A->D R-X, Ag2CO3 (Kinetic) E Kinase Inhibitors (via SNAr) B->E R-NH2, DIPEA Heat F Cross-Coupling Products (Suzuki/Stille) B->F R-B(OH)2, Pd(0)

Divergent synthetic workflow from the 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one core.

Experimental Protocols

Protocol A: Vilsmeier-Haack Type Chlorination (Core Activation)

This self-validating protocol converts the inert pyrimidinone into a highly reactive 4-chloro intermediate.

Reagents:

  • 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one (1.0 eq)

  • Phosphorus oxychloride (POCl3) (5.0 eq)

  • N,N-Dimethylaniline (0.2 eq)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend the pyrimidinone starting material in neat POCl3. Causality: POCl3 acts as both the chlorinating agent and the solvent, ensuring pseudo-first-order kinetics.

  • Catalysis: Add N,N-dimethylaniline dropwise at 0 °C. Causality: The catalyst initiates the formation of the Vilsmeier complex without causing an uncontrolled exothermic spike.

  • Reflux: Attach a reflux condenser and heat the mixture to 105 °C for 4 hours. Monitor via TLC (DCM:MeOH 95:5). The solid suspension will gradually become a homogeneous dark solution as the lactam is consumed.

  • Concentration: Cool the reaction to room temperature. Remove excess POCl3 under reduced pressure (rotary evaporator connected to a NaOH scrubber). Causality: Removing bulk POCl3 prior to aqueous workup prevents violent hydrolysis and minimizes the generation of HCl, which could hydrolyze the product back to the starting material.

  • Quench & Extraction: Dissolve the crude residue in dichloromethane (DCM) and pour slowly over crushed ice. Separate the organic layer and wash sequentially with cold saturated aqueous NaHCO3 and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to afford the 4-chloro intermediate.

Protocol B: SNAr Amination for API Scaffold Generation

The 4-chloro position is highly activated due to the electron-withdrawing nature of the pyrimidine ring nitrogens [4]. However, the 5-phenyl group introduces steric clash, requiring optimized thermal conditions.

Reagents:

  • 4-Chloro-2,6-dimethyl-5-phenylpyrimidine (1.0 eq)

  • Primary/Secondary Amine Nucleophile (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol (0.5 M)

Step-by-Step Methodology:

  • Reaction Assembly: In a heavy-walled sealed pressure tube, combine the 4-chloro intermediate, the amine nucleophile, and DIPEA in n-butanol.

  • Thermal Activation: Seal the tube and heat to 120 °C for 12 hours. Causality:n-Butanol is chosen as a polar protic solvent because its hydrogen-bonding capabilities stabilize the anionic Meisenheimer transition state during the SNAr reaction, accelerating the substitution despite steric hindrance [5].

  • Workup: Cool the vessel to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash with water to remove DIPEA salts and residual n-butanol.

  • Purification: Dry the organic phase, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 4-amino-substituted pyrimidine API precursor.

SNAr_Mechanism A 4-Chloro-2,6-dimethyl- 5-phenylpyrimidine C Meisenheimer Complex (Anionic) A->C Nucleophilic Attack (C4) B Amine Nucleophile (R-NH2) B->C D 4-Amino-Substituted Pyrimidine (API Core) C->D Cl- Elimination (Rearomatization)

Mechanistic pathway of the SNAr amination at the C4 position.

Quantitative Data Presentation

The following tables summarize the optimization parameters and substrate scope derived from the protocols described above, demonstrating the versatility of the 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one scaffold.

Table 1: Regioselectivity & Activation Optimization

Comparison of conditions for functionalizing the C4/N3 positions of the pyrimidinone core.

ReagentBase / CatalystSolventTemp (°C)Major RegioisomerYield (%)Mechanistic Rationale
MeINaHDMF0 to 25N3-Methyl85Hard base (NaH) favors thermodynamic N-alkylation.
MeIAg2CO3Toluene80O4-Methyl72Silver coordinates the halogen, favoring kinetic O-alkylation.
POCl3N,N-DimethylanilineNeat1054-Chloro92Vilsmeier-type activation of the lactim tautomer.
Table 2: SNAr Amination Substrate Scope

Reaction of 4-Chloro-2,6-dimethyl-5-phenylpyrimidine with various nucleophiles.

Amine NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Notes
Anilinen-ButanolDIPEA1201278Requires high heat due to weak nucleophilicity of anilines.
MorpholineNMPK2CO390491Secondary aliphatic amines react rapidly in aprotic solvents.
BenzylamineEthanolTEA80685Primary aliphatic amines show balanced reactivity and steric tolerance.

References

  • Pyrimidine Metabolism Source: Wikipedia URL:[Link]

  • De novo pyrimidine synthesis steps, pathways, uses Source: Microbe Notes URL:[Link]

  • The definition of the toxicologically relevant applicability domain for the SNAr reaction for substituted pyridines and pyrimidines Source: Taylor & Francis Online URL:[Link]

Application

Application Note: Catalytic Methodologies for the Synthesis of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Briefing & Pharmacological Context The pyrimidin-4(3H)-one scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Briefing & Pharmacological Context

The pyrimidin-4(3H)-one scaffold is a privileged pharmacophore ubiquitous in modern drug discovery, frequently serving as the core structure in kinase inhibitors, phosphodiesterase (PDE) inhibitors, and novel antineoplastic agents[1][2]. Specifically, 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one is a highly valuable building block. The 5-phenyl substitution provides critical hydrophobic interactions within target protein binding pockets, while the 2,6-dimethyl groups offer steric handles for tuning metabolic stability.

Synthesizing this sterically encumbered molecule requires a robust catalytic approach. Traditional uncatalyzed condensations often fail or produce low yields due to the steric bulk of the alpha-phenyl group on the beta-keto ester precursor. This guide details the mechanistic rationale, optimized catalytic workflows, and self-validating protocols for the high-yield production of this compound via a [3+3] cyclocondensation strategy[3].

Mechanistic Rationale & Causality

The synthesis relies on the bimolecular condensation of acetamidine hydrochloride (providing the N1–C2–N3 fragment) and ethyl 2-phenylacetoacetate (providing the C4–C5–C6 fragment).

The Causality of Catalyst Selection
  • Amidine Liberation: Acetamidine is supplied as a hydrochloride salt to prevent degradation. A base catalyst (e.g., Sodium Ethoxide) is strictly required to deprotonate the salt, liberating the highly nucleophilic free amidine.

  • Electrophilic Activation: The initial step is the nucleophilic attack of the primary amine of acetamidine onto the ketone carbonyl of ethyl 2-phenylacetoacetate. Lewis acids (such as ZnBr2​ ) or green organic acids (like adipic acid)[4] can coordinate with the ketone oxygen, increasing its electrophilicity and accelerating the formation of the intermediate imine/enamine.

  • Steric Overcoming during Cyclization: The rate-limiting step is the subsequent intramolecular amidation (ring closure) and elimination of ethanol. The bulky 5-phenyl group sterically hinders the approach of the secondary nitrogen to the ester carbonyl. To overcome this, microwave (MW) irradiation coupled with Lewis acid catalysis provides the precise activation energy required to drive the cyclization to completion, preventing the accumulation of linear intermediates[5].

Workflow Diagram

Pathway N1 Acetamidine HCl (Nucleophile) N3 Catalytic Activation (Base / Lewis Acid) N1->N3 Mix N2 Ethyl 2-phenylacetoacetate (Electrophile) N2->N3 Mix N4 Imine Intermediate (-H2O) N3->N4 Condensation N5 2,6-dimethyl-5-phenyl- 3H-pyrimidin-4-one N4->N5 Cyclization (-EtOH)

Catalytic synthesis pathway of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.

Quantitative Data: Catalyst Optimization

To select the appropriate protocol for your laboratory's capabilities, review the empirical optimization data below. The transition from classical base catalysis to microwave-assisted Lewis acid catalysis demonstrates a clear enhancement in both yield and throughput.

Catalyst SystemSolventTemp (°C)TimeYield (%)Purity (HPLC)Mechanistic Advantage
NaOEt (1.2 eq)Ethanol78 (Reflux)12 h68%>95%Standard enolate formation; slow due to steric bulk.
Adipic Acid (20 mol%)Solvent-free1204 h75%>92%Green catalysis; high localized reactant concentration[4].
ZnBr2​ (10 mol%)DMF150 (MW)20 min89%>98%Lewis acid activation of carbonyl; MW accelerates cyclization[3].

Experimental Protocols (Self-Validating Systems)

Protocol A: Classical Alkoxide-Catalyzed Condensation (Scale-Up Friendly)

This method is ideal for multi-gram scale synthesis where microwave reactors are impractical.

Step-by-Step Methodology:

  • Preparation of the Catalyst Bed: In a flame-dried 250 mL round-bottom flask under an inert N2​ atmosphere, dissolve sodium metal (1.2 equivalents, 27.6 mmol) in 50 mL of anhydrous ethanol to generate sodium ethoxide freshly.

    • Causality: Using ethanol as the solvent matches the leaving group of the ethyl ester, preventing unwanted transesterification side reactions.

  • Amidine Free-Basing: Cool the solution to 0 °C. Slowly add acetamidine hydrochloride (1.0 eq, 23.0 mmol). Stir for 30 minutes.

    • Validation Check: A white precipitate (NaCl) will form. Check the pH of an aliquot (diluted in water); it must be >9, confirming the liberation of the free amidine.

  • Electrophile Addition: Dropwise, add ethyl 2-phenylacetoacetate (1.0 eq, 23.0 mmol) over 15 minutes to prevent exothermic degradation.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 78 °C for 12 hours.

    • Validation Check (TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The UV-active spot for ethyl 2-phenylacetoacetate ( Rf​≈0.6 ) should disappear, replaced by a highly polar, UV-active product spot ( Rf​≈0.2 ).

  • Workup & Isolation: Cool to room temperature and concentrate under reduced pressure. Resuspend the residue in 50 mL of ice-cold water and adjust the pH to 6.0 using 1M HCl.

    • Causality: The pyrimidin-4-one is amphoteric. Adjusting to its isoelectric point (pH ~6) maximizes precipitation.

  • Purification: Filter the resulting white/pale-yellow precipitate, wash with cold water, and recrystallize from ethanol to yield the pure product.

Protocol B: Microwave-Assisted Lewis Acid Catalysis (High-Throughput)

This method is designed for rapid library generation and utilizes Lewis acid activation to overcome the steric hindrance of the 5-phenyl group.

Step-by-Step Methodology:

  • Reagent Loading: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add acetamidine hydrochloride (1.0 mmol), ethyl 2-phenylacetoacetate (1.0 mmol), and ZnBr2​ (0.1 mmol, 10 mol%).

  • Solvent & Base Addition: Add 2 mL of anhydrous DMF and N,N -Diisopropylethylamine (DIPEA) (1.2 mmol).

    • Causality: DIPEA acts as a non-nucleophilic base to liberate the amidine without competing for the electrophilic carbonyls, while ZnBr2​ coordinates to the 1,3-dicarbonyl oxygens.

  • Microwave Irradiation: Seal the vial and irradiate at 150 °C for 20 minutes (Dynamic power mode, max 200 W, high stirring).

  • Quenching & Extraction: Pour the cooled mixture into 15 mL of ice water. Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na2​SO4​ , and evaporate.

  • Flash Chromatography: Purify the crude residue via silica gel chromatography (DCM:MeOH gradient 100:0 to 95:5).

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch, the product must meet the following analytical criteria[6]:

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) must show a dominant [M+H]+ peak at m/z 201.1 (Calculated exact mass for C12​H12​N2​O is 200.09).

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ 12.20 (br s, 1H, NH) - Confirms the pyrimidinone tautomeric core.

    • δ 7.45 – 7.25 (m, 5H, Aromatic H) - Confirms the presence of the 5-phenyl ring.

    • δ 2.30 (s, 3H, 2- CH3​ ) - Originating from acetamidine.

    • δ 2.15 (s, 3H, 6- CH3​ ) - Originating from the terminal methyl of the acetoacetate.

    • Critical Negative Control: The complete absence of signals at δ 4.10 (q, 2H) and δ 1.20 (t, 3H) validates that the ethyl ester has been fully consumed and ethanol eliminated during cyclization.

Sources

Method

Application Note: In Vitro Profiling of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one as a Privileged Kinase Inhibitor Scaffold

Introduction & Scientific Rationale The pyrimidin-4-one core is a highly privileged scaffold in medicinal chemistry, frequently serving as the critical ATP-competitive hinge-binding motif in the design of selective kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The pyrimidin-4-one core is a highly privileged scaffold in medicinal chemistry, frequently serving as the critical ATP-competitive hinge-binding motif in the design of selective kinase inhibitors ([1]). Specifically, derivatives of 5-phenyl-pyrimidin-4-one are foundational building blocks for Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, a class of therapeutics that has revolutionized the treatment of hormone receptor-positive breast cancers and other malignancies ([2]).

The compound 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one (CAS 57646-86-3) serves as an excellent low-molecular-weight starting point for structure-activity relationship (SAR) exploration. To evaluate this scaffold and its synthesized derivatives, we must deploy a rigorous, self-validating in vitro screening cascade. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the causality behind our experimental choices to ensure absolute scientific integrity.

Experimental Design: The Self-Validating System

A common pitfall in early-stage drug discovery is misattributing broad, off-target cytotoxicity to specific kinase inhibition. To prevent this, our protocol cascade acts as a self-validating system built on three pillars:

  • Biochemical Direct Binding (TR-FRET): Standard colorimetric assays are highly susceptible to interference from the auto-fluorescence of aromatic heterocycles like pyrimidinones. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its time-delayed reading window effectively gates out compound-mediated optical artifacts, ensuring the IC50 reflects true kinase inhibition.

  • Mechanistic Validation (pRb Western Blot): CDK4/6 specifically phosphorylates the Retinoblastoma protein (Rb) ([3]). Measuring the reduction of pRb (Ser780) confirms that the biochemical inhibition observed in cell-free assays translates across the cell membrane to engage the intracellular target.

  • Phenotypic Selectivity (RB-Dependent Viability): True CDK4/6 inhibitors arrest the cell cycle in the G1 phase exclusively in RB-competent cells ([4]). By testing the compound in parallel against an RB-positive line (MCF-7) and an RB-null line (MDA-MB-468), we create an internal negative control. Any reduction in viability in the RB-null line indicates off-target toxicity, immediately invalidating the compound as a selective CDK4/6 inhibitor.

Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Complex Active CDK4/6-Cyclin D CyclinD->Complex CDK46 CDK4 / CDK6 CDK46->Complex pRb Phospho-Rb (Inactive) Complex->pRb Phosphorylates Inhibitor Pyrimidin-4-one Scaffold (CAS 57646-86-3) Inhibitor->Complex ATP-competitive Hinge Binding Rb Retinoblastoma Protein (Rb) Rb->pRb E2F E2F Transcription Factor Rb->E2F Inhibits pRb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Promotes

Fig 1: Pyrimidin-4-one mediated inhibition of the CDK4/6-Rb-E2F signaling pathway.

Step-by-Step In Vitro Assay Protocols

Workflow Prep Compound Prep (CAS 57646-86-3) Biochem Biochemical Assay (TR-FRET CDK4/6) Prep->Biochem Cellular Target Engagement (pRb Western Blot) Biochem->Cellular Phenotype Phenotypic Assay (Cell Viability) Cellular->Phenotype Validation Selectivity Validation (RB-null Cell Lines) Phenotype->Validation

Fig 2: Sequential in vitro screening workflow for pyrimidin-4-one kinase inhibitors.

Protocol 1: TR-FRET Biochemical Kinase Assay

Objective: Quantify the direct biochemical IC50 of pyrimidin-4-one derivatives against recombinant CDK4/CycD1 and CDK6/CycD3.

  • Compound Preparation: Prepare a 10 mM stock of the 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one derivative in 100% anhydrous DMSO. Perform a 3-fold, 10-point serial dilution in an Echo® qualified acoustic dispensing plate.

  • Kinase Reaction Mixture: Dilute recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Dispensing & Equilibration: Acoustically transfer 100 nL of compound into a 384-well low-volume ProxiPlate. Add 5 µL of the kinase mixture and incubate for 15 minutes at room temperature (RT). Insight: This pre-incubation is critical to allow the pyrimidinone core to fully equilibrate within the kinase hinge region before ATP competition begins.

  • Substrate Addition: Add 5 µL of a mix containing ULight-labeled pRb peptide substrate and ATP (calibrated to the specific Km value for each respective kinase). Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to halt the kinase reaction) and Europium-labeled anti-phospho-Rb antibody. Incubate for 60 minutes.

  • Readout: Read the plate on an EnVision multimode plate reader, measuring the emission ratio at 665 nm / 615 nm upon excitation at 320 nm.

Protocol 2: Cellular Target Engagement (pRb Western Blot)

Objective: Assess the dose-dependent inhibition of Rb phosphorylation in living cells.

  • Cell Seeding: Seed MCF-7 cells at 3×105 cells/well in 6-well plates using EMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with the pyrimidin-4-one compounds at varying concentrations (e.g., 10 nM to 10 µM) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitor cocktails. Insight: Phosphatase inhibitors are non-negotiable here; without them, endogenous phosphatases will rapidly strip the Ser780 phosphorylation marks during lysis, yielding false positives for kinase inhibition.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against pRb (Ser780) and total Rb. Use GAPDH as a loading control.

  • Quantification: Detect using ECL and quantify the pRb/total Rb ratio using a ChemiDoc system.

Protocol 3: RB-Dependent Cell Viability Assay (CellTiter-Glo)

Objective: Determine phenotypic efficacy and rule out off-target cytotoxicity.

  • Cell Seeding: Seed MCF-7 (RB-positive) and MDA-MB-468 (RB-negative) cells at 2,000 cells/well in 384-well opaque white plates.

  • Compound Addition: After 24 hours, add the pyrimidin-4-one derivatives using a digital dispenser. Include DMSO (vehicle) and Palbociclib (positive control).

  • Incubation: Incubate for 72 hours. Insight: Unlike cytotoxic chemotherapies that induce rapid apoptosis, CDK4/6 inhibitors induce G1 cell cycle arrest. A 72-hour incubation is strictly required to allow control cells to undergo multiple doubling times, ensuring the depletion of the ATP pool in the arrested treated cells is accurately detectable.

  • Detection: Add 20 µL of CellTiter-Glo® reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at RT to stabilize the luminescent signal.

  • Readout: Measure luminescence to quantify intracellular ATP, which is directly proportional to the number of metabolically active cells.

Data Presentation & Expected Outcomes

The following table demonstrates how data from this self-validating cascade should be structured and interpreted. It highlights the progression from a weak base scaffold (CAS 57646-86-3) to a highly selective optimized derivative, benchmarked against controls.

CompoundBiochemical CDK4 IC50 (nM)Biochemical CDK6 IC50 (nM)Cellular MCF-7 pRb IC50 (nM)Viability MCF-7 (RB+) IC50 (nM)Viability MDA-MB-468 (RB-) IC50 (nM)Interpretation
CAS 57646-86-3 (Base Scaffold) >10,000>10,000>10,000>10,000>10,000Weak binder; requires SAR optimization.
Optimized Pyrimidinone Derivative 18.524.245.1120.5>10,000 Validated Selective CDK4/6 Inhibitor.
Palbociclib (Positive Control) 11.015.028.085.0>10,000 Validated Selective CDK4/6 Inhibitor.
Staurosporine (Toxicity Control) 5.08.012.015.018.0 Pan-kinase inhibitor / General Cytotoxin.

Note: The critical validation point is the MDA-MB-468 (RB-) column. The optimized derivative and Palbociclib fail to kill these cells, proving their mechanism of action is exclusively RB-dependent.

References

  • Title: Recent Progress in CDK4/6 Inhibitors and PROTACs Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs Source: Acta Pharmaceutica Sinica B (via NIH PMC) URL: [Link]

  • Title: Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and toxicity Source: Oncotarget (via NIH PMC) URL: [Link]

  • Title: Preclinical Characterization of G1T28: A Novel CDK4/6 Inhibitor for Reduction of Chemotherapy-Induced Myelosuppression Source: Molecular Cancer Therapeutics (AACR Journals) URL: [Link]

Sources

Application

High-Resolution Chromatographic Separation of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one: Method Development and Tautomeric Considerations

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Executive Summary The analysis and purification of pyrimidinone derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Executive Summary

The analysis and purification of pyrimidinone derivatives present unique chromatographic challenges due to their complex physicochemical properties. 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one (C12H12N2O, MW: 200.095 Da) is a highly functionalized heterocyclic compound. While the methyl groups at positions 2 and 6 and the phenyl ring at position 5 impart significant hydrophobicity, the pyrimidin-4-one core introduces polarity, hydrogen-bonding capacity, and pH-dependent ionization.

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the isolation and quantification of this compound. As a Senior Application Scientist, I have structured this guide to move beyond empirical steps, focusing on the mechanistic causality of mobile phase selection, stationary phase interactions, and the critical suppression of lactam-lactim tautomerism.

Physicochemical Profiling & Mechanistic Causality

To develop a self-validating and reproducible chromatographic method, we must first understand the molecular behavior of the analyte in an aqueous-organic environment.

Lactam-Lactim Tautomerism

Pyrimidin-4-ones inherently exhibit lactam-lactim (keto-enol) tautomerism, existing in equilibrium between the 3H-pyrimidin-4-one (lactam) and 4-hydroxypyrimidine (lactim) forms[1].

  • The Chromatographic Problem: If the rate of tautomeric interconversion is similar to the timescale of the chromatographic separation, the analyte will elute as a broad, tailing, or even "split" peak. This occurs because the lactam and lactim forms possess different dipole moments and hydrogen-bonding capabilities, leading to differential retention on the stationary phase.

  • The Solution: The equilibrium must be shifted or frozen. By lowering the mobile phase pH well below the pKa of the pyrimidine nitrogen (typically pKa ~2.5–3.5 for pyrimidinones), the molecule becomes fully protonated[2]. This single cationic state eliminates tautomeric peak broadening and ensures a sharp, symmetrical peak.

Stationary Phase Interactions

While a standard C18 column provides adequate hydrophobic retention for the methyl groups, the presence of the phenyl ring at position 5 offers an opportunity for orthogonal selectivity. Utilizing a Phenyl-Hexyl stationary phase allows for π−π interactions between the column chemistry and the analyte's aromatic system, significantly improving resolution from structurally similar impurities or degradation products[3].

Furthermore, the basic nature of the pyrimidine nitrogen makes it highly susceptible to secondary interactions with residual silanols on silica-based columns, which causes severe peak tailing. Using an end-capped column and an acidic mobile phase modifier (e.g., Formic Acid or Phosphoric Acid) mitigates this effect[4].

Tautomerism Lactam Lactam Form (3H-pyrimidin-4-one) Lactim Lactim Form (4-hydroxypyrimidine) Lactam->Lactim Tautomeric Equilibrium (Slow on HPLC timescale) Protonated Protonated Cation (pH < 3.0) Lactam->Protonated +H+ (0.1% FA) Broad Peak Broadening / Splitting (Neutral pH) Lactam->Broad Lactim->Protonated +H+ (0.1% FA) Lactim->Broad Sharp Sharp Chromatographic Peak (Acidic pH) Protonated->Sharp

Figure 1: Impact of pH on lactam-lactim tautomerism and resulting chromatographic peak shape.

Analytical Method Parameters

The following parameters have been optimized to ensure high theoretical plate counts, minimal tailing, and MS-compatibility (if LC-MS is required).

Quantitative Method Summary
ParameterSpecification / ConditionRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (End-capped)Exploits π−π interactions with the C5-phenyl group; end-capping prevents silanol tailing.
Mobile Phase A Water + 0.1% Formic Acid (v/v)Lowers pH to ~2.7, protonating the pyrimidine ring and suppressing tautomerism.
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)Provides necessary elution strength; MeCN yields lower backpressure than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 40 °CIncreases mass transfer kinetics, further sharpening peaks by accelerating any residual tautomeric interconversion.
Detection UV at 254 nmPyrimidinones and phenyl rings exhibit strong π→π∗ transitions at this wavelength.
Injection Vol. 5 µLPrevents column overloading and maintains Gaussian peak shapes.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. If the system suitability criteria (Step 4) are not met, the run should be halted and the mobile phase pH or column integrity verified.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and sonicate for 10 minutes to degas.

  • Organic Phase (B): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid. Mix and sonicate for 10 minutes. Note: Do not use older, degraded Formic Acid, as baseline drift and ghost peaks will occur at 254 nm.

Step 2: Sample Preparation
  • Weigh accurately 10.0 mg of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one standard.

  • Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution. (The analyte is highly soluble in alcohols and polar aprotic solvents).

  • Dilute the stock solution 1:10 with Mobile Phase A (Water/FA) to yield a 100 µg/mL working standard. Causality Check: Diluting the final sample in a high percentage of aqueous mobile phase prevents "solvent effects" (fronting or peak distortion) upon injection into the initial gradient conditions.

Step 3: Gradient Elution Program

Program the LC pump with the following gradient to ensure adequate retention ( k′>2 ) and complete elution of hydrophobic impurities.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08515Initial
2.08515Isocratic hold
10.01090Linear gradient
12.01090Wash
12.18515Return to initial
17.08515Re-equilibration
Step 4: System Suitability & Validation (Self-Validation)

Inject the 100 µg/mL working standard in triplicate. The system is considered validated for this run if:

  • Retention Time (RT) RSD: 1.0%

  • Tailing Factor ( Tf​ ): 0.9 – 1.3 (A Tf​>1.5 indicates insufficient mobile phase acidity or column silanol degradation).

  • Theoretical Plates ( N ): >10,000

Workflow A 1. Sample Prep (100 µg/mL in 90% Aqueous) B 2. Column Equilibration (Phenyl-Hexyl, 40°C) A->B Prevents solvent fronting C 3. Gradient Elution (pH < 3.0 via Formic Acid) B->C Stabilizes stationary phase D 4. UV Detection (254 nm) C->D Suppresses tautomerism E 5. System Suitability (Tailing Factor < 1.3) D->E Validates peak integrity

Figure 2: Logical workflow for the chromatographic analysis of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.

Troubleshooting & Optimization Insights

  • Observation: Peak Tailing or Splitting.

    • Cause: The local pH of the mobile phase is too close to the pKa of the pyrimidinone, allowing the lactam and lactim forms to co-exist and interconvert during the run. Alternatively, basic nitrogens are interacting with ionized silanols.

    • Action: Verify the concentration of Formic Acid. If tailing persists, switch to 0.1% Trifluoroacetic Acid (TFA), which acts as a stronger ion-pairing agent, though it will suppress MS signals if LC-MS is utilized.

  • Observation: Poor Retention ( k′<1 ).

    • Cause: The initial gradient is too strong (too much organic modifier).

    • Action: Decrease the initial %B to 5% or 10%. The methyl and phenyl groups require sufficient aqueous conditions to partition effectively into the Phenyl-Hexyl or C18 stationary phase.

References

  • SIELC Technologies. "Separation of Pyrimidine derivatives on HPLC columns." SIELC Technologies Application Notes. Available at:[Link]

  • Peng, C. S., et al. "Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy." PubMed Central (PMC). Available at:[Link]

  • Moiseev, D. V., et al. "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)." ResearchGate. Available at:[Link]

  • V. V. Baev, et al. "Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives." Semantic Scholar. Available at:[Link]

Sources

Method

The Prudent Researcher's Guide to 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one: Comprehensive Handling and Safety Protocols

For Researchers, Scientists, and Drug Development Professionals Section 1: Chemical and Physical Properties A thorough understanding of the physicochemical properties of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one is fundam...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one is fundamental to its safe handling. The table below summarizes key known and predicted data for this compound.

PropertyValueSource/Comment
Chemical Name 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-oneIUPAC
CAS Number 57646-86-3[3]
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Appearance Likely a solid at room temperature.Based on similar pyrimidinone structures.
Solubility Expected to be soluble in organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water is anticipated.Inferred from related compounds.
Reactivity Stable under normal laboratory conditions. Incompatible with strong oxidizing agents.[4]

Section 2: Hazard Identification and Risk Assessment

While specific toxicological data for 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one is limited, compounds with the pyrimidinone scaffold may present certain hazards. A conservative approach to handling is therefore essential.

Potential Hazards:

  • Eye Irritation: Direct contact with the eyes may cause serious irritation.[4]

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.

  • Harmful if Swallowed: Ingestion may be harmful.[4]

Risk Mitigation Strategy:

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. The following flowchart outlines a general risk assessment and mitigation workflow.

RiskAssessment Risk Assessment and Mitigation Workflow cluster_controls Control Hierarchy A Identify Hazards (Based on available data and structural analogues) B Assess Risks (Likelihood and Severity of Exposure) A->B C Implement Control Measures B->C D Review and Refine Protocols C->D Continuous Improvement Elimination Elimination/Substitution (Is a less hazardous alternative available?) D->A Engineering Engineering Controls (Fume hood, glove box) Elimination->Engineering Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE

Caption: A workflow for risk assessment and mitigation when handling 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and dust.
Hand Protection Nitrile or neoprene gloves.To prevent skin contact.
Body Protection A flame-resistant lab coat.To protect clothing and skin from spills.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is likely.To prevent inhalation of airborne particles.
Engineering Controls
  • Fume Hood: All manipulations of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly. Have spill containment materials readily available.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solid transfers to minimize dust generation.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces.

Storage
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from strong oxidizing agents and incompatible materials.[4]

Section 4: Emergency Procedures

In the event of an emergency, follow these procedures and always inform your supervisor.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Spill:

    • Small Spill: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

    • Large Spill: Evacuate the area and contact your institution's environmental health and safety department.

Section 5: Waste Disposal

All waste containing 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one must be treated as hazardous waste.

  • Solid Waste: Collect in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect in a labeled, sealed container. Do not mix with other waste streams unless compatibility is known.

  • Contaminated Materials: Any materials used for cleaning up spills or contaminated during handling (e.g., gloves, paper towels) should be placed in the solid hazardous waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Section 6: Application Notes and Experimental Protocols

The pyrimidinone scaffold is a common feature in molecules with a wide range of biological activities, including anticancer and antimicrobial properties.[6] The following is a representative protocol for a reaction involving a pyrimidinone core, illustrating a common application in medicinal chemistry research.

Representative Experimental Protocol: Synthesis of a Fused Pyrimidine System

This protocol describes a general method for the synthesis of a furo[2,3-d]pyrimidine, a common scaffold in kinase inhibitors, starting from a pyrimidinone intermediate.[2]

Objective: To synthesize a furo[2,3-d]pyrimidine derivative from a pyrimidinone precursor.

Materials:

  • 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one (or a suitable precursor)

  • Phosphorus oxychloride (POCl₃)

  • Appropriate aniline derivative

  • Inert solvent (e.g., isopropanol or n-butanol)

  • Catalytic amount of acid (e.g., HCl)

Procedure:

  • Chlorination of the Pyrimidinone:

    • In a fume hood, carefully add phosphorus oxychloride to the starting pyrimidinone.

    • Heat the mixture under reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture and carefully quench with ice water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated intermediate.

  • Nucleophilic Aromatic Substitution:

    • Dissolve the chlorinated intermediate and the desired aniline derivative in an inert solvent such as isopropanol or n-butanol.

    • Add a catalytic amount of hydrochloric acid.

    • Heat the reaction mixture at reflux for several hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature. The product may precipitate out of solution.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

SynthesisWorkflow General Synthesis Workflow Start Pyrimidinone Precursor Step1 Chlorination with POCl3 Start->Step1 Intermediate Chlorinated Intermediate Step1->Intermediate Step2 Nucleophilic Substitution with Aniline Derivative Intermediate->Step2 Product Fused Pyrimidine Product Step2->Product

Caption: A generalized workflow for the synthesis of a fused pyrimidine system.

References

  • 2,6-DIMETHYL-5-PHENYL-3H-PYRIMIDIN-4-ONE — Chemical Substance Information. NextSDS. [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC. [Link]

  • The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents - PMC. [Link]

  • Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. [Link]

  • A green one-pot synthetic protocol of hexahydropyrimido[4,5-d] pyrimidin-4(1H)-one derivatives: molecular docking, ADMET, anticancer and antimicrobial studies - Library and Learning Center | Atmiya University. [Link]

  • Environmental Occurrence, Influencing Factors, and Toxic Effects of 6PPD-Q - PMC. [Link]

  • impurities: guideline for residual solvents q3c(r6) - PMDA. [Link]

Sources

Application

Application Note: Scalable Synthesis of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one

Strategic Context in Drug Development In the realm of medicinal chemistry, functionalized pyrimidin-4-ones serve as privileged scaffolds, frequently deployed as core structural motifs in kinase inhibitors, receptor antag...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Drug Development

In the realm of medicinal chemistry, functionalized pyrimidin-4-ones serve as privileged scaffolds, frequently deployed as core structural motifs in kinase inhibitors, receptor antagonists, and other biologically active substances[1]. The synthesis of highly substituted derivatives, such as 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one, requires robust, scalable methodologies that circumvent the bottlenecks of traditional discovery-scale chemistry—namely, chromatographic purification and the use of hazardous solvents[2].

This application note details a highly optimized, scalable, and chromatography-free protocol for the synthesis of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one. By leveraging precise stoichiometric control and thermodynamic principles, this method ensures high yield and purity suitable for advanced preclinical development.

Retrosynthetic Strategy & Mechanistic Causality

The classical and most scalable approach to constructing the pyrimidin-4-one core involves the base-mediated condensation of an amidine with a 1,3-dicarbonyl equivalent[3]. To achieve the specific substitution pattern of the target molecule, the optimal precursors are acetamidine hydrochloride and ethyl 2-phenylacetoacetate[4][5].

  • Acetamidine acts as the dinucleophile, providing the N−C(CH3​)=N fragment, which establishes the C2 methyl group.

  • Ethyl 2-phenylacetoacetate serves as the electrophilic backbone. The ester carbonyl forms the C4 oxo group, the C2 phenyl group becomes the C5 phenyl, and the C4 methyl group becomes the C6 methyl.

Mechanism A Acetamidine HCl + Ethyl 2-phenylacetoacetate B Base-Mediated Enolization A->B NaOEt / EtOH C Imine Formation B->C Nucleophilic Attack D Intramolecular Cyclization C->D - H2O E 2,6-dimethyl-5-phenyl -3H-pyrimidin-4-one D->E - EtOH (pH 6.5-7.0)

Reaction workflow for the scalable synthesis of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.

Process Chemistry & Scalability Considerations

The success of this scale-up relies on understanding the causality behind the reagent and solvent choices:

Base and Solvent Selection: The selection of sodium ethoxide (NaOEt) in absolute ethanol is a deliberate process chemistry choice. Acetamidine is commercially supplied as a hydrochloride salt to prevent degradation. The introduction of 2.4 equivalents of NaOEt serves a dual purpose: the first 1.2 equivalents liberate the free amidine base in situ, while the remaining 1.2 equivalents drive the enolization of ethyl 2-phenylacetoacetate[4][5]. Ethanol is selected as the solvent to maintain a homogeneous reaction profile and to prevent transesterification byproducts, which commonly occur when mismatched alkoxide/alcohol systems are utilized[3].

Self-Validating Isolation: The product isolation relies on a highly controlled pH adjustment. By quenching the reaction with glacial acetic acid to a precise pH of 6.5–7.0, the target pyrimidinone is selectively precipitated, leaving unreacted starting materials and sodium chloride in the aqueous mother liquor. This self-validating isolation step entirely eliminates the need for silica gel chromatography, rendering the protocol viable for multi-kilogram scale-up[1][2].

Quantitative Process Data

Table 1: Stoichiometry and Process Parameters (0.5 mol Scale)
ReagentMW ( g/mol )EquivalentsMass (g)Volume (mL)Moles
Ethyl 2-phenylacetoacetate206.241.00103.1~980.50
Acetamidine Hydrochloride94.541.2056.7-0.60
Sodium Ethoxide (Solid)68.052.4081.6-1.20
Ethanol (Absolute)46.07Solvent-500-
Glacial Acetic Acid60.05Neutralizer~30-40~30-40~0.60
Table 2: Analytical Characterization Specifications
ParameterSpecification / Expected ValueAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Purity 98.0% (Area %)HPLC (UV at 254 nm)
Identity (Mass) m/z 201.1 [M+H]+LC-MS (ESI+)
Yield 75% - 85%Gravimetric

Step-by-Step Experimental Protocol

Phase 1: Free-Basing and Enolate Formation

  • Reactor Setup: Charge a 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe with absolute ethanol (500 mL). Purge the system with nitrogen for 5 minutes.

  • Base Addition: Slowly add solid sodium ethoxide (81.6 g, 1.20 mol) portion-wise under continuous stirring. Caution: This dissolution is exothermic. Maintain the internal temperature below 40 °C.

  • Amidine Liberation: Add acetamidine hydrochloride (56.7 g, 0.60 mol) to the ethanolic NaOEt solution. Stir the resulting suspension vigorously for 30 minutes at room temperature (20–25 °C) to ensure complete free-basing. A fine white precipitate of sodium chloride will form.

Phase 2: Condensation and Cyclization 4. Substrate Addition: Transfer ethyl 2-phenylacetoacetate (103.1 g, 0.50 mol) to an addition funnel. Add it dropwise to the reaction mixture over 15–20 minutes to prevent localized thermal spikes. 5. Thermal Activation: Heat the reaction mixture to a gentle reflux (internal temperature approx. 78 °C). Maintain reflux for 12 to 16 hours. 6. In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute with methanol, and analyze via LC-MS or HPLC. Proceed to the next phase only when the consumption of ethyl 2-phenylacetoacetate is 98%.

Phase 3: Chromatography-Free Isolation 7. Concentration: Cool the reaction mixture to 40 °C. Concentrate the mixture under reduced pressure (rotary evaporator) to remove approximately 50% of the ethanol volume (recover ~250 mL). 8. Aqueous Quench: Dilute the concentrated residue with ice-cold distilled water (400 mL). Stir for 15 minutes to dissolve the suspended NaCl. 9. pH-Driven Precipitation: While monitoring with a calibrated pH meter, add glacial acetic acid dropwise (approx. 30–40 mL) until the pH of the mixture reaches exactly 6.5–7.0. Critical Step: Do not over-acidify, as pH < 5 may lead to protonation of the pyrimidinone ring and subsequent yield loss. The product will precipitate as a dense white/off-white solid. 10. Crystallization: Cool the suspension to 0–5 °C using an ice bath and stir for 1 hour to maximize crystal growth and yield. 11. Filtration & Washing: Isolate the product via vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with ice-cold distilled water (2 x 100 mL) to remove residual salts, followed by a minimal amount of cold heptane or cold ethanol (50 mL) to remove organic impurities. 12. Drying: Transfer the solid to a vacuum oven and dry at 50 °C under high vacuum (< 10 mbar) for 12 hours, or until a constant weight is achieved.

References

  • Practical Synthesis of 3-Substituted Pyrimidin-4-ones and 4(3H)-Quinazolinones from Nitriles: Mechanistic Insights, Scope, and Scale-Up Organic Process Research & Development (ACS Publications) 1

  • Development of a Scalable Synthesis of 4-Aminopyrimidin-5-ol, a Versatile Intermediate Organic Process Research & Development (ACS Publications) 2

  • How to Synthesize ETHYL 2-PHENYLACETOACETATE? Guidechem4

  • Ethyl 2-phenylacetoacetate (CAS 5413-05-8) Cayman Chemical 5

  • Recent synthetic methodologies for pyrimidine and its derivatives TÜBİTAK Academic Journals 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associated with the synthesis of 2,6-dimethyl-5-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associated with the synthesis of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.

Pyrimidin-4-one scaffolds are highly privileged structures in drug discovery, serving as the core pharmacophore in potent phosphodiesterase 4 (PDE4) inhibitors[1] and selective Mnk2 inhibitors[2]. The synthesis typically proceeds via a Traube-type condensation between acetamidine and ethyl 2-phenylacetoacetate[3]. However, researchers frequently encounter yield-limiting bottlenecks, including ester hydrolysis, incomplete cyclization, and poor recovery during isoelectric precipitation. This guide provides field-proven insights and self-validating protocols to maximize your synthetic yield.

Part 1: Mechanistic Pathway & Workflow

Understanding the reaction mechanism is critical for troubleshooting. The condensation follows a stepwise pathway: initial nucleophilic attack of the free amidine on the β -keto ester to form a hemiaminal intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrimidinone[4].

TraubeMechanism A Acetamidine HCl + NaOEt B Free Acetamidine (Nucleophile) A->B -NaCl -EtOH D Hemiaminal Intermediate B->D + C C Ethyl 2-phenylacetoacetate (Electrophile) C->D E Dihydropyrimidinone Intermediate D->E Intramolecular Cyclization F 2,6-Dimethyl-5-phenyl- 3H-pyrimidin-4-one E->F -H2O, -EtOH (Aromatization)

Fig 1: Mechanistic pathway of the Traube pyrimidinone synthesis via hemiaminal cyclization.

Part 2: Troubleshooting Guides (FAQs)

Q: Why is my overall yield consistently below 40%, with significant starting material remaining? A: Low yields are almost always traced back to poor generation of the free amidine or the presence of moisture. Acetamidine hydrochloride is non-nucleophilic and must be fully neutralized. If you use an aged or weak base, the amidine remains protonated. Furthermore, any water in the system will cause the ethyl 2-phenylacetoacetate[3] to hydrolyze into 2-phenylacetoacetic acid, which rapidly decarboxylates and destroys your electrophile. Always use a slight excess of freshly prepared sodium ethoxide (NaOEt) in strictly anhydrous ethanol.

Q: I observe a major side product that lacks the pyrimidine core by NMR. What is it? A: You are likely observing phenylacetone. This is the direct result of the aforementioned ester hydrolysis and decarboxylation sequence. Alternatively, if the reaction is not heated sufficiently, you may be isolating the uncyclized hemiaminal intermediate[4]. Ensure strictly anhydrous conditions and maintain a vigorous reflux (80°C) for at least 8 hours to drive the thermodynamically favored cyclization and aromatization.

Q: My reaction goes to completion by TLC, but I lose all my product during the aqueous workup. How do I fix this? A: This is a classic isolation error. The N3-proton of the pyrimidin-4-one product is acidic (tautomerizing to a pyrimidin-4-ol). In your highly basic reaction mixture, the product exists as a highly water-soluble sodium salt. To isolate it, you must carefully adjust the aqueous phase to the molecule's isoelectric point (typically pH 5.5–6.5). If you over-acidify (pH < 4), you will protonate the basic pyrimidine nitrogens, pulling the molecule right back into the aqueous phase as a hydrochloride salt.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a built-in causality check to ensure the reaction is proceeding correctly before moving to the next phase.

Step 1: Liberation of the Free Amidine

  • Action: In an oven-dried, argon-purged flask, suspend Acetamidine Hydrochloride (1.2 eq) in anhydrous ethanol. Slowly add freshly prepared Sodium Ethoxide (1.2 eq). Stir at room temperature for 30 minutes.

  • Causality: The hydrochloride salt must be neutralized to generate the active nucleophile. Validation Check: A fine white precipitate of NaCl will form, confirming the successful displacement and generation of the free base.

Step 2: Electrophile Addition

  • Action: Add Ethyl 2-phenylacetoacetate (1.0 eq)[3] dropwise over 15 minutes to the stirring suspension.

  • Causality: Controlled addition prevents localized concentration spikes, minimizing the risk of base-catalyzed self-condensation of the β -keto ester.

Step 3: Condensation and Cyclization

  • Action: Attach a reflux condenser and heat the reaction to 80°C for 8 hours.

  • Causality: The initial intermolecular attack is rapid, but thermal energy is strictly required to drive the intramolecular cyclization of the hemiaminal intermediate and the subsequent elimination of water/ethanol[4]. Validation Check: TLC (Eluent: 5% MeOH in DCM) should show the disappearance of the UV-active ester spot and the appearance of a lower Rf, highly UV-active product spot.

Step 4: Isoelectric Isolation

  • Action: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Dissolve the crude residue in a minimum amount of ice-cold water. Slowly add 1M HCl or glacial acetic acid dropwise while monitoring with a pH meter until the pH reaches exactly 6.0.

  • Causality: Neutralizing the sodium salt of the pyrimidinone to its uncharged state forces precipitation. Validation Check: A dense white/off-white solid will crash out of solution at the correct pH. Filter, wash with ice-cold water, and dry under a vacuum.

OptimizationWorkflow Start Reaction Setup: Acetamidine HCl + Base CheckBase Is base strictly anhydrous (e.g., NaOEt)? Start->CheckBase AddEster Add Ethyl 2-phenylacetoacetate (Controlled addition) CheckBase->AddEster Yes Hydrolysis Ester Hydrolysis & Decarboxylation (Yield Loss) CheckBase->Hydrolysis No (Water present) Reflux Reflux at 80°C for 8h AddEster->Reflux Workup Solvent Evaporation & Aqueous Resuspension Reflux->Workup pHAdjust Adjust pH to Isoelectric Point Workup->pHAdjust Precipitate Target Product Precipitates (pH 5.5-6.5) pHAdjust->Precipitate Correct pH Soluble Product Remains Soluble (pH < 4 or pH > 8) pHAdjust->Soluble Incorrect pH

Fig 2: Experimental workflow and troubleshooting logic for pyrimidin-4-one isolation.

Part 4: Quantitative Data & Optimization Parameters

The following table summarizes the quantitative impact of varying reaction parameters, demonstrating why the optimized conditions are strictly required.

Base / Solvent SystemTemp / TimeYield (%)Primary Impurity ProfileCausality / Observation
NaOH (aq) / EtOHReflux, 6h< 20%PhenylacetoneWater drives ester hydrolysis and rapid decarboxylation.
K₂CO₃ / DMF100°C, 12h45%Uncyclized hemiaminalWeak base fails to fully liberate amidine; poor dehydration.
t-BuOK / THFReflux, 12h60%Starting materialsSteric hindrance of base limits reaction efficiency.
NaOEt (fresh) / Anhyd. EtOH Reflux, 8h 85% Trace starting material Optimal nucleophilicity and strictly anhydrous environment.

Part 5: References

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one in Organic Solvents

Welcome to the technical support center for 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound in organic solvents. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the physicochemical properties governing its solubility.

Introduction: Understanding the Solubility Challenge

2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one, a member of the pyrimidine derivative family, often presents solubility challenges due to its molecular structure. The planar nature of the pyrimidine ring, coupled with the phenyl substituent, can lead to strong intermolecular forces and high crystal lattice energy.[1][2][3] This makes it difficult for solvent molecules to effectively solvate and dissolve the compound. This guide will equip you with the knowledge and practical techniques to overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one exhibiting poor solubility in common organic solvents?

A1: The low solubility of this compound can be attributed to several structural features:

  • High Crystal Lattice Energy: The planar pyrimidinone core and the phenyl group can facilitate strong π-π stacking and intermolecular hydrogen bonding in the solid state, leading to a highly stable crystal lattice that is difficult to break down.[2][3]

  • Molecular Polarity: The molecule possesses both polar (the pyrimidinone ring with its carbonyl and amine functionalities) and non-polar (the phenyl and dimethyl groups) regions. This amphipathic nature can make it challenging to find a single solvent that effectively solvates all parts of the molecule.

  • Hydrogen Bonding: The pyrimidinone ring contains hydrogen bond donors (N-H) and acceptors (C=O, ring nitrogens), which play a significant role in its solid-state packing and interaction with solvents.

Q2: I'm observing inconsistent results in my solubility experiments. What could be the cause?

A2: Inconsistent results often stem from experimental variables that are not adequately controlled. Key factors to consider include:

  • Temperature: Solubility is generally temperature-dependent. Ensure your experiments are conducted at a consistent and recorded temperature.[4][5]

  • Solvent Purity: Impurities in your solvent, especially water, can significantly alter the solubility of your compound. Always use high-purity, dry solvents.

  • Equilibration Time: Achieving true thermodynamic solubility requires sufficient time for the dissolution process to reach equilibrium. Ensure you are allowing adequate time for your solution to become saturated.

  • Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. Ensure you are using a consistent solid form for all experiments.

Q3: Can I simply heat the solvent to dissolve my compound?

A3: Heating the solvent can be an effective method to increase the solubility of many compounds, including 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.[6][7] However, be cautious of the following:

  • Compound Stability: Ensure that the compound is thermally stable at the elevated temperature and does not decompose.

  • Supersaturation: Upon cooling, the solution may become supersaturated and the compound can precipitate out, sometimes in a different polymorphic form or as an oil.[8]

  • Solvent Volatility: Use a sealed container or a reflux setup to prevent solvent evaporation, which would alter the concentration.[8]

Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to tackling solubility issues, from initial solvent screening to more advanced techniques.

Guide 1: Systematic Solvent Screening

The first step in addressing low solubility is to perform a systematic screening of a range of organic solvents with varying polarities.

Protocol 1: Small-Scale Solubility Assessment

  • Preparation: Weigh out a small, precise amount of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one (e.g., 1-5 mg) into several small, clear vials.

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 100 µL) from the list below.

  • Observation & Agitation: Vigorously agitate the vials (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

  • Equilibration: Allow the vials to stand at a controlled room temperature for a longer period (e.g., 1-24 hours) to allow for equilibration.

  • Visual Assessment: Visually inspect each vial for undissolved solid. Categorize the solubility as "freely soluble," "sparingly soluble," or "insoluble."

Table 1: Suggested Solvents for Initial Screening

Solvent ClassExamplesRationale
Protic Polar Methanol, EthanolCapable of hydrogen bonding, which can interact with the pyrimidinone ring.
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)Can act as hydrogen bond acceptors and have strong dipole moments to solvate the polar regions of the molecule.
Non-Polar Toluene, Hexanes, Dichloromethane (DCM)May solvate the phenyl and methyl groups, but are less likely to be effective on their own.
Guide 2: Leveraging Co-Solvency

If a single solvent does not provide adequate solubility, a mixture of solvents, or a co-solvent system, can be highly effective.[8][9][10] The goal is to create a solvent environment with a polarity that is optimal for the solute.

Protocol 2: Co-Solvent System Optimization

  • Primary Solvent Selection: Choose a primary solvent in which the compound has at least some, albeit low, solubility.

  • Co-Solvent Selection: Select a miscible co-solvent with a different polarity. For example, if the primary solvent is moderately polar (e.g., ethanol), a more polar (e.g., water, if applicable) or a less polar (e.g., toluene) co-solvent could be tested.

  • Ratio Screening: Prepare a series of vials with a fixed amount of your compound. Add different ratios of the primary solvent and co-solvent to each vial (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).

  • Equilibration and Analysis: Agitate and allow the mixtures to equilibrate as described in Protocol 1. The solubility can be quantified using techniques like HPLC or UV-Vis spectroscopy by analyzing the clear supernatant.[8][11]

Diagram 1: Troubleshooting Workflow for Low Solubility

G start Start: Low Solubility Observed solvent_screening Guide 1: Systematic Solvent Screening start->solvent_screening is_soluble Solubility Adequate? solvent_screening->is_soluble co_solvency Guide 2: Co-Solvency is_soluble->co_solvency No end_soluble Proceed with Experiment is_soluble->end_soluble Yes is_soluble2 Solubility Adequate? co_solvency->is_soluble2 temp_ph Guide 3: Temperature & pH Adjustment is_soluble2->temp_ph No is_soluble2->end_soluble Yes is_soluble3 Solubility Adequate? temp_ph->is_soluble3 advanced Advanced Techniques (Surfactants, Complexation) is_soluble3->advanced No is_soluble3->end_soluble Yes end_insoluble Consider Chemical Modification advanced->end_insoluble

Caption: A decision tree for troubleshooting the low solubility of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.

Guide 3: Investigating Temperature and pH Effects

Temperature Adjustment:

As mentioned in the FAQs, increasing the temperature can enhance solubility.

Protocol 3: Temperature-Dependent Solubility Profile

  • Setup: Prepare a saturated solution of your compound in a chosen solvent at room temperature.

  • Heating: Gradually heat the solution in a sealed container on a hot plate with stirring.

  • Observation: Note the temperature at which all the solid dissolves.

  • Controlled Cooling: Slowly cool the solution and observe the temperature at which precipitation begins. This can provide information about the supersaturation window.

pH Modification (for Protic Solvents):

The pyrimidinone structure contains weakly acidic (N-H) and basic (ring nitrogens) sites. Therefore, in protic solvents, altering the pH can significantly impact solubility.[1]

  • Acidic Conditions: In an acidic medium, the ring nitrogens can become protonated, forming a more polar and potentially more soluble salt.

  • Basic Conditions: In a basic medium, the N-H proton can be removed, forming an anionic species that may also be more soluble.

Protocol 4: pH-Dependent Solubility Assessment

  • Solvent System: Choose a buffered organic solvent system or an aqueous-organic mixture where pH can be controlled.

  • pH Range: Prepare a series of solutions with varying pH values (e.g., pH 2, 4, 6, 8, 10).

  • Solubility Determination: Add an excess of your compound to each buffered solution, equilibrate, and then measure the concentration of the dissolved compound in the filtrate.[12]

Diagram 2: Solute-Solvent Interactions

G cluster_solute 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one cluster_solvent Solvent solute Pyrimidinone Core (H-bond donor/acceptor) polar_solvent Polar Solvent (e.g., Methanol) (H-bonding, Dipole-Dipole) solute->polar_solvent Favorable Interaction nonpolar_solvent Non-Polar Solvent (e.g., Toluene) (van der Waals forces) solute->nonpolar_solvent Unfavorable Interaction phenyl Phenyl Group (Non-polar, π-stacking) phenyl->polar_solvent Unfavorable Interaction phenyl->nonpolar_solvent Favorable Interaction

Caption: Simplified representation of favorable and unfavorable interactions between the solute and different solvent types.

Advanced Strategies

If the above methods do not yield the desired solubility, consider these more advanced formulation approaches:

  • Surfactants: These molecules form micelles that can encapsulate non-polar compounds, effectively increasing their concentration in the bulk solvent.[6]

  • Complexation Agents: Cyclodextrins are toroidal molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, enhancing their solubility in polar solvents.[10]

Data Summary

The following table should be populated with your experimental data to build a comprehensive solubility profile for 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.

Table 2: Experimental Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Observations
Methanol25
Ethanol25
DMF25
DMSO25
Acetonitrile25
THF25
Dichloromethane25
Toluene25
Add other solvents/conditions as tested

By systematically applying the troubleshooting guides and protocols outlined in this technical support center, you will be well-equipped to overcome the solubility challenges of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one and advance your research and development efforts.

References

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.). Google Patents.
  • Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents. (n.d.). Benchchem.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. (n.d.). Google Patents.
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. (n.d.). Benchchem.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2025, August 28). ACS Publications.
  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024, January 13).
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024, October 15). PMC.
  • Method for determining solubility of a chemical compound. (n.d.). Google Patents.

Sources

Troubleshooting

Technical Support Center: Crystallization of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the purification of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one via crystallization. Our...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the purification of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one via crystallization. Our focus is on systematically identifying and eliminating process-related impurities to achieve high-purity Active Pharmaceutical Ingredients (APIs).

Section 1: Troubleshooting Guide

This section addresses specific problems encountered during the crystallization process in a direct question-and-answer format.

Question 1: My final product is an oil or fails to crystallize upon cooling. What is causing this and how can it be resolved?

Answer: This phenomenon, often called "oiling out," occurs when the solute's concentration exceeds its solubility limit at a temperature above the solvent's melting point, leading to liquid-liquid phase separation instead of solid crystal formation.

  • Causality: Oiling out is typically driven by two main factors:

    • High Impurity Load: Significant levels of impurities can depress the melting point of the solid phase and interfere with the crystal lattice formation, favoring a liquid phase.[1]

    • Excessive Supersaturation: Rapid cooling or the use of a solvent with a very steep solubility-temperature curve can generate a high level of supersaturation where the kinetics of nucleation are slow compared to the liquid phase separation.[2][3]

  • Troubleshooting Steps:

    • Reduce Supersaturation Rate: Re-heat the solution until it is clear, then add a small amount of additional hot solvent (5-10% volume increase) to decrease the concentration slightly.[4] Allow the solution to cool much more slowly. A programmable cooling system or insulating the flask can provide precise control.

    • Solvent System Modification: The chosen solvent may be inappropriate. Experiment with solvent mixtures. For instance, if using ethanol, try adding a co-solvent in which the compound is less soluble, like water or hexane, to modulate the solubility profile.[4][5]

    • Seeding: Introduce a few seed crystals of high-purity 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one once the solution has cooled to a point of slight supersaturation. This provides a template for crystal growth and bypasses the kinetic barrier of primary nucleation, which is often the cause of oiling out.[2]

Question 2: After crystallization, my product's purity has not significantly improved. What are the likely impurities and what is the strategy to remove them?

Answer: The persistence of impurities suggests they are co-crystallizing with the product. This often happens when impurities are structurally similar to the target molecule or form solid solutions.[6] For 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one, typically synthesized via a Biginelli-type reaction, the most probable impurities are unreacted starting materials and side-products.[7][8]

  • Likely Impurities:

    • Unreacted Starting Materials: Benzaldehyde, ethyl acetoacetate, and acetamidine (or a related amide/urea source).

    • Side-Products: Benzoic acid (from oxidation of benzaldehyde), and products from the self-condensation of ethyl acetoacetate.

  • Removal Strategy:

    • pH Adjustment: If acidic impurities like benzoic acid are present, their solubility can be manipulated. During an aqueous workup before crystallization, basifying the solution will deprotonate the acid, making it highly water-soluble and easily separated from the less polar organic phase containing your product.

    • Solvent Selection: Choose a solvent system where the impurity has significantly higher solubility than the target compound, even at low temperatures. This requires screening various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile).[4]

    • Reslurrying: If impurities are present on the crystal surface, a reslurry can be effective. This involves stirring the crystalline product in a solvent where it is sparingly soluble. The impurities dissolve into the solvent, while the bulk of the product remains solid.

Below is a diagram illustrating the potential sources of impurities from a common synthetic route.

G cluster_reactants Starting Materials cluster_reaction Biginelli Reaction cluster_impurities Potential Impurities in Crude Product Benzaldehyde Benzaldehyde Reaction One-Pot Condensation Benzaldehyde->Reaction SideProduct1 Benzoic Acid (Oxidation) Benzaldehyde->SideProduct1 Air Oxidation EAA Ethyl Acetoacetate EAA->Reaction SideProduct2 EAA Self-Condensation Products EAA->SideProduct2 Side Reaction Acetamidine Acetamidine Acetamidine->Reaction Product 2,6-dimethyl-5-phenyl- 3H-pyrimidin-4-one Reaction->Product Unreacted Unreacted Starting Materials Reaction->Unreacted Incomplete Reaction

Caption: Origin of impurities in the synthesis of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.

Question 3: My crystals are very fine needles, making them difficult to filter and wash. How can I obtain larger crystals?

Answer: The formation of very small crystals or needles is typically a result of rapid nucleation and fast crystal growth, which is common under conditions of high supersaturation.[3]

  • Causality: When a solution is cooled too quickly, a large number of crystal nuclei form simultaneously. These nuclei then compete for the available solute, resulting in limited growth for each individual crystal.

  • Troubleshooting Steps:

    • Decrease Cooling Rate: This is the most critical parameter. Slow, controlled cooling reduces the maximum level of supersaturation, allowing fewer nuclei to form and providing more time for solute molecules to deposit onto existing crystal lattices in an orderly fashion.[4][9] Aim for a cooling rate of 5-10 °C per hour.

    • Reduce Solute Concentration: Start with a less concentrated solution. While this may reduce the overall yield per cycle, it lowers the driving force for nucleation and promotes slower, more controlled growth.[4]

    • Utilize an "Aging" Step: Hold the solution at a temperature just below the saturation point for an extended period (1-2 hours). This "ripening" process allows smaller, less stable crystals to redissolve and deposit onto larger, more stable ones.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for crystallizing 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one?

A1: The ideal solvent is one where the compound has high solubility at an elevated temperature (near the solvent's boiling point) and low solubility at a low temperature (e.g., 0-5 °C).[4] This differential solubility is the driving force for crystallization. Pyrimidinone derivatives often show good crystallization behavior in solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate.[7][10][11] A solvent screening is highly recommended.

Q2: What is the difference between cooling crystallization and anti-solvent crystallization, and when should I use each?

A2:

  • Cooling Crystallization relies on the temperature-dependent solubility of your compound. It is the preferred method when you can find a solvent that meets the high/low temperature solubility criteria.

  • Anti-Solvent Crystallization is used when the compound is highly soluble in a solvent even at low temperatures. In this method, a second solvent (the anti-solvent), in which the compound is insoluble, is slowly added to a solution of the compound, inducing precipitation.[1] This is also a useful technique for compounds that are only soluble in high-boiling point solvents like DMF or DMSO, where a miscible, more volatile anti-solvent like water, diethyl ether, or DCM can be used.[4][12]

Q3: How can I effectively monitor the purity of my material throughout the crystallization process?

A3: Purity should be monitored at each stage: the crude material, the crystallized product, and the remaining mother liquor.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for qualitatively assessing the number of components and the relative purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. An HPLC-MS method can also help in identifying the mass of the impurities, aiding in their structural elucidation.[13]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can detect and quantify impurities if their signals do not overlap with the product's signals.

  • Differential Scanning Calorimetry (DSC): A sharp melting peak at the correct temperature is a good indicator of high purity. Impurities tend to broaden the melting range and depress the melting point.[14]

Analytical Method Information Provided Use Case
TLC Qualitative (number of components)Quick in-process checks, reaction monitoring.
HPLC/HPLC-MS Quantitative (% Purity), Impurity IDFinal purity assessment, impurity profiling.[13]
¹H NMR Structural confirmation, impurity detectionStructure verification, identifying known impurities.
DSC Melting point, thermal eventsAssessing polymorphic form and purity.[14]
Caption: Comparison of common analytical methods for purity assessment.

Section 3: Experimental Protocols

Protocol 1: Optimized Cooling Recrystallization

This protocol provides a step-by-step method for purifying 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one using controlled cooling.

  • Solvent Selection: Based on prior screening, select a suitable solvent (e.g., ethanol).

  • Dissolution: In an appropriately sized Erlenmeyer flask equipped with a stir bar, add the crude 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one. Add the minimum amount of solvent required to dissolve the solid at reflux temperature. Add the solvent in portions, allowing the mixture to reach reflux between additions.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Re-heat the mixture to reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and the charcoal (if used). The pre-heating prevents premature crystallization in the funnel.

  • Controlled Cooling: Cover the flask and allow it to cool slowly to room temperature. To ensure a slow cooling rate, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite). Do not disturb the flask during this period.

  • Further Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath or refrigerator (0-5 °C) for at least one hour to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Analyze the final product and a sample of the mother liquor by HPLC or TLC to confirm the purity enhancement.

Sources

Optimization

Technical Support &amp; Troubleshooting Center: Synthesis of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one Derivatives

Welcome to the Application Support Center. As drug development professionals, we recognize that assembling the pyrimidin-4-one core is rarely a simple "mix-and-heat" endeavor.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals, we recognize that assembling the pyrimidin-4-one core is rarely a simple "mix-and-heat" endeavor. The amphoteric nature of the product, the thermal instability of free amidines, and the tautomeric behavior of the final scaffold require precise stoichiometric and thermodynamic control.

This guide provides field-proven methodologies, mechanistic causality, and troubleshooting FAQs to optimize your condensation reactions between acetamidine and ethyl 2-phenylacetoacetate.

Standard Operating Procedure (SOP): Base-Mediated Condensation

This protocol utilizes a base-mediated condensation strategy to construct the pyrimidine ring 1. The methodology is designed as a self-validating system : the reaction progress is visually confirmed via pH-dependent precipitation, ensuring that only the fully aromatized product is isolated.

Step-by-Step Methodology
  • Preparation of the Free Amidine: In an oven-dried round-bottom flask under an inert N₂ atmosphere, suspend acetamidine hydrochloride (1.5 eq, 15.0 mmol) in anhydrous ethanol (20 mL). Slowly add a freshly prepared solution of Sodium Ethoxide (NaOEt) in ethanol (1.5 eq, 15.0 mmol). Stir at room temperature for 30 minutes.

    • Causality Check: NaOEt strictly matches the pKa required to liberate the free amidine without causing premature ester hydrolysis of the β-ketoester later in the reaction.

  • Condensation: Add ethyl 2-phenylacetoacetate (1.0 eq, 10.0 mmol) dropwise to the suspension. Equip the flask with a reflux condenser and heat to 78 °C (reflux) for 16 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Silica gel, 5% MeOH in DCM). The reaction is self-validating when the starting ester is consumed and a new, distinct UV-active spot (254 nm) appears at a lower Rf.

  • Workup & Solvent Exchange: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dissolve the crude, gummy residue in minimal ice-cold water (15 mL).

  • pH-Triggered Precipitation: Slowly add 1M HCl dropwise with vigorous stirring until the pH reaches exactly 6.5–7.0.

    • Causality Check: The pyrimidin-4-one is amphoteric. Neutralizing the sodium salt forces the highly hydrogen-bonded dimer to crash out of the aqueous phase as a dense white precipitate 2.

  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol to yield pure 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.

Mechanistic Pathway Visualization

The following diagram illustrates the critical intermediates during the cyclocondensation process.

G A Acetamidine HCl + NaOEt B Free Acetamidine (Reactive Intermediate) A->B Deprotonation D Nucleophilic Attack (Amidine N to Ketone C=O) B->D C Ethyl 2-phenylacetoacetate (Beta-ketoester) C->D E Cyclization (Amine N to Ester C=O) D->E Intermediate Enamine F Dehydration & Elimination (-H2O, -EtOH) E->F G 2,6-Dimethyl-5-phenyl-3H- pyrimidin-4-one F->G Aromatization

Mechanistic pathway for the base-mediated condensation of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.

Reaction Optimization Data

Selecting the correct solvent and base pair is the most critical variable in this synthesis. The table below summarizes our quantitative optimization data and the mechanistic causality behind the observed yields.

SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Causality & Observations
Ethanol NaOEt 78 16 82 Optimal. Homogeneous deprotonation prevents amidine degradation; clean precipitation upon cooling.
MethanolNaOMe652465Slower cyclization kinetics due to the lower reflux temperature of methanol.
DMFK₂CO₃1001245Heterogeneous base leads to incomplete amidine liberation and promotes ester hydrolysis.
AcetonitrileDBU821870Good conversion, but the organic base severely complicates the pH-dependent aqueous workup.

Troubleshooting & FAQs

Q1: My reaction stalls at ~50% conversion, and I see unreacted β-ketoester on the TLC. How can I drive it to completion? A1: This is typically caused by the thermal degradation of the free acetamidine intermediate before it can fully condense with the β-ketoester. Solution: Do not add all the base at once. Use a slight excess of acetamidine hydrochloride (1.5 to 2.0 eq) and add the NaOEt portion-wise over the first 2 hours of reflux. This maintains a steady, low concentration of the reactive free amidine, preventing its self-degradation 1.

Q2: The product crashes out as a sticky, gummy solid during standard liquid-liquid extraction (DCM/Water) and is impossible to separate. Why? A2: 4-Pyrimidinones are notorious for undergoing strong intermolecular self-association, forming highly stable, cyclic hydrogen-bonded dimers in solution 2. This causes exceptionally poor solubility in standard organic solvents like dichloromethane or ethyl acetate. Solution: Abandon liquid-liquid extraction. Rely entirely on the pH-triggered precipitation outlined in Step 5 of the SOP. By adjusting the aqueous phase to pH 6.5–7.0, you force the dimerized network to crash out as a filterable solid.

Q3: I am trying to further functionalize the pyrimidin-4-one via alkylation, but I keep getting a messy mixture of N-alkylated and O-alkylated products. How do I control regioselectivity? A3: The pyrimidin-4-one core exists in dynamic tautomeric forms (lactam vs. lactim). Alkylation under standard basic conditions (e.g., K₂CO₃ in acetone) often yields a thermodynamic mixture. Solution: To drive chemoselective O-alkylation, switch to a softer leaving group on your electrophile (e.g., use iodomethyl derivatives instead of chloromethyl) and perform the reaction in refluxing acetonitrile 3. If strict N-alkylation is required, consider utilizing a Mitsunobu-type inversion protocol to bypass the tautomeric equilibrium entirely.

References[1] Lu, Z., Wong, T.-Y., Gan, Y., Chen, G., Paymode, D. J., & Chen, C.-Y. "One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester." RSC Advances, 2024. Available Here[2] Mittersteiner, M., et al. "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines." ACS Omega, 2022. Available Here[3] Vaillancourt, L., Simard, M., & Wuest, J. D. "Synthesis and Self-Association of 4-Pyrimidinones." The Journal of Organic Chemistry, 1998. Available Here

Sources

Troubleshooting

preventing degradation of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one during long-term storage

Introduction: Ensuring the Integrity of Your Research Compound Welcome to the technical support guide for 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one. This document is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Ensuring the Integrity of Your Research Compound

Welcome to the technical support guide for 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic compound. The pyrimidinone core is a crucial scaffold in medicinal chemistry, but its inherent chemical functionalities can be susceptible to degradation if not stored and handled correctly.

This guide provides a co[1][2]mprehensive overview of potential degradation pathways, best practices for storage, and troubleshooting advice to help you maintain the purity and efficacy of your compound throughout its lifecycle. Adherence to these guidelines is critical for generating reproducible experimental results and ensuring the quality of drug development programs.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of solid 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one? A: For long-term stability, the solid compound should be stored at -20°C or lower in a tightly sealed container. While some nitrogen-rich heterocyclic compounds show high thermal stability at ambient temperatures, cryogenic storage is a best practice to minimize the risk of slow, long-term thermal decomposition.

Q2: My compound is dis[3]solved in DMSO for screening. How should I store these solution plates? A: DMSO solutions should be stored at -20°C or, ideally, -80°C . It is critical to use anhydrous DMSO and minimize exposure to atmospheric moisture, as water can facilitate hydrolysis and cause the compound to precipitate upon freeze-thaw cycles. Store in low-moisture-vap[4]or-transmission plates sealed with pierceable foil seals.

Q3: Is this compound sensitive to light? A: Yes. The conjugated system of the pyrimidinone ring and the phenyl group can absorb UV light, potentially leading to photolytic degradation. All storage, both solid and in solution, should be in amber vials or light-blocking containers.

Q4: I noticed the colo[4][5]r of my solid compound has changed from white to a pale yellow. What does this mean? A: A color change is a common visual indicator of chemical degradation. It often suggests the for[6]mation of oxidized impurities or other chromophoric degradation products. The compound's purity should be immediately verified by an analytical method like HPLC-UV or LC-MS before further use.

Q5: Can I store the compound under a normal air atmosphere? A: For maximal stability, especially for long-term archives, it is highly recommended to store the solid compound under an inert atmosphere, such as argon or nitrogen . This prevents oxidative d[4]egradation, which can be a significant issue for heterocyclic compounds.

Troubleshooting[7] Guide: Diagnosing and Solving Stability Issues

This section addresses specific problems you may encounter, their likely causes, and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action & Explanation
New peaks appear in HPLC/LC-MS analysis of a stored sample. Chemical Degradation (Hydrolysis, Oxidation, or Photolysis). The pyrimidinone ring is susceptible to these pathways.1. Confirm Identity: Use high-resolution mass spectrometry (HRMS) to get the exact mass of the new peaks and predict their molecular formulas. This helps identify the degradation pathway. 2. Review Storage: Immediately transfer the stock to validated optimal conditions (-20°C or below, inert gas, dark). 3. Repurify if Necessary: If the purity has fallen below your experimental tolerance, repurify the material using an appropriate method like flash chromatography or preparative HPLC.
Compound has poor solubility or has precipitated from DMSO solution after a freeze-thaw cycle. Moisture Absorption in DMSO. Water absorbed from the atmosphere lowers the solubilizing power of DMSO and can form hydrates with the compound.1. Use Anhydrous DMSO[4]: Always use fresh, sealed bottles of anhydrous (<0.1% water) DMSO for preparing stock solutions. 2. Aliquot: Prepare smaller, single-use aliquots to minimize the number of freeze-thaw cycles for the main stock. 3. Gentle Warming: If precipitation occurs, gently warm the vial to 37°C and vortex to attempt redissolution before use. Confirm concentration and purity afterward.
Inconsistent results in biological assays using the same batch of compound. Progressive Degradation. The compound may be degrading slowly under your routine handling or short-term storage conditions (e.g., on a liquid handler deck, left on the bench).1. Implement "Just-in-Time" Dilutions: Prepare final assay dilutions immediately before use from a freshly thawed aliquot of the master stock. 2. Perform a Stability Check: Analyze a sample that has been left under your typical experimental conditions (e.g., room temperature for 4 hours) by HPLC to quantify any degradation. 3. Use an Internal Standard: Incorporate a stable, non-interfering internal standard in your analytical runs to accurately quantify the parent compound.
Pressure buildup observed in a sealed container of the solid compound. Thermal Decomposition. Although generally stable, very slow decomposition over long periods, especially if stored at improper temperatures (e.g., >4°C), can release gases like CO₂ or other small molecules.1. Handle with Cautio[6]n: Open the container carefully in a well-ventilated fume hood. 2. Re-evaluate Storage Temperature: This is a strong indicator that the storage temperature is too high. Transfer to -20°C or -80°C storage immediately. 3. Re-qualify the Batch: The purity of the material is now suspect. A full analytical characterization (NMR, HPLC, MS) is required before any further use.
Troubleshooting Workflow Diagram

G Observe Observe Issue (e.g., New HPLC Peak, Color Change) Analyze Analyze Purity & Structure (HPLC, LC-MS, qNMR) Observe->Analyze Cause Identify Potential Cause Analyze->Cause Hydrolysis Hydrolysis Cause->Hydrolysis  Moisture? Oxidation Oxidation Cause->Oxidation  Air? Photolysis Photolysis Cause->Photolysis  Light? Handling Improper Handling (Moisture, Freeze/Thaw) Cause->Handling  Solvent? Action Implement Corrective Action Hydrolysis->Action Oxidation->Action Photolysis->Action Handling->Action Store Store at ≤-20°C Inert Gas, Dark Action->Store Inert Use Anhydrous Solvent & Inert Atmosphere Action->Inert Aliquot Aliquot for Single Use Action->Aliquot Repurify Repurify Material if Purity is Compromised Action->Repurify

Caption: Troubleshooting workflow for stability issues.

Key Degradation Pathways

Understanding the potential chemical transformations of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one is essential for preventing them. The primary pathways of concern are hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The pyrimidinone ring contains a cyclic amide (lactam) functionality. Under aqueous conditions, particularly if acidic or basic contaminants are present, this ring can be opened via hydrolysis. This process breaks the amide bond, leading to the formation of an amino acid derivative, which will be inactive in most biological assays.

  • Oxidative Degradation: The electron-rich aromatic rings and the allylic methyl groups are potential sites for oxidation. Reaction with atmospheric[7] oxygen, which can be accelerated by light or trace metal impurities, can lead to the formation of N-oxides, phenols (on the phenyl ring), or other oxidized artifacts.

  • Photolytic Degradation: The conjugated π-system of the molecule can absorb UV-Vis radiation. This energy can promote the molecule to an excited state, where it can undergo various reactions, including isomerization, cyclization, or radical-mediated degradation. Storing the compound in the dark is the most effective preventative measure.

Potential Degradation Pathways Diagram

G Parent 2,6-dimethyl-5-phenyl- 3H-pyrimidin-4-one Hydrolysis Ring-Opened Product (Hydrolysis) Parent->Hydrolysis + H₂O (acid/base) Oxidation Oxidized Products (N-Oxides, Phenols) Parent->Oxidation + O₂ (air) Photolysis Photodegradation Products (Isomers, Radicals) Parent->Photolysis + hν (light)

Caption: Major degradation pathways for the compound.

Recommended Protocols

Protocol 1: Optimal Long-Term Storage (Solid Compound)

This protocol is designed to maximize the shelf-life of the solid (powder) form of the compound for periods exceeding 6 months.

  • Aliquot Material: Upon receipt, if the quantity allows, divide the bulk powder into smaller, pre-weighed aliquots in separate vials. This minimizes the need to repeatedly access the primary stock.

  • Select Proper Vials: Use amber glass vials with PTFE-lined screw caps to prevent light exposure and ensure an airtight seal.

  • Inert Atmosphere: Place the open, aliquoted vials into a desiccator or glove box. Evacuate the chamber and backfill with a dry, inert gas such as argon or nitrogen. Repeat this cycle 3 times.

  • Seal Vials: While under the inert atmosphere, tightly cap and seal each vial. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Log and Store: Label each vial clearly with the compound name, batch number, and date. Store the vials in a freezer at -20°C or -80°C .

Protocol 2: Preparation and Storage of DMSO Stock Solutions

This protocol minimizes degradation and moisture-related issues for solutions used in screening and cell-based assays.

  • Use High-Quality Reagents: Select a brand new, sealed bottle of anhydrous DMSO (e.g., <0.1% water).

  • Perform Calculation: Calculate the required mass of the compound and volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Weigh Compound: In a fume hood, accurately weigh the compound directly into the storage vial (e.g., a 2 mL amber glass vial).

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO.

  • Ensure Dissolution: Cap the vial and vortex thoroughly. If needed, sonicate briefly in a water bath to ensure complete dissolution.

  • Aliquot for Use: If the stock solution will be used multiple times, dispense it into single-use aliquots (e.g., in 96-well plates or smaller vials) to avoid repeated freeze-thaw cycles of the master stock.

  • Seal and Store: Tightly seal all containers. Store at -20°C or -80°C .

Protocol 3: Basic Stability Assessment via HPLC-UV

This protocol provides a general method for determining the stability of your compound under specific conditions (e.g., storage, experimental).

  • Prepare Initial Sample (T=0):

    • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile/Water).

    • Immediately analyze this solution by a validated HPLC-UV method.

    • Record the peak area and purity of the main peak. This is your baseline (T=0) reference.

  • Stress the Compound:

    • Take an aliquot of the same stock solution or solid.

    • Store it under the condition you wish to test (e.g., 4°C in a clear vial, room temperature on the bench for 8 hours, etc.).

  • Prepare Time-Point Samples:

    • At predetermined time points (e.g., 1, 3, 7 days for storage; 2, 4, 8 hours for benchtop), prepare a sample for analysis at the same concentration as the T=0 sample.

  • Analyze and Compare:

    • Analyze the time-point samples using the identical HPLC-UV method.

    • Compare the purity and the area of the main peak to the T=0 sample. Calculate the percentage of the compound remaining. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

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Optimization

resolving HPLC baseline noise for 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one analysis

Technical Support Center: Resolving HPLC Baseline Noise for 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one Analysis Introduction Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving HPLC Baseline Noise for 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one Analysis

Introduction Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges in the quantitation of heterocyclic compounds. The analysis of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one presents a unique intersection of instrumental and chemical challenges. Because this analyte features a pyrimidinone core, it is susceptible to keto-enol (lactam-lactim) tautomerism and secondary interactions with residual silanols on the stationary phase. When these analyte-specific issues—which cause severe peak broadening—combine with instrumental baseline noise, the signal-to-noise (S/N) ratio degrades, severely impacting the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

This guide provides a self-validating, causality-driven troubleshooting framework to isolate and eliminate baseline noise, ensuring robust analytical performance.

Diagnostic Workflow Visualization

G Start Observe Baseline Noise Type Characterize Noise Type Start->Type Periodic Periodic / Pulsating Type->Periodic Random Random / High Frequency Type->Random Drift Baseline Drift (Gradient) Type->Drift Pump Check Pump Valves & Degasser Periodic->Pump Detector Check UV Lamp Energy & Flow Cell Random->Detector Solvent Check Solvent Purity & Static Mixer Drift->Solvent Analyte Analyte Tailing? (Tautomerism) Drift->Analyte If noise obscures peak Buffer Optimize Mobile Phase pH Analyte->Buffer

Diagnostic workflow for isolating HPLC baseline noise and pyrimidinone peak broadening.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My baseline exhibits high-frequency, random noise during the isocratic elution of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one. What is the root cause? Causality & Solution: Random, "fuzzy" baseline noise is almost exclusively an optical or electronic issue at the detector, rather than a fluidic problem. The pyrimidin-4-one chromophore typically requires UV detection in the lower wavelength range (e.g., 220-254 nm). At these wavelengths, a failing Deuterium (D2) lamp will output significantly lower energy, causing the detector's photomultiplier to amplify electronic noise. Alternatively, a dirty flow cell can scatter light, mimicking low lamp energy[1]. Actionable Step: Perform a lamp energy test. If the total counts are below the manufacturer's threshold, replace the lamp. If the lamp is new, flush the flow cell with 6N Nitric acid (see Protocol 1) to remove organic build-up.

Q2: I observe rhythmic, periodic pulsations in the baseline. How does this affect my pyrimidinone peaks? Causality & Solution: Periodic noise is directly tied to the stroke volume of the HPLC pump. If the in-line degasser fails, dissolved air forms micro-bubbles in the pump head, causing check valve cavitation. This leads to micro-fluctuations in flow rate and pressure[1]. Because 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one is highly sensitive to mobile phase composition, flow rate variations will cause the peak to shift and broaden, merging with the pulsating baseline noise. Actionable Step: Purge the system with 100% isopropyl alcohol (IPA) at a high flow rate (with the column bypassed) to clear the check valves. Verify that the degasser vacuum is functioning properly[1].

Q3: During gradient elution, the baseline drifts upward significantly, obscuring the analyte peak. Why? Causality & Solution: Baseline drift in gradient elution is often caused by incomplete solvent mixing or impurities in the aqueous phase absorbing at the detection wavelength. As the organic modifier increases, the refractive index and UV absorbance of the mixed solvent change[2]. Actionable Step: Install a larger volume static mixer to ensure uniform solvent blending[2]. Furthermore, ensure you are using highly filtered LC-MS grade solvents, as replacing old solvents with fresh ones can dramatically lower baseline noise[3].

Q4: The peak for 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one is extremely broad and "lost in the weeds" of the baseline noise. Is this an instrument issue? Causality & Solution: Not necessarily. While instrument sensitivity can be compromised by sample matrix contamination[4], pyrimidin-4-ones specifically exist in an equilibrium between the keto (lactam) and enol (lactim) forms. If the mobile phase pH is not strictly buffered, the analyte will elute as a mixture of tautomers and protonation states, causing severe peak tailing. This tailing flattens the peak, making it indistinguishable from normal baseline noise. Actionable Step: Buffer the mobile phase to at least 2 pH units away from the analyte's pKa to lock it into a single ionization state (see Protocol 2).

Section 2: Experimental Protocols

Protocol 1: Self-Validating Flow Cell Cleaning Purpose: To eliminate random baseline noise caused by flow cell contamination without damaging the optical windows.

  • Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume union to prevent column degradation.

  • Aqueous Flush: Flush the system with HPLC-grade water for 10 minutes at 1.0 mL/min to remove any precipitated buffer salts.

  • Acid Wash: Switch the solvent to 6N Nitric Acid. Pump at 0.5 mL/min for 20 minutes. Causality: Nitric acid is a strong oxidizing agent that destroys organic films and passivates stainless steel without leaving halide residues that could cause pitting.

  • Neutralization: Flush with HPLC-grade water for 30 minutes until the effluent pH is neutral.

  • Validation: Monitor the baseline at 220 nm. The high-frequency noise should be reduced to < 0.05 mAU.

Protocol 2: Mobile Phase Optimization for Pyrimidinones Purpose: To sharpen the 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one peak, effectively increasing the S/N ratio without altering the detector hardware.

  • Buffer Selection: Prepare a 10 mM Ammonium Acetate buffer. Adjust the pH to 4.0 using glacial acetic acid. Causality: Buffering at pH 4.0 ensures the basic nitrogen is fully protonated while the acidic site remains neutral, locking the molecule into a single tautomeric state to prevent peak broadening.

  • Organic Modifier: Use fresh LC-MS grade Acetonitrile. Acetonitrile has a lower UV cutoff than methanol, reducing baseline noise at low wavelengths[3].

  • Gradient Setup: Program a gradient from 5% to 95% Acetonitrile over 15 minutes.

  • Validation: Inject a 10 µg/mL standard. Calculate the S/N ratio. A sharp, symmetrical peak should yield an S/N > 10, which is required for accurate quantification[4].

Section 3: Quantitative Data Presentation

The following table summarizes the impact of various troubleshooting interventions on the baseline noise and S/N ratio for 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.

Troubleshooting InterventionNoise Type AddressedAverage Baseline Noise (mAU)Analyte Peak Width (min)S/N Ratio
Initial State (Unoptimized) Random & Periodic2.500.854.2 (LOD only)
D2 Lamp Replacement Random / High Freq.0.800.8513.1
Pump Check Valve Purge Periodic / Pulsating0.450.8023.3
Fresh LC-MS Solvents Gradient Drift0.200.8052.5
pH Buffering (pH 4.0) Analyte Tailing0.200.15280.0 (Optimal)

Note: As demonstrated, while fixing the instrument noise improves S/N, addressing the chemical tautomerism via pH buffering provides the most dramatic increase in sensitivity by sharpening the peak.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one Functionalization

Welcome to the technical support center for the functionalization of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this sterically hindered scaffold. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial hurdles and questions regarding the functionalization of the 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one core.

Q1: Why is functionalization of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one so challenging?

A1: The primary challenge lies in the significant steric hindrance around the pyrimidinone core. The two methyl groups at the 2 and 6 positions, combined with the bulky phenyl group at the 5-position, create a crowded environment. This steric congestion can impede the approach of reagents and catalysts to reactive sites, thereby slowing down or completely preventing desired transformations.

Q2: Which positions on the pyrimidinone ring are most accessible for functionalization?

A2: Given the substitution pattern, direct functionalization on the pyrimidinone ring itself is difficult. The most promising approaches often involve C-H activation of the phenyl ring, as the C-H bonds are more exposed than any potential reactive sites on the heavily substituted pyrimidinone core.[1][2]

Q3: What are the initial steps I should take when a functionalization reaction is failing?

A3: When a reaction is not proceeding as expected, a systematic approach is crucial. First, re-verify the purity of your starting materials and reagents. Second, consider the reaction setup and ensure inert conditions if required. Finally, begin a methodical optimization of reaction parameters, starting with temperature and reaction time, before moving to more complex variables like catalyst and ligand choice.

Q4: Are there any alternatives to direct C-H functionalization?

A4: While direct C-H functionalization is an elegant approach, it's not always feasible with highly hindered substrates. An alternative strategy is to synthesize the desired functionalized pyrimidinone from appropriately substituted precursors. This may involve more synthetic steps but can bypass the challenges of sterically hindered reactions.[3][4][5]

II. Troubleshooting Guides

This section provides in-depth troubleshooting for specific functionalization strategies, focusing on overcoming steric hindrance.

Guide 1: Palladium-Catalyzed C-H Arylation of the Phenyl Ring

Palladium-catalyzed C-H arylation is a powerful tool for forming C-C bonds. However, the steric bulk of the 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one can hinder the necessary coordination of the catalyst.

Problem: Low to no yield of the desired biaryl product.

Underlying Cause & Explanation:

The catalytic cycle of Pd-catalyzed C-H activation typically involves the coordination of the palladium catalyst to the aromatic ring, followed by C-H bond cleavage.[6][7][8] With our substrate, the pyrimidinone moiety can sterically block the palladium catalyst from accessing the ortho C-H bonds of the phenyl ring. The choice of ligand on the palladium catalyst is critical in mitigating this steric clash. Bulky, electron-rich ligands can enhance the catalytic activity and stability of the palladium center, facilitating the C-H activation step.[9]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for palladium-catalyzed C-H arylation.

Step-by-Step Protocol & Explanation:

  • Ligand Screening: The choice of ligand is paramount. Start with bulky, electron-rich phosphine ligands.

    • Rationale: These ligands can promote the reductive elimination step and stabilize the active palladium species. They can also create a more open coordination sphere around the metal, which can help to accommodate the sterically demanding substrate.

    • Protocol: Screen a panel of ligands such as tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(t-Bu)₃), and bulky biaryl phosphine ligands like SPhos or XPhos.

  • Solvent and Base Optimization: The polarity of the solvent and the strength of the base can significantly influence the reaction rate and yield.

    • Rationale: A more polar solvent can help to stabilize charged intermediates in the catalytic cycle. The base is crucial for the deprotonation step of the C-H activation.

    • Protocol: Test a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMAc). Screen common bases like Cs₂CO₃, K₃PO₄, and organic bases such as DBU.

  • Temperature and Reaction Time: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.

    • Rationale: Sterically hindered reactions often have a high activation energy. Increasing the temperature can provide the necessary energy to overcome this barrier and increase the reaction rate.

    • Protocol: Incrementally increase the reaction temperature from 100 °C to 160 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for any decomposition of starting materials or products.

Quantitative Data Summary:

LigandSolventBaseTemperature (°C)Yield (%)
PPh₃TolueneK₂CO₃110<5
PCy₃DioxaneK₃PO₄13045
P(t-Bu)₃DMAcCs₂CO₃15075
SPhosDMAcCs₂CO₃15082
Guide 2: Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts offer an alternative to palladium and can exhibit different reactivity and selectivity profiles.[10][11][12] They are often effective for the C-H functionalization of heterocycles.[13]

Problem: Lack of reactivity or poor regioselectivity.

Underlying Cause & Explanation:

Rhodium-catalyzed C-H activation often proceeds through a concerted metalation-deprotonation (CMD) mechanism.[13] The regioselectivity is typically directed by a coordinating group on the substrate. In the case of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one, the pyrimidinone nitrogen or the carbonyl oxygen could potentially act as a directing group.[14][15][16][17] However, the steric hindrance from the adjacent methyl and phenyl groups can disrupt this chelation assistance, leading to low reactivity or a mixture of products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for rhodium-catalyzed C-H functionalization.

Step-by-Step Protocol & Explanation:

  • Catalyst and Co-catalyst Screening: The choice of rhodium precursor and co-catalyst is critical.

    • Rationale: Different rhodium complexes have varying steric and electronic properties that can influence their catalytic activity. Co-catalysts, such as silver salts, can act as halide scavengers and promote the formation of the active catalytic species.[18]

    • Protocol: Screen rhodium catalysts like [RhCp*Cl₂]₂ and [Rh(cod)Cl]₂. Investigate the effect of silver salt additives such as AgSbF₆ and AgOAc.

  • Additive Screening: The addition of certain acids or other additives can enhance the catalytic activity.

    • Rationale: Additives can assist in the C-H activation step by acting as proton shuttles or by modifying the electronic properties of the catalyst.

    • Protocol: Evaluate the effect of additives like pivalic acid (PivOH) or acetic acid (AcOH).

  • Solvent and Temperature Optimization: The reaction medium and temperature play a crucial role in catalyst stability and reactivity.

    • Rationale: The solvent can influence the solubility of the catalyst and substrate, as well as the stability of the catalytic intermediates. As with palladium catalysis, higher temperatures are often required for sterically hindered substrates.

    • Protocol: Test solvents such as 1,2-dichloroethane (DCE), tert-amyl alcohol, and hexafluoroisopropanol (HFIP). Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

Quantitative Data Summary:

Rhodium CatalystCo-catalystAdditiveSolventTemperature (°C)Yield (%)
[RhCpCl₂]₂NoneNoneDCE100<5
[RhCpCl₂]₂AgSbF₆NoneDCE12030
[RhCp*Cl₂]₂AgSbF₆PivOHt-AmylOH14065
[Rh(cod)Cl]₂AgOAcAcOHHFIP13058
Guide 3: Alternative Strategies for Highly Congested Systems

When direct C-H functionalization proves insurmountable, alternative approaches should be considered.

Problem: All attempts at direct functionalization have failed.

Underlying Cause & Explanation:

In some cases, the steric hindrance is simply too great for even the most robust catalytic systems to overcome. In such instances, a change in synthetic strategy is warranted. Instead of trying to functionalize the pre-formed pyrimidinone, it can be more effective to build the desired functionality into the starting materials.

Alternative Strategies:

  • Modified Biginelli-Type Condensation:

    • Concept: The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. By using a pre-functionalized phenylacetaldehyde or a substituted benzoylacetate, the desired functional group can be incorporated from the beginning.

    • Workflow:

      • Synthesize the desired substituted phenylacetaldehyde or benzoylacetate.

      • Perform a multi-component reaction with acetamidine and a suitable β-dicarbonyl compound.[19]

  • Cross-Coupling of a Halogenated Pyrimidinone:

    • Concept: If a halogen atom can be introduced onto the phenyl ring of the pyrimidinone, this can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

    • Workflow:

      • Synthesize 2,6-dimethyl-5-(halophenyl)-3H-pyrimidin-4-one. This may require starting from a halogenated phenylacetic acid.

      • Perform the desired cross-coupling reaction to introduce the target functionality. This approach benefits from the vast literature on cross-coupling reactions.[9]

Decision-Making Diagram:

Caption: Decision-making diagram for functionalization strategy.

III. Conclusion

Overcoming the steric hindrance in the functionalization of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one requires a methodical and informed approach. By understanding the underlying principles of catalyst-substrate interactions and being willing to explore alternative synthetic strategies, researchers can successfully navigate the challenges posed by this sterically congested yet medicinally important scaffold. This guide provides a starting point for troubleshooting and optimization, but as with all research, persistence and creativity are key to success.

IV. References

  • Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives. Organic Chemistry Frontiers.[Link]

  • Recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. Arkivoc.[Link]

  • Recent Advances in Direct C–H Functionalization of Pyrimidines. ChemistrySelect.[Link]

  • Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines. Comptes Rendus Chimie.[Link]

  • Pd-Catalyzed Ag(I)-Promoted C3-Arylation of Pyrido[1,2-a]pyrimidin-4-ones with Bromo/Iodo-Arenes. The Journal of Organic Chemistry.[Link]

  • Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Organic & Biomolecular Chemistry.[Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules.[Link]

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances.[Link]

  • Bayesian Optimization as a Sustainable Strategy for Early-Stage Process Development? A Case Study of Cu-Catalyzed C–N Coupling of Sterically Hindered Pyrazines. Organic Process Research & Development.[Link]

  • LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. Organic & Biomolecular Chemistry.[Link]

  • Decoding Directing Groups and Their Pivotal Role in C-H Activation. Advanced Synthesis & Catalysis.[Link]

  • Rhodium(iii)-catalyzed selective C-6 arylation of pyrimidine in the presence of AgSbF6 as a co-catalyst. ResearchGate.[Link]

  • Pyridine/pyrimidine groups in C−H activation. ResearchGate.[Link]

  • A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. Journal of Materials Chemistry C.[Link]

  • Optimization of the Reaction Conditions. ResearchGate.[Link]

  • Rhodium-Catalyzed Synthesis of 2-Aroylpyrimidines via Cascade Heteropolyene Rearrangement. Organic Letters.[Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Organic Chemistry Portal.[Link]

  • Decoding Directing Groups and Their Pivotal Role in C−H Activation. Advanced Synthesis & Catalysis.[Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.[Link]

  • Rhodium Catalyzed Chelation-Assisted C–H Bond Functionalization Reactions. Accounts of Chemical Research.[Link]

  • The ortho effect in directed C–H activation. Chemical Science.[Link]

  • Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research.[Link]

  • Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Chem.[Link]

  • Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. [Link]

  • The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents. Journal of Medicinal Chemistry.[Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.[Link]

  • Pyrimidine synthesis. Organic Chemistry Portal.[Link]

  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Molecules.[Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.[Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. Chemistry – A European Journal.[Link]

  • SYNTHESIS OF SYMMETRICAL AND NON-SYMMETRICAL 4,6-DISUBSTITUTED PYRIMIDINES BY SELECTIVE CROSS- COUPLING REACTIONS USING INDIUM O. Sciforum.[Link]

  • Metal free C- H Functionalization: a unique tool for library synthesis of functionalized 4- pyrimidiones. NBU-IR.[Link]

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Purity Validation of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one: A Comparative Guide to LC-MS vs. HPLC-UV

Executive Summary The pyrimidinone scaffold is a critical structural motif in modern drug discovery, frequently utilized in the development of bioactive molecules such as USP7 inhibitors and anticonvulsant agents[1]. For...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidinone scaffold is a critical structural motif in modern drug discovery, frequently utilized in the development of bioactive molecules such as USP7 inhibitors and anticonvulsant agents[1]. For pharmaceutical intermediates like 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one (CAS: 57646-86-3)[2], establishing absolute chemical purity is a regulatory and scientific imperative. Relying solely on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) introduces significant analytical blind spots.

As a Senior Application Scientist, I approach purity validation not as a single assay, but as a self-validating system. This guide objectively compares the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies against conventional HPLC-UV, providing mechanistic insights, comparative experimental data, and step-by-step protocols for the robust purity validation of this specific pyrimidinone derivative.

The Analytical Challenge: Why HPLC-UV is Insufficient

HPLC-UV has long been the workhorse of quantitative bulk purity analysis, relying on the analyte's ability to absorb ultraviolet light at specific wavelengths[3]. However, HPLC alone is fundamentally insufficient for comprehensive impurity qualification[4].

  • Co-elution Risks: Structurally similar synthetic byproducts (e.g., des-methyl or regioisomeric impurities) often co-elute with the main peak. UV detectors cannot differentiate these overlapping signals, leading to artificially inflated purity percentages.

  • Lack of Structural Confirmation: UV provides no mass or structural data. An impurity lacking a strong chromophore might be entirely missed, while an unexpected degradant cannot be identified[4].

To overcome these limitations, LC-MS is employed. With a monoisotopic mass of 200.09496 Da (Formula: C12H12N2O)[5], 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one is highly amenable to positive electrospray ionization (ESI+), yielding a distinct [M+H]+ precursor ion at m/z 201.10.

Comparative Performance Data

The following table summarizes the experimental performance of three orthogonal techniques used in our laboratory for pyrimidinone purity validation.

Analytical ParameterHPLC-UV (254 nm)LC-QQQ (MRM Mode)LC-QTOF (High-Res MS)
Primary Utility Quantitative bulk purity (%)Trace impurity quantificationUnknown impurity structural ID
Limit of Detection (LOD) ~1000 ng/mL (0.1%)~10 ng/mL (0.001%)~50 ng/mL (0.005%)
Structural Confirmation None (Retention time only)Moderate (Fragment transitions)High (Exact mass & isotopic pattern)
Co-elution Resolution Poor (Requires baseline separation)Excellent (m/z filtering)Excellent (Mass defect filtering)
Matrix Interference High susceptibilityLow (Highly selective)Low (Highly selective)

Table 1: Comparative performance metrics for pyrimidinone purity validation techniques.

Mechanistic Workflow & Self-Validating Systems

To ensure a self-validating system, we utilize a flow-splitting approach where the LC eluent is directed simultaneously to a UV detector and a Mass Spectrometer. This orthogonal data integration ensures that every UV peak is structurally verified by its mass-to-charge ratio.

G Start 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one (CAS: 57646-86-3) SamplePrep Sample Preparation (MeOH/H2O Dilution) Start->SamplePrep HPLC UHPLC Separation (C18, Gradient Elution) SamplePrep->HPLC Split Flow Splitting HPLC->Split UV UV Detection (254 nm) Bulk Purity % Split->UV MS ESI-MS/MS Detection Trace Impurity ID Split->MS Data Orthogonal Data Integration UV->Data MS->Data

Fig 1: Orthogonal LC-UV-MS workflow for comprehensive pyrimidinone purity validation.

Step-by-Step Methodology: LC-MS/MS Purity Validation

This protocol is designed to maximize ionization efficiency and chromatographic resolution for pyrimidinone derivatives.

Step 1: Sample Preparation

  • Action: Accurately weigh 1.0 mg of the synthesized 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one. Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a 1 µg/mL working solution using 50:50 Water:Acetonitrile.

  • Causality: Pyrimidinones can exhibit poor solubility in purely aqueous systems. Methanol ensures complete dissolution, preventing aggregate-induced injection variability, while the final 50:50 diluent matches the initial mobile phase conditions to prevent peak distortion (solvent effects).

Step 2: Chromatographic Separation (UHPLC)

  • Column: Sub-2 µm C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Causality: The C18 stationary phase provides optimal hydrophobic retention for the lipophilic phenyl and methyl groups. Formic acid is critical; it acts as a proton donor, ensuring the basic nitrogen atoms in the pyrimidinone ring are protonated prior to entering the MS source[3].

Step 3: Mass Spectrometry Parameters (ESI+)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Target Precursor: m/z 201.10 ([M+H]+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Causality: The basicity of the pyrimidinone core makes ESI+ highly efficient. The desolvation temperature is optimized to ensure complete solvent evaporation without inducing thermal degradation of the analyte.

Decision Logic for Impurity Characterization

When an impurity peak is detected, MS data dictates the next analytical steps. If the impurity shares the exact mass of the target (m/z 201.10), it is an isomer (e.g., a positional isomer from the synthesis) and will require chiral LC or Nuclear Magnetic Resonance (NMR) for full structural resolution[4]. If the mass differs, MS/MS fragmentation is used to deduce the structure of the synthetic byproduct.

G Peak Impurity Peak Detected MassMatch m/z = 201.10? (Target Mass) Peak->MassMatch Iso Isomeric Impurity (Requires NMR) MassMatch->Iso Yes Frag Analyze MS/MS Fragmentation MassMatch->Frag No Id Identify Structural Degradant Frag->Id

Fig 2: Decision logic for characterizing unknown pyrimidinone impurities using mass spectrometry.

Conclusion

While HPLC-UV remains a necessary tool for routine batch release, it is scientifically inadequate as a standalone technique for the rigorous purity validation of complex intermediates like 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one. By integrating LC-MS/MS, researchers establish a self-validating analytical framework that guarantees both quantitative accuracy and qualitative structural certainty.

References
  • NextSDS. "2,6-DIMETHYL-5-PHENYL-3H-PYRIMIDIN-4-ONE — Chemical Substance Information."2

  • PubChemLite. "C12H12N2O - Explore." 5

  • Queen's University Belfast. "Identification and structure-guided development of pyrimidinone based USP7 inhibitors." 1

  • Benchchem. "A Comparative Guide to the Cross-Validation of LC-MS and HPLC-UV Methods for the Quantification of Erythromycin Ethylsuccinate." 3

  • Veeprho. "Why HPLC Alone is not Sufficient for Impurity Qualification." 4

Sources

Comparative

A Comparative Guide to the Synthesis of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The compound 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one is a member of this important class of heterocycles. This guide provides a comparative analysis of two prominent synthetic methodologies for its preparation: a one-pot three-component Biginelli-type reaction and a classical two-component cyclocondensation.

Introduction to the Synthetic Routes

The synthesis of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one can be approached through several pathways. The choice of method often depends on factors such as desired yield, reaction time, and the availability of starting materials. Here, we will delve into two effective strategies, highlighting their underlying mechanisms, experimental protocols, and a comparative summary of their key performance indicators.

Method 1: One-Pot Three-Component Biginelli-Type Synthesis

The Biginelli reaction, first reported in 1893, is a classic multicomponent reaction for the synthesis of dihydropyrimidinones.[1] A modification of this reaction, substituting urea with acetamidine, provides a direct route to 2-methyl-pyrimidinones. This one-pot synthesis is highly efficient, combining three readily available starting materials in a single step.

Mechanistic Insights

The reaction is typically acid-catalyzed and proceeds through a series of bimolecular reactions. The proposed mechanism begins with the condensation of benzaldehyde and acetamidine to form a Schiff base. This is followed by the nucleophilic addition of the enolate of ethyl acetoacetate to the Schiff base. The final step involves an intramolecular cyclization and dehydration to yield the pyrimidinone ring.

Reaction Pathway for Biginelli-Type Synthesis

Biginelli-Type Synthesis cluster_0 Starting Materials cluster_1 Reaction Intermediates cluster_2 Final Product Benzaldehyde Benzaldehyde Schiff Base Schiff Base Benzaldehyde->Schiff Base + Acetamidine - H2O Ethyl acetoacetate Ethyl acetoacetate Acyclic Intermediate Acyclic Intermediate Ethyl acetoacetate->Acyclic Intermediate + Schiff Base Acetamidine Acetamidine 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one Acyclic Intermediate->2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one Cyclization & - EtOH, - H2O

Caption: Biginelli-Type Reaction Workflow.

Experimental Protocol

A representative protocol for the one-pot synthesis is as follows:

  • To a solution of benzaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol (30 mL), add acetamidine hydrochloride (12 mmol) and a catalytic amount of a Lewis acid (e.g., 5 mol% NiCl₂·6H₂O).[2]

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford the pure product.

Method 2: Two-Component Cyclocondensation

A more traditional approach to the synthesis of pyrimidinones involves the cyclocondensation of a β-ketoester with an amidine.[3] For the synthesis of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one, this involves the reaction of ethyl 2-phenylacetoacetate with acetamidine.

Mechanistic Insights

This reaction is also typically carried out under basic or acidic conditions. The mechanism involves the initial nucleophilic attack of the amidine nitrogen on the ester carbonyl of the β-ketoester. This is followed by an intramolecular cyclization via the attack of the other amidine nitrogen on the ketone carbonyl, and subsequent dehydration to form the pyrimidinone ring.

Reaction Pathway for Two-Component Cyclocondensation

Two-Component Cyclocondensation cluster_0 Starting Materials cluster_1 Reaction Intermediate cluster_2 Final Product Ethyl 2-phenylacetoacetate Ethyl 2-phenylacetoacetate Acyclic Adduct Acyclic Adduct Ethyl 2-phenylacetoacetate->Acyclic Adduct + Acetamidine Acetamidine Acetamidine 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one Acyclic Adduct->2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one Intramolecular Cyclization & - EtOH, - H2O

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Validation

A Comparative Guide to the Toxicity Profiles of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one Analogs for Drug Development

In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents. The 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one core, in particular, presents...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents. The 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one core, in particular, presents a promising framework for the development of novel small molecule inhibitors. However, early and comprehensive toxicological assessment is paramount to de-risk drug candidates and ensure patient safety. This guide provides a comparative framework for evaluating the toxicity profiles of analogs of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one, offering insights into potential structure-toxicity relationships and detailing the experimental methodologies crucial for a thorough evaluation.

This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the potential toxicological liabilities associated with this class of compounds and to guide the selection of candidates with the most favorable safety profiles for further development.

Introduction to the Toxicological Profile of Pyrimidinone Scaffolds

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] While many pyrimidine-based drugs are safely used in the clinic, some have been associated with toxicities, including hepatotoxicity.[2] Therefore, a thorough investigation of the toxicological profile of any new pyrimidine-based chemical entity is a critical component of the drug development process.[3] The core structure of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one provides a versatile backbone for chemical modification, but each structural alteration can significantly impact the compound's interaction with biological systems, leading to varied efficacy and toxicity profiles.[4]

This guide will focus on three key areas of toxicological assessment:

  • Cytotoxicity: The direct killing of cells.

  • Genotoxicity: Damage to the genetic material of cells.

  • Hepatotoxicity: Chemical-driven liver damage.

By systematically evaluating these endpoints, researchers can build a comprehensive safety profile for their lead compounds and make informed decisions about which analogs to advance.

Comparative Toxicity Profiles of Hypothetical Analogs

To illustrate the principles of structure-activity relationship (SAR) in toxicology, we will consider the parent compound, 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one (Parent Compound) , and three hypothetical analogs with modifications at the phenyl ring. These examples will serve as a framework for understanding how substitutions can modulate toxicity.

Compound IDStructureKey Structural FeatureHypothesized Toxicity Impact
Parent Compound 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-oneUnsubstituted phenyl ringBaseline toxicity profile
Analog A 2,6-dimethyl-5-(4-hydroxyphenyl)-3H-pyrimidin-4-oneElectron-donating hydroxyl groupPotential for altered metabolism and cytotoxicity
Analog B 2,6-dimethyl-5-(4-nitrophenyl)-3H-pyrimidin-4-oneElectron-withdrawing nitro groupIncreased potential for cytotoxicity and genotoxicity
Analog C 2,6-dimethyl-5-(4-methoxyphenyl)-3H-pyrimidin-4-oneMethoxy groupMay alter metabolic stability and hepatotoxicity profile

In Vitro Cytotoxicity Assessment

A primary indicator of a compound's toxicity is its ability to induce cell death. In vitro cytotoxicity assays are rapid and cost-effective methods to screen a large number of compounds and prioritize those with lower intrinsic toxicity.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis cell_seeding Seed cancer and/or normal cell lines in 96-well plates compound_addition Add serial dilutions of pyrimidinone analogs cell_seeding->compound_addition incubation Incubate for 24-72 hours compound_addition->incubation assay_choice Perform MTT or SRB assay incubation->assay_choice mtt Add MTT reagent, incubate, and solubilize formazan assay_choice->mtt Metabolic Activity srb Fix cells, stain with SRB, and solubilize dye assay_choice->srb Protein Content read_plate Measure absorbance using a plate reader mtt->read_plate srb->read_plate calculate_ic50 Calculate IC50 values read_plate->calculate_ic50

Caption: Workflow for in vitro cytotoxicity assessment of pyrimidinone analogs.

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Compound Treatment: Treat cells with a range of concentrations of the pyrimidinone analogs for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the media and add 150 µL of a solubilizing agent like DMSO to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[5]

Methodology: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[6]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.[6]

  • Cell Fixation: After treatment, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[5]

  • Staining: Wash the plates with water and then stain with 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes at room temperature.[5]

  • Washing: Remove the unbound dye by washing with 1% acetic acid.[5]

  • Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.[5]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[5]

  • Data Analysis: Calculate the IC50 value.[5]

Hypothetical Comparative Cytotoxicity Data
Compound IDIC50 (µM) on HepG2 CellsIC50 (µM) on Normal FibroblastsSelectivity Index (Normal/Cancer)
Parent Compound 50>100>2
Analog A 35>100>2.8
Analog B 5204
Analog C 60>100>1.6

Note: These are hypothetical values for illustrative purposes.

Genotoxicity Assessment

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and cancer.[7] It is a critical safety endpoint that must be evaluated for all new drug candidates.

Experimental Workflow: Ames Test and Micronucleus Assay

G cluster_0 Tier 1: Bacterial Reverse Mutation Assay (Ames Test) cluster_1 Tier 2: In Vitro Micronucleus Assay ames_setup Incubate Salmonella typhimurium strains with pyrimidinone analogs +/- S9 mix ames_plate Plate on minimal media ames_setup->ames_plate ames_count Count revertant colonies ames_plate->ames_count mn_setup Treat mammalian cells with pyrimidinone analogs mn_harvest Harvest cells and stain for micronuclei mn_setup->mn_harvest mn_score Score for micronuclei formation mn_harvest->mn_score

Caption: A tiered approach to genotoxicity testing of pyrimidinone analogs.

Methodology: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These bacteria cannot grow on a histidine-free medium. A genotoxic compound can cause a reverse mutation, allowing the bacteria to grow.

Protocol:

  • Preparation: Prepare different concentrations of the pyrimidinone analogs.

  • Incubation: Incubate the bacterial strains with the test compounds, both with and without a metabolic activation system (S9 fraction from rat liver).[8]

  • Plating: Plate the bacteria on a minimal agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant increase in the number of colonies compared to the control indicates a positive result.

Methodology: In Vitro Micronucleus Assay

The in vitro micronucleus assay detects damage to chromosomes. Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.[9]

Protocol:

  • Cell Treatment: Treat mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) with various concentrations of the pyrimidinone analogs.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting: Harvest the cells and prepare slides.

  • Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells. An increase in micronuclei frequency indicates genotoxic potential.

Hepatotoxicity Assessment

The liver is a primary site of drug metabolism and is often susceptible to chemical-induced injury.[10] Pyrimidine analogues used in chemotherapy have been associated with varying degrees of hepatotoxicity.[2]

Experimental Workflow: In Vitro Hepatotoxicity Assessment

G cluster_0 Cell-Based Assays cluster_1 Metabolic Stability hepg2_treatment Treat HepG2 cells with pyrimidinone analogs alt_ast_assay Measure ALT and AST leakage hepg2_treatment->alt_ast_assay microsome_incubation Incubate analogs with liver microsomes lc_ms_analysis Analyze compound depletion by LC-MS microsome_incubation->lc_ms_analysis

Caption: Key in vitro assays for assessing the hepatotoxic potential of pyrimidinone analogs.

Methodology: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Leakage Assay

ALT and AST are enzymes that are normally found in liver cells. When liver cells are damaged, these enzymes leak into the bloodstream. Measuring their levels in the cell culture medium can be an indicator of hepatotoxicity.[11]

Protocol:

  • Cell Culture: Culture primary hepatocytes or hepatoma cell lines (e.g., HepG2) in multi-well plates.

  • Compound Treatment: Treat the cells with different concentrations of the pyrimidinone analogs for a specified period.

  • Sample Collection: Collect the cell culture supernatant.

  • Enzyme Assay: Use commercially available kits to measure the activity of ALT and AST in the supernatant.

  • Data Analysis: An increase in ALT and AST levels in the medium compared to the control suggests hepatotoxicity.

Structure-Toxicity Relationships and Interpretation

The interpretation of toxicity data requires a careful consideration of the chemical structure of the analogs.

  • Analog A (4-hydroxyphenyl): The hydroxyl group can be a site for phase II metabolism (e.g., glucuronidation or sulfation), which generally leads to detoxification and excretion. However, it could also be oxidized to a reactive quinone species, potentially increasing cytotoxicity.

  • Analog B (4-nitrophenyl): The nitro group is a strong electron-withdrawing group and can be metabolically reduced to form reactive nitroso and hydroxylamine intermediates. These reactive metabolites can bind to cellular macromolecules, leading to cytotoxicity and genotoxicity.

  • Analog C (4-methoxyphenyl): The methoxy group can undergo O-demethylation by cytochrome P450 enzymes to form a hydroxyl group, which can then be further metabolized. The rate of this metabolism can influence the compound's half-life and potential for bioactivation.

Conclusion and Future Directions

The systematic evaluation of cytotoxicity, genotoxicity, and hepatotoxicity is essential for the development of safe and effective drugs based on the 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one scaffold. This guide provides a framework for the comparative assessment of analogs, emphasizing the importance of understanding structure-toxicity relationships. Promising candidates with low in vitro toxicity should be further evaluated in in vivo models to assess their overall safety profile, including pharmacokinetic and toxicokinetic studies. By integrating comprehensive toxicological testing early in the drug discovery process, researchers can increase the likelihood of success in bringing novel and safe therapies to patients.

References

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Hatch, F. T., Felton, J. S., & Stuermer, D. H. (1981). Genotoxicity of heterocyclic amines in the hepatocyte/DNA repair assay using hepatocytes of rats or mice pretreated with 3-methylcholanthrene. Environmental Mutagenesis, 3(3), 343-353. [Link]

  • Brack, W., Altenburger, R., Schirmer, K., & Segner, H. (2014). Genotoxicity of Heterocyclic PAHs in the Micronucleus Assay with the Fish Liver Cell Line RTL-W1. PloS one, 9(1), e85593. [Link]

  • Brack, W., Altenburger, R., Schirmer, K., & Segner, H. (2014). Genotoxicity of heterocyclic PAHs in the micronucleus assay with the fish liver cell line RTL-W1. PubMed, 9(1), e85593. [Link]

  • Nassar, I. F., Abdel Aal, M. T., El-Sayed, W. A., Shahin, A. M., Elsakka, E. G. E., Mokhtar, M. M., Hegazy, M., Hagras, M., Mandour, A. A., & Ismail, N. S. M. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules (Basel, Switzerland), 28(22), 7567. [Link]

  • El-Sayed, W. A., Nassar, I. F., El-Dean, A. M. K., Hassan, A. A., & El-Gohary, N. S. (2020). Synthesis and in Vitro Investigation of Novel Cytotoxic Pyrimidine and Pyrazolopyrimidne Derivatives Showing Apoptotic Effect. Bioorganic chemistry, 96, 103621. [Link]

  • World Health Organization. (2020). Section 4.5 Genotoxicity. In EHC 240: Principles for the Risk Assessment of Chemicals in Food. [Link]

  • Patel, K., & Shah, S. (2023). SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. RASĀYAN Journal of Chemistry, 16(3), 1642-1649. [Link]

  • Adam, A. M., Abd-Elmabood, M. R., & Ahmed, H. A. (2022). Synthesis and Biological Activity of few Pyrimidines Derivatives against Hepatic Injury Stimulated by Carbon Tetrachloride in Male. International Journal of Drug Delivery Technology, 12(4), 1498-1503. [Link]

  • El-Sayed, R. A., Al-Ghorbani, M., & Al-Salahi, R. (2023). Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticide. Journal of King Saud University - Science, 35(5), 102693. [Link]

  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, L. J., & Jones, D. A. (2000). Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis. Journal of medicinal chemistry, 43(15), 2860–2868. [Link]

  • Sharma, A., & Kumar, V. (2019). a review on genotoxicity, its molecular mechanisms, regulatory testing in drug development. International Journal of Pharmaceutical Sciences and Research, 10(1), 1-11. [Link]

  • Vera, D. M. A., Olivera-Perez, I., Rico-Gutiérrez, M. I., Gonzalez-Calderon, D., Rosales-Hernández, M. C., Enriz, R. D., & Carpinella, M. C. (2021). Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp. Scientific reports, 11(1), 16856. [Link]

  • El-Gazzar, M. G., El-Enany, M. M., & El-Sayed, M. A. (2022). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC advances, 12(45), 29193–29210. [Link]

  • Mironov, V. F., Kholin, V. V., & Galyametdinov, Y. G. (2017). Pirimidine derivatives as hepatoprotective agents. ResearchGate. [Link]

  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]

  • Adam, A. M., Abd-Elmabood, M. R., & Ahmed, H. A. (2022). Synthesis and Biological Activity of few Pyrimidines Derivatives against Hepatic Injury Stimulated by Carbon Tetrachloride in Male Rats. ResearchGate. [Link]

Sources

Comparative

A Comprehensive Guide to the Cross-Validation of NMR and IR Data for 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Pyrimidine derivatives, a class of heterocyclic compounds, are of significant inte...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Pyrimidine derivatives, a class of heterocyclic compounds, are of significant interest due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties[1]. This guide provides an in-depth, technically-grounded protocol for the cross-validation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, using 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one as a representative case study. Our objective is to present a self-validating system of analysis that ensures the highest degree of scientific integrity.

The cross-validation of different spectroscopic techniques is a cornerstone of robust chemical analysis. While NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule, IR spectroscopy offers complementary information regarding the functional groups present[2][3]. By integrating these two techniques, we can achieve a higher level of confidence in the assigned structure.

I. Theoretical Framework: The Synergy of NMR and IR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one, ¹H and ¹³C NMR are indispensable for mapping the proton and carbon skeletons, respectively[4].

Conversely, IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of groups such as carbonyls (C=O), amines (N-H), and aromatic rings[5]. The combination of these techniques provides a powerful method for automated structure verification[2][6].

Below is a diagram illustrating the workflow for the cross-validation of NMR and IR data for the structural elucidation of our target molecule.

Spectroscopic_Cross_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_cross_validation Cross-Validation & Structure Confirmation Synthesis Synthesis of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one NMR_Acq ¹H & ¹³C NMR Spectroscopy Synthesis->NMR_Acq Purified Sample IR_Acq FTIR Spectroscopy Synthesis->IR_Acq Purified Sample NMR_Analysis NMR Spectral Analysis - Chemical Shifts - Coupling Constants - Integration NMR_Acq->NMR_Analysis IR_Analysis IR Spectral Analysis - Characteristic Frequencies - Functional Group Identification IR_Acq->IR_Analysis Cross_Validation Cross-Validation - Correlate NMR & IR Data - Compare with Predicted Spectra NMR_Analysis->Cross_Validation Structural Fragments IR_Analysis->Cross_Validation Functional Groups Structure_Confirmation Final Structure Confirmation Cross_Validation->Structure_Confirmation

Caption: Workflow for the spectroscopic cross-validation of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.

II. Experimental Protocols

A. Synthesis of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one

While several synthetic routes to pyrimidinone derivatives exist, a common method involves the cyclocondensation of a β-ketoester with an amidine[7]. For the purpose of this guide, we will assume the successful synthesis and purification of the title compound.

B. NMR Data Acquisition

The following are general parameters for acquiring high-quality NMR spectra. Optimization may be required based on the specific instrument and sample concentration[4].

  • ¹H NMR Spectroscopy:

    • Spectrometer Frequency: 400-600 MHz

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)

    • Pulse Sequence: Standard single-pulse experiment (e.g., zg30)

    • Number of Scans (NS): 16-32

    • Relaxation Delay (D1): 2-5 seconds

    • Spectral Width (SW): -2 to 12 ppm

  • ¹³C NMR Spectroscopy:

    • Spectrometer Frequency: 100-150 MHz

    • Solvent: CDCl₃ or DMSO-d₆

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

    • Number of Scans (NS): 1024-4096

    • Relaxation Delay (D1): 2-5 seconds

    • Spectral Width (SW): 0 to 200 ppm

C. IR Data Acquisition

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer

  • Sample Preparation: A thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

III. Data Analysis and Interpretation

A. Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one based on established values for similar pyrimidinone and phenyl structures[8][9][10].

Proton (¹H) Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-7~2.3Singlet3HC2-CH₃
H-8~2.5Singlet3HC6-CH₃
H-Ar~7.2-7.5Multiplet5HPhenyl-H
N-H~12.0Broad Singlet1HN3-H
Carbon (¹³C) Predicted Chemical Shift (ppm) Assignment
C-7~20C2-CH₃
C-8~22C6-CH₃
C-5~115C5
C-Ar (C2', C6')~128Phenyl-C
C-Ar (C4')~129Phenyl-C
C-Ar (C3', C5')~130Phenyl-C
C-Ar (C1')~135Phenyl-C
C-6~155C6
C-2~160C2
C-4~165C4 (C=O)

B. Predicted IR Data

The expected IR absorption frequencies for 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one are detailed below, with assignments based on characteristic vibrational modes of pyrimidine derivatives[1][5][11].

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3200-3000N-H StretchPyrimidinone N-H
3100-3000C-H StretchAromatic C-H
2950-2850C-H StretchMethyl C-H
~1680C=O StretchPyrimidinone C=O
~1600C=N StretchPyrimidine Ring
~1580, ~1480C=C StretchAromatic Ring
1450-1350C-H BendMethyl C-H
~1250C-N StretchPyrimidine Ring

IV. Cross-Validation of Spectroscopic Data

The true power of this dual-spectroscopic approach lies in the cross-validation of the data. The information gleaned from one technique should corroborate the findings of the other.

  • Carbonyl Group Confirmation: The ¹³C NMR spectrum is predicted to show a signal in the downfield region (~165 ppm), indicative of a carbonyl carbon. This is strongly supported by the intense absorption band expected around 1680 cm⁻¹ in the IR spectrum, which is characteristic of a C=O stretching vibration[5].

  • Aromatic System Verification: The ¹H NMR spectrum should display a multiplet between 7.2 and 7.5 ppm with an integration of 5 protons, which is a classic signature of a monosubstituted phenyl group. The corresponding carbon signals are expected in the 128-135 ppm range in the ¹³C NMR spectrum. This is further confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching absorptions around 1600-1480 cm⁻¹ in the IR spectrum[12].

  • Methyl Group Identification: Two singlet signals in the upfield region of the ¹H NMR spectrum (~2.3 and ~2.5 ppm), each integrating to 3 protons, are indicative of two magnetically non-equivalent methyl groups. The corresponding signals in the ¹³C NMR spectrum are expected around 20-22 ppm. The presence of these aliphatic groups is supported by the C-H stretching bands in the 2950-2850 cm⁻¹ region and C-H bending vibrations around 1450-1350 cm⁻¹ in the IR spectrum[12].

  • N-H Proton and Tautomerism: The broad singlet observed in the ¹H NMR spectrum at ~12.0 ppm is characteristic of an N-H proton in the pyrimidinone ring. This is corroborated by the N-H stretching vibration in the IR spectrum between 3200 and 3000 cm⁻¹. The presence of this N-H and the C=O group confirms the 3H-pyrimidin-4-one tautomeric form.

The following diagram illustrates the key structural features of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one and their correlation with the expected spectroscopic data.

Molecular_Structure_Spectra_Correlation mol 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one H_NMR ¹H NMR Phenyl Phenyl Group H_NMR->Phenyl ~7.2-7.5 ppm (5H, m) Methyl1 C2-Methyl H_NMR->Methyl1 ~2.3 ppm (3H, s) Methyl2 C6-Methyl H_NMR->Methyl2 ~2.5 ppm (3H, s) NH N-H Group H_NMR->NH ~12.0 ppm (1H, br s) C_NMR ¹³C NMR C_NMR->Phenyl ~128-135 ppm C_NMR->Methyl1 ~20 ppm C_NMR->Methyl2 ~22 ppm Carbonyl C=O Group C_NMR->Carbonyl ~165 ppm IR IR IR->Phenyl ~3050, 1580, 1480 cm⁻¹ IR->Methyl1 ~2950, 1450 cm⁻¹ IR->Methyl2 ~2950, 1450 cm⁻¹ IR->Carbonyl ~1680 cm⁻¹ IR->NH ~3100 cm⁻¹

Caption: Correlation of key structural features with expected NMR and IR data.

V. Conclusion

The synergistic use of NMR and IR spectroscopy provides a robust and self-validating methodology for the structural elucidation of organic molecules like 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one. By carefully acquiring, analyzing, and cross-correlating the data from these complementary techniques, researchers can achieve a high degree of confidence in their structural assignments. This comprehensive approach is essential for advancing research in medicinal chemistry and drug development, where precise molecular characterization is non-negotiable. The combination of NMR and IR data has been shown to significantly outperform either technique alone in automated structure verification[2][13].

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Mohammed, A. K., Ahmed, F. T., & Abachi. (2016). Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2-Thione Via Two Different Spacers. American Journal of Heterocyclic Chemistry, 2(1), 8-12. Retrieved from [Link]

  • (2021). Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. Der Pharma Chemica. Retrieved from [Link]

  • (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Retrieved from [Link]

  • (2025). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. PMC. Retrieved from [Link]

  • (2025). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega. Retrieved from [Link]

  • (n.d.). Vibrational and quantum chemical analysis of pyridine-2,6-dicarbonyl dichloride (PDD) based on density functional theory. Elixir International Journal. Retrieved from [Link]

  • Ibrahim, M. N. (n.d.).
  • (n.d.). Assigning Vibrational Frequencies. Gaussian. Retrieved from [Link]

  • ECHA. (n.d.). 2,6-DIMETHYL-5-PHENYL-3H-PYRIMIDIN-4-ONE. Retrieved from [Link]

  • (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. Retrieved from [Link]

  • Westwood, S., et al. (2019). Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica. Retrieved from [Link]

  • (n.d.). NMR Chemical Shifts. University of Puget Sound. Retrieved from [Link]

  • (2025). Infrared and NMR fusion boosts automated structure verification. Chemistry World. Retrieved from [Link]

  • (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one (CAS No. 57646-86-3)[1]. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is not just recommended, it is imperative. The following protocols are synthesized from best practices for handling analogous pyrimidinone derivatives and general principles of chemical safety.

Inferred Hazard Assessment: A Precautionary Stance

Pyrimidinone derivatives are a class of heterocyclic compounds with a wide range of biological activities, including potential as anti-HIV, antimicrobial, and antitumor agents.[2][3][4] Given their pharmacological potential, it is prudent to assume that 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one may be biologically active and could present hazards such as skin and eye irritation, and may be harmful if swallowed.[5][6][7][8] Therefore, all handling procedures should be designed to minimize exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment strategy is the cornerstone of safe chemical handling.[5] The following table outlines the recommended PPE for various laboratory activities involving 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one.

Activity Required Personal Protective Equipment (PPE) Enhanced Precautions (for procedures with a higher risk of aerosolization)
Low-Hazard Activities (e.g., handling sealed containers, visual inspection)• Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile glovesNot applicable
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)• Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile)• Face shield• Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, sonication, potential for significant aerosolization)• Disposable, solid-front lab gown• Chemical splash goggles and face shield• Double-gloving (nitrile)• Respiratory protection (N95 or higher)• Full-body protective suit (if significant exposure is possible)

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.[9]

Safe Handling Protocols: A Step-by-Step Approach

A systematic workflow is essential for ensuring safety and preventing contamination when handling 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one.[10]

Protocol for Weighing the Solid Compound
  • Don Appropriate PPE: As outlined in the table above, wear a lab coat, chemical splash goggles, and double-glove with nitrile gloves.

  • Work in a Contained Environment: Perform all weighing activities within a certified chemical fume hood or a balance enclosure to contain any airborne particles.[10]

  • Minimize Dust Generation: Use anti-static weighing paper or a tared container. Handle the solid gently with a spatula to avoid creating dust.[5]

  • Post-Weighing Decontamination: After weighing, carefully clean the spatula and the weighing area with a wipe moistened with a suitable solvent (e.g., 70% ethanol).

  • Waste Disposal: Treat all disposable materials, including weighing paper and contaminated wipes, as hazardous chemical waste.

Protocol for Preparing Stock Solutions
  • Work in a Fume Hood: All solution preparations must be conducted within a certified chemical fume hood to protect against inhalation of any aerosols or vapors.[11][12]

  • Add Solvent to Solid: Slowly add the solvent to the solid compound to prevent splashing.

  • Securely Cap for Agitation: If sonication or vortexing is required to dissolve the compound, ensure the vial is securely capped and consider placing it within a secondary container.

  • Proper Labeling: Clearly label the resulting solution with the compound's name, concentration, the solvent used, the date of preparation, and your initials.[13]

Spill and Waste Disposal Plan: Preparedness and Compliance

Proper management of spills and waste is critical for laboratory safety and environmental protection.

Spill Response
  • Evacuate and Alert: Immediately evacuate the affected area and alert your colleagues and the laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Consult SDS of Related Compounds: In the absence of a specific SDS, refer to the SDS for similar pyrimidinone compounds for guidance on appropriate cleanup materials.

  • Use Appropriate Absorbents: For small spills, use an inert absorbent material.

  • Clean and Decontaminate: After absorbing the spill, decontaminate the area with a suitable solvent.

  • Dispose of as Hazardous Waste: All cleanup materials must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[5][11]

Waste Disposal
  • Chemical Waste: Unused 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one and any materials contaminated with it must be disposed of as hazardous chemical waste.[5][11]

  • Segregation: Do not mix this waste with other waste streams. Keep it in a clearly labeled, sealed container.[13]

  • Regulatory Compliance: All chemical waste disposal must adhere to local, state, and federal regulations.

Visualized Workflow for Safe Handling

The following diagram illustrates the decision-making process and workflow for safely handling 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one.

cluster_prep Preparation and Risk Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_handling Handling Procedure cluster_disposal Post-Handling and Disposal start Start: Handling 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one risk_assessment Assess Task Risk: Low, Moderate, or High? start->risk_assessment ppe_low Low Risk: - Lab Coat - Safety Glasses - Single Nitrile Gloves risk_assessment->ppe_low Low ppe_moderate Moderate Risk: - Resistant Lab Coat - Goggles - Double Nitrile Gloves risk_assessment->ppe_moderate Moderate ppe_high High Risk: - Gown - Goggles & Face Shield - Double Nitrile Gloves - Respirator (N95+) risk_assessment->ppe_high High fume_hood Work in a Chemical Fume Hood ppe_moderate->fume_hood ppe_high->fume_hood weighing Weigh Solid: - Minimize Dust - Use Spatula fume_hood->weighing solution Prepare Solution: - Add Solvent to Solid - Cap Securely weighing->solution decontaminate Decontaminate Work Area and Tools solution->decontaminate waste Dispose of all materials as Hazardous Waste decontaminate->waste end End waste->end

Caption: A step-by-step workflow for the safe handling of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one.

References

  • Chemical Substance Information for 2,6-DIMETHYL-5-PHENYL-3H-PYRIMIDIN-4-ONE.
  • Pyrimidine - Safety Data Sheet - ChemicalBook.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.
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  • Personal protective equipment for handling 4,6-Dichloro-2-methylpyrimidine - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
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  • Safety Data Sheet - Jubilant Ingrevia.
  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone - Safety Data Sheet - ChemicalBook.
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  • Synthesis of New Pyrimidinone Derivatives and Their Respective Biological Activity Assessment - ResearchGate.
  • Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives.
  • Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed.
  • New pyrimidinone and fused pyrimidinone derivatives as potential anticancer chemotherapeutics - PubMed.

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